molecular formula C10H9N3O2 B366287 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime CAS No. 1080-89-3

5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime

Cat. No.: B366287
CAS No.: 1080-89-3
M. Wt: 203.2g/mol
InChI Key: DTYABAPGESPUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime is a chemical compound that provides researchers with a core pyrazole oxime structure for developing novel bioactive molecules. The pyrazole oxime moiety is recognized in scientific literature as an irreplaceable pharmacophore for pesticidal activities, particularly serving as a key scaffold in acaricides and insecticides . Research indicates that pyrazole oxime derivatives have been synthesized and found to display significant activity against pests such as Tetranychus cinnabarinus (spider mites) and Plutella xylostella (diamondback moth) . Furthermore, the broader class of pyrazolone derivatives, to which this compound is related, is known to exhibit a wide spectrum of biological actions, making them a valuable template in combinatorial and medicinal chemistry . These applications include serving as key intermediates in organic synthesis for the development of compounds with potential antimicrobial, anti-inflammatory, and antioxidant properties . This reagent is offered exclusively for research purposes, providing chemists and biologists a building block for the synthesis and exploration of new chemical entities with potential agrochemical or pharmaceutical value.

Properties

IUPAC Name

5-methyl-4-nitroso-2-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-9(12-15)10(14)13(11-7)8-5-3-2-4-6-8/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYABAPGESPUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101236504
Record name 1,2-Dihydro-5-methyl-4-nitroso-2-phenyl-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103262-52-8, 1080-89-3
Record name 1,2-Dihydro-5-methyl-4-nitroso-2-phenyl-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103262-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-5-methyl-4-nitroso-2-phenyl-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-2-PHENYL-2H-PYRAZOLE-3,4-DIONE 4-OXIME
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and analytical characterization of the title compound and its key precursor.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor properties. The pyrazolone scaffold, in particular, is a core structural motif in several commercial drugs. This compound, also known as 4-nitroso-3-methyl-1-phenyl-5-pyrazolone in its tautomeric form, is a derivative of the widely studied 3-methyl-1-phenyl-5-pyrazolone (Edaravone). The introduction of an oxime group at the 4-position of the pyrazolone ring can significantly influence its physicochemical properties and biological activity, making it a target of interest for the development of novel therapeutic agents.

This guide outlines a two-step synthesis beginning with the well-established Knorr cyclization to form the pyrazolone ring, followed by nitrosation to introduce the oxime functionality.

Synthesis Pathway

The synthesis of this compound is a two-step process. The first step is the Knorr pyrazole synthesis, a condensation reaction between ethyl acetoacetate and phenylhydrazine to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone). The second step involves the nitrosation of the activated methylene group at the C4 position of the pyrazolone ring using a suitable nitrosating agent, which then tautomerizes to the more stable oxime form.

Synthesis_Pathway cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Nitrosation A Ethyl Acetoacetate C 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone) A->C + Phenylhydrazine (Condensation) B Phenylhydrazine D 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one E This compound D->E + Nitrosating Agent (e.g., NaNO2, H+)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)

This procedure is based on the well-established Knorr pyrazole synthesis.[1][2]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of ethyl acetoacetate (0.1 mol) and phenylhydrazine (0.1 mol) in glacial acetic acid (50 mL) is prepared.

  • The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the excess acetic acid is removed under reduced pressure.

  • The resulting residue is poured into ice-cold water, leading to the precipitation of the crude product.

  • The solid is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as a white to pale yellow crystalline solid.

Knorr_Synthesis_Workflow start Start reactants Mix Ethyl Acetoacetate, Phenylhydrazine, and Glacial Acetic Acid start->reactants reflux Reflux for 4-6 hours reactants->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Acetic Acid (Reduced Pressure) cool->evaporate precipitate Pour into Ice Water evaporate->precipitate filter Filter and Wash with Cold Water precipitate->filter dry Dry the Solid filter->dry recrystallize Recrystallize from Ethanol dry->recrystallize product Pure Edaravone recrystallize->product

Caption: Workflow for the synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Synthesis of this compound

This procedure involves the C-nitrosation of the pre-synthesized 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[3]

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl) or Acetic acid

  • Ethanol

Procedure:

  • Dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.1 mol) in an aqueous solution of sodium hydroxide at room temperature.

  • Cool the solution to 0-5 °C in an ice bath.

  • To this cooled solution, add a solution of sodium nitrite (0.11 mol) in water dropwise while maintaining the temperature below 5 °C.

  • After the addition of sodium nitrite is complete, acidify the reaction mixture by the slow, dropwise addition of hydrochloric acid or acetic acid, keeping the temperature below 5 °C. A colored precipitate will form.

  • Continue stirring the mixture in the ice bath for an additional 30-60 minutes.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield this compound as a colored crystalline solid.

Nitrosation_Workflow start Start dissolve Dissolve Edaravone in NaOH(aq) start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Add NaNO2 solution dropwise cool->add_nitrite acidify Acidify with HCl/AcOH dropwise add_nitrite->acidify stir Stir for 30-60 min acidify->stir filter Filter and Wash with Cold Water & Ethanol stir->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure Target Compound recrystallize->product

Caption: Workflow for the synthesis of the target oxime.

Characterization Data

3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)
Analysis Data Reference
Appearance White to pale yellow crystalline solid[1]
Melting Point 127-130 °C[1]
¹H NMR (CDCl₃, 400 MHz), δ (ppm)7.84 (d, 2H, Ar-H), 7.38 (t, 2H, Ar-H), 7.17 (t, 1H, Ar-H), 3.42 (s, 2H, CH₂), 2.18 (s, 3H, CH₃)[1]
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)170.2 (C=O), 156.1 (C-N), 137.6 (Ar-C), 128.4 (2C, Ar-CH), 124.6 (Ar-CH), 118.4 (2C, Ar-CH), 42.6 (CH₂), 16.6 (CH₃)[1]
IR (KBr), ν (cm⁻¹)~3200-2800 (CH, tautomeric OH), ~1700 (C=O), ~1600 (C=N), ~1500 (C=C)General pyrazolone spectra
Mass Spec. (ESI-MS), m/z175.08 [M+H]⁺Calculated
This compound

Note: Specific experimental data for the title compound is limited in the public domain. The following data is predicted based on the analysis of closely related structures and general principles of spectroscopy.

Analysis Predicted Data
Appearance Yellow to orange crystalline solid
Melting Point > 150 °C (with decomposition)
¹H NMR (DMSO-d₆), δ (ppm)~12-14 (s, 1H, NOH), ~7.9-7.2 (m, 5H, Ar-H), ~2.2 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆), δ (ppm)~160 (C=O), ~155 (C=NOH), ~145 (C-N), ~138 (Ar-C), ~129 (Ar-CH), ~125 (Ar-CH), ~120 (Ar-CH), ~12 (CH₃)
IR (KBr), ν (cm⁻¹)~3200 (br, OH), ~1710 (C=O), ~1620 (C=N), ~1590 (C=C), ~1000 (N-O)
Mass Spec. (ESI-MS), m/z204.07 [M+H]⁺

Conclusion

References

Spectroscopic data (¹H NMR, ¹³C NMR, IR) of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured overview of the spectroscopic data for the compound 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on general principles and provides detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds in drug discovery and development.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
Data not available

Table 3: IR Spectroscopic Data (Predicted)

Frequency (cm⁻¹)IntensityAssignment
Data not available

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a solid organic compound such as this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a field strength of 300 MHz or higher for proton NMR and a corresponding frequency for carbon-13 NMR.

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift window.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to serve as an internal standard (δ = 0.00 ppm).

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the ATR accessory with the sample or the KBr pellet in the sample compartment of the FTIR spectrometer.

    • Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate the frequencies and intensities of these bands to specific functional groups (e.g., C=O, C=N, O-H, N-H, C-H aromatic, C-H aliphatic).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of a Synthesized Compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Elucidation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification sample_prep_nmr NMR Sample Preparation purification->sample_prep_nmr sample_prep_ir IR Sample Preparation (ATR/KBr) purification->sample_prep_ir nmr_acquisition ¹H & ¹³C NMR Acquisition sample_prep_nmr->nmr_acquisition nmr_processing NMR Data Processing & Analysis nmr_acquisition->nmr_processing structure_elucidation Structure Confirmation nmr_processing->structure_elucidation ir_acquisition IR Spectrum Acquisition sample_prep_ir->ir_acquisition ir_analysis IR Data Analysis ir_acquisition->ir_analysis ir_analysis->structure_elucidation data_reporting Data Reporting & Publication structure_elucidation->data_reporting

Caption: Spectroscopic analysis workflow from synthesis to structural confirmation.

Crystal Structure Analysis of a Pyrazole Dione Oxime Derivative: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Crystallographic Data Summary

The crystal structure of 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Parameter Value
Chemical FormulaC₁₂H₁₀F₃N₃O₂
Formula Weight285.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a7.5221 (15) Å
b18.282 (4) Å
c9.1002 (18) Å
α90°
β90.58 (3)°
γ90°
Volume1251.4 (4) ų
Z4
Temperature113 K
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected7050
Independent Reflections2185
R_int0.030
Final R indices [I > 2σ(I)]R1 = 0.037, wR2 = 0.101
Goodness-of-fit on F²1.06

Molecular and Crystal Structure Insights

The molecule consists of a pyrazole ring and a phenyl ring, with a dihedral angle of 96.6 (3)° between them. In the crystal, molecules are linked into inversion dimers by O—H⋯N hydrogen bonds.[1] Weaker C—H⋯F hydrogen bonds are also observed, contributing to the overall stability of the crystal packing.

Experimental Protocols

Synthesis

The synthesis of pyrazole oxime derivatives generally involves the reaction of a corresponding pyrazole carbaldehyde with hydroxylamine. A typical procedure for a related compound is as follows: To a stirred solution of hydroxylamine hydrochloride and potassium hydroxide in ethanol, the substituted 1H-pyrazole-4-carbaldehyde is added at room temperature.[1] The reaction progress is monitored, and upon completion, the product is isolated.

For the synthesis of various pyrazole derivatives, cycloaddition reactions are a common and efficient method.[2] For instance, the reaction of nitrile imines, generated in situ, with an appropriate dipolarophile can yield substituted pyrazoles.[2] Another approach involves the condensation of 1,3-dicarbonyl compounds with hydrazines.[3]

Crystal Structure Determination

A suitable single crystal is selected and mounted on a diffractometer. Data collection is typically performed at a low temperature (e.g., 113 K) to minimize thermal vibrations.

Data Collection and Refinement Workflow

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Visualization synthesis Synthesis of Pyrazole Oxime crystallization Recrystallization to obtain single crystals synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection on Diffractometer (e.g., Bruker SMART 1000 CCD) mounting->data_collection cell_refinement Cell Refinement (e.g., SAINT) data_collection->cell_refinement data_reduction Data Reduction (e.g., SAINT) cell_refinement->data_reduction absorption_correction Absorption Correction (e.g., SADABS) data_reduction->absorption_correction structure_solution Structure Solution (e.g., SHELXS) absorption_correction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement molecular_graphics Molecular Graphics (e.g., SHELXTL) structure_refinement->molecular_graphics cif_preparation Preparation of CIF for Publication molecular_graphics->cif_preparation

Experimental workflow for crystal structure determination.

The collected data is then processed, which includes cell refinement, data reduction, and an absorption correction.[1] The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1]

Significance in Drug Discovery

Pyrazole derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial and antioxidant properties.[2] The oxime functional group can also play a crucial role in the biological activity of these molecules.[4] A detailed understanding of their three-dimensional structure is paramount for structure-activity relationship (SAR) studies and the rational design of new, more potent drug candidates. The crystallographic data presented here provides a solid foundation for computational modeling and further synthetic modifications aimed at optimizing the pharmacological profile of this scaffold.

References

Tautomerism in Pyrazole-3,4-dione Oxime Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-3,4-dione oxime derivatives, also known as 4-hydroxyimino-1H-pyrazol-5(4H)-ones or 4-nitroso-5-pyrazolones, represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. Their structural versatility and diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them attractive scaffolds for the design of novel therapeutic agents. A key feature of these molecules is their capacity for tautomerism, a phenomenon that can significantly influence their physicochemical properties, reactivity, and biological interactions. This technical guide provides an in-depth exploration of the tautomeric behavior of pyrazole-3,4-dione oxime derivatives, supported by spectroscopic data, experimental protocols, and visualizations of relevant biological pathways.

Tautomeric Forms

Pyrazole-3,4-dione oxime derivatives can exist in several tautomeric forms, with the equilibrium between them being influenced by factors such as substitution patterns, solvent polarity, and solid-state packing forces. The principal tautomers include the oxime-keto , nitroso-enol , and various other prototropic isomers.

Extensive spectroscopic and crystallographic studies have demonstrated that the oxime-keto tautomer is the predominant form in both the solid state and in solution for most derivatives.[1][2] X-ray diffraction data clearly show a well-defined C=O group and two C=N double bonds within the pyrazole ring, characteristic of the oximino tautomer.[1] In solution, NMR studies in various solvents, including CDCl₃ and DMSO-d₆, have consistently supported the prevalence of the oxime form.[2] While diastereomers (E/Z) of the oxime can exist, the equilibrium is often shifted towards one isomer.[2]

Tautomerism OximeKeto Oxime-Keto Tautomer (Predominant) NitrosoEnol Nitroso-Enol Tautomer OximeKeto->NitrosoEnol Equilibrium OtherTautomers Other Prototropic Tautomers NitrosoEnol->OtherTautomers Equilibrium

Quantitative Analysis of Tautomerism: Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the elucidation of tautomeric forms and the quantitative analysis of their equilibria. The chemical shifts of key protons and carbons in the pyrazole ring are sensitive to the tautomeric state. Below is a summary of representative ¹H and ¹³C NMR data for some 1,3-disubstituted-4-hydroxyimino-1H-pyrazol-5(4H)-one derivatives, which consistently indicate the predominance of the oxime tautomer.

Substituent (R¹)Substituent (R²)Solvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
PhenylMethylCDCl₃~11.3 (br s, 1H, OH), ~7.7 (s, 1H, H-5), 7.2-7.5 (m, 5H, Ar-H)~160.6 (C-3), ~159.2 (C=O), ~129.1 (C-5), 118-139 (Ar-C), ~82.2 (C-4)[3]
PhenylMethylDMSO-d₆~11.0 (s, 1H, OH), ~8.5 (s, 1H, H-5), 7.2-7.7 (m, 5H, Ar-H)~159.4 (C-3), ~158.1 (C=O), ~128.5 (C-5), 116-139 (Ar-C), ~82.1 (C-4)[3]
4-ChlorophenylIsopropylCDCl₃-~162.6 (C=O), ~159.2 (C-3), ~111.6 (C-4)[4]
n-DecylMethyl---[1]
2-HydroxyethylMethylDMSO-d₆Two sets of signals for E/Z isomers-[2]
2-HydroxyethylPhenylCDCl₃Single species observed-[2]

Experimental Protocols

Synthesis of 4-Hydroxyimino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is a general procedure adapted from the literature for the synthesis of the title compound, a common scaffold in this class of derivatives.[5][6]

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • Dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) to the reaction mixture with constant stirring.

  • Acidify the mixture by the dropwise addition of dilute hydrochloric acid while maintaining the temperature below 5 °C.

  • Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

SynthesisWorkflow Start Start: 3-Methyl-1-phenyl- 1H-pyrazol-5(4H)-one Dissolve Dissolve in Ethanol Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool AddNaNO2 Add aq. NaNO₂ Cool->AddNaNO2 Acidify Acidify with HCl AddNaNO2->Acidify Stir Stir for 1-2 hours Acidify->Stir Filter Filter and Wash Stir->Filter Purify Recrystallize Filter->Purify Product Product: 4-Hydroxyimino- 3-methyl-1-phenyl- 1H-pyrazol-5(4H)-one Purify->Product

NMR Spectroscopic Analysis for Tautomerism

Instrumentation:

  • NMR spectrometer (e.g., 400 or 500 MHz)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the pyrazole-3,4-dione oxime derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • For quantitative analysis of tautomeric equilibrium, ensure complete relaxation of nuclei between scans by using a sufficient relaxation delay.

  • Two-dimensional NMR experiments such as HSQC and HMBC can be performed to aid in the unambiguous assignment of signals.

X-ray Crystallographic Analysis

Crystal Growth:

  • Grow single crystals of the compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

Data Collection:

  • Mount a suitable single crystal on a diffractometer.

  • Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using Mo Kα or Cu Kα radiation.

Structure Solution and Refinement:

  • Process the collected data using appropriate software.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the diffraction data to obtain accurate bond lengths, bond angles, and crystallographic parameters.

Biological Significance and Signaling Pathways

Pyrazole derivatives are known to interact with various biological targets, leading to a range of pharmacological effects. Several studies have implicated pyrazole-containing compounds as inhibitors of key signaling pathways involved in inflammation and cancer, such as the Cyclooxygenase (COX) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the COX Pathway

The anti-inflammatory properties of some pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7][8][9][10] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation and pain.

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Pyrazole-3,4-dione Oxime Derivative Pyrazole->COX2 Inhibition

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial pathway that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][11] Dysregulation of the MAPK pathway is a hallmark of many cancers and inflammatory diseases. Certain pyrazole derivatives have been shown to inhibit key kinases within this pathway, such as p38 MAPK, thereby disrupting the downstream signaling events that promote disease progression.[1][12][13]

MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stimuli Inflammatory Stimuli / Stress MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Transcription_Factors Transcription Factors p38_MAPK->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Pyrazole Pyrazole-3,4-dione Oxime Derivative Pyrazole->p38_MAPK Inhibition

Conclusion

The tautomeric behavior of pyrazole-3,4-dione oxime derivatives is a critical aspect of their chemistry, with the oxime-keto form being the most stable and prevalent tautomer. This understanding is fundamental for structure-activity relationship (SAR) studies and the rational design of new derivatives with enhanced biological activity. The ability of these compounds to interact with key signaling pathways, such as the COX and MAPK cascades, underscores their potential as therapeutic agents for a variety of diseases. Further research focusing on the synthesis of diverse libraries of these compounds and the detailed elucidation of their mechanisms of action will be instrumental in advancing their development as clinically useful drugs.

References

Keto-Enol Tautomerism of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime is a heterocyclic compound belonging to the pyrazolone family. Pyrazolones are a significant class of compounds in medicinal and materials chemistry due to their diverse biological activities and applications as chelating agents.[1][2] A key feature of pyrazolones, particularly those with substituents at the C4 position, is their ability to exist in various tautomeric forms. This guide focuses on the keto-enol tautomerism of this compound, a phenomenon critical to its chemical reactivity, spectroscopic properties, and potential biological function.

The tautomerism in pyrazolone derivatives is a complex equilibrium that can be influenced by factors such as the nature of substituents, solvent polarity, temperature, and concentration.[1] For 4-acyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ones, studies have revealed the predominance of the hydroxypyrazole tautomer in non-polar solvents, while in polar solvents like DMSO, a significant contribution from the NH-tautomer is observed.[1] The solid-state structure can also favor a specific tautomer, as evidenced by X-ray crystallography studies on related compounds.[1]

Tautomeric Forms

This compound can theoretically exist in several tautomeric forms. The primary equilibrium of interest is the keto-enol tautomerism involving the pyrazolone ring. Additionally, the oxime group at the C4 position introduces the possibility of nitroso-oxime tautomerism. The principal tautomeric forms are depicted below.

Caption: Plausible tautomeric equilibria for this compound.

The equilibrium between the keto-oxime (A) and the enol-oxime (hydroxypyrazole) (B) forms is expected to be highly dependent on the solvent. In non-polar solvents, the enol form, potentially stabilized by an intramolecular hydrogen bond, is likely to be favored.[1] In polar, protic solvents, the keto form may be more prevalent. The nitroso-enol form (C) is another possible tautomer, though for many related compounds, the oxime form is more stable.

Proposed Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the target molecule are not available. The following are proposed methodologies based on the synthesis of analogous compounds.[2][3]

Synthesis of this compound

A plausible synthetic route involves the nitrosation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Synthesis Reactant 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one Product This compound Reactant->Product Nitrosation Reagent NaNO2, Acetic Acid Reagent->Product

Caption: Proposed synthetic workflow for the target molecule.

Procedure:

  • Dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in a suitable solvent such as aqueous ethanol or acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise with constant stirring.

  • Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours).

  • The product, this compound, is expected to precipitate from the reaction mixture.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve the sample in various deuterated solvents (e.g., CDCl₃, DMSO-d₆) to observe solvent effects on the tautomeric equilibrium. Key signals to monitor would be the chemical shift of the N-H or O-H proton, which is expected to be broad and solvent-dependent, and the methyl protons.

  • ¹³C NMR: Acquire spectra in different solvents to identify shifts in the pyrazole ring carbons, particularly C3, C4, and C5, which would be indicative of the predominant tautomeric form.

Infrared (IR) Spectroscopy:

  • Record the IR spectrum of the solid sample (e.g., using a KBr pellet) and in solution (e.g., in CHCl₃). The presence and position of C=O, O-H, and N-H stretching bands will provide evidence for the existing tautomers.

X-ray Crystallography:

  • Grow single crystals of the compound from a suitable solvent.

  • Perform single-crystal X-ray diffraction analysis to determine the precise solid-state structure and identify the tautomeric form present in the crystal lattice.

Quantitative Data from Analogous Compounds

The following tables summarize spectroscopic data for 4-acyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ones, which serve as valuable references for predicting the spectral properties of the target oxime derivative.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for 4-Acyl-5-methyl-2-phenylpyrazolones in Different Solvents [1]

Compound (R in 4-acyl)Solvent3-MeAcidic Proton (OH/NH)Phenyl-HAcyl-H
AcetylCDCl₃2.6014.707.25-7.902.59
AcetylDMSO-d₆2.3111.50 (br)7.20-7.802.45
PropionylCDCl₃2.6014.707.25-7.901.20 (t), 3.00 (q)
PropionylDMSO-d₆2.3011.50 (br)7.20-7.801.05 (t), 2.85 (q)
BenzoylCDCl₃2.3014.807.20-8.007.40-7.80
BenzoylDMSO-d₆2.0511.70 (br)7.20-7.907.50-7.80

Note: The chemical shift of the acidic proton is highly dependent on concentration and temperature.[1]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for 4-Acyl-5-methyl-2-phenylpyrazolones in Different Solvents [1]

Compound (R in 4-acyl)SolventC3C4C53-MePhenyl-CC=O (acyl)C=O (ring)
AcetylCDCl₃161.0105.0145.014.5120-138198.0-
AcetylDMSO-d₆160.5104.5145.514.0120-138197.5-
PropionylCDCl₃161.0104.8145.014.5120-138201.0-
PropionylDMSO-d₆160.5104.3145.514.0120-138200.5-
BenzoylCDCl₃161.5105.5145.214.2120-138192.0-
BenzoylDMSO-d₆161.0105.0145.813.8120-138191.5-

Note: The absence of a distinct ring C=O signal in the hydroxypyrazole form is a key indicator of the predominant tautomer.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemistry that dictates its structure and reactivity. While direct experimental data for this specific molecule is scarce, analysis of closely related 4-acyl-5-methyl-2-phenylpyrazolones provides a strong basis for understanding its likely tautomeric behavior. It is predicted that the compound will exist as a mixture of tautomers, with the equilibrium being highly sensitive to the surrounding environment, particularly the solvent. The enol-oxime (hydroxypyrazole) form is expected to be significant, especially in non-polar media. Further experimental and computational studies are necessary to fully elucidate the tautomeric landscape of this compound and quantify the relative stabilities of the different forms. The proposed experimental protocols offer a roadmap for future investigations into this intriguing molecule.

References

An In-depth Technical Guide to the Synthesis of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the reaction mechanism, provides explicit experimental protocols, and presents quantitative data for the synthesis of this important pyrazolone derivative.

Introduction

This compound, also known as 4-hydroxyimino-3-methyl-1-phenyl-5-pyrazolone, is a derivative of the pyrazolone ring system. Pyrazolone and its derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The introduction of an oxime functional group at the 4-position of the pyrazole-3,4-dione core can significantly influence the molecule's chemical reactivity and biological profile, making it a valuable scaffold for drug discovery and a versatile ligand in coordination chemistry.

The synthesis of this compound is primarily achieved through the C-nitrosation of the active methylene group at the C4 position of 5-methyl-2-phenyl-1,2-dihydropyrazol-3-one (also known as 3-methyl-1-phenyl-5-pyrazolone or PMP). This reaction is a classic example of electrophilic substitution on a reactive methylene compound.

Synthetic Pathway and Mechanism

The synthesis of this compound proceeds via a two-step process starting from readily available precursors:

Step 1: Synthesis of 5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one (PMP)

The precursor, 5-methyl-2-phenyl-1,2-dihydropyrazol-3-one, is synthesized via a condensation reaction between ethyl acetoacetate and phenylhydrazine.

Step 2: Nitrosation of 5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one

The key step in the synthesis is the C-nitrosation of the pyrazolone ring at the C4 position. This is typically achieved by treating 5-methyl-2-phenyl-1,2-dihydropyrazol-3-one with a nitrosating agent, such as nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a mineral acid (e.g., hydrochloric acid or sulfuric acid).

The reaction mechanism involves the following key steps:

  • Formation of the Nitrosating Agent: In an acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of water generate the highly electrophilic nitrosonium ion (NO⁺).

  • Tautomerization of the Pyrazolone: The starting pyrazolone exists in tautomeric equilibrium between the keto and enol forms. The enol form is particularly reactive towards electrophiles.

  • Electrophilic Attack: The nitrosonium ion acts as an electrophile and attacks the electron-rich C4 position of the pyrazolone ring.

  • Proton Loss and Tautomerization: A proton is lost from the C4 position to restore the aromaticity of the pyrazole ring, yielding the 4-nitroso derivative. This intermediate exists in equilibrium with its more stable tautomer, the 4-oxime.

Experimental Protocols

Synthesis of 5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one

A detailed experimental procedure for the synthesis of the starting material, 5-methyl-2-phenyl-1,2-dihydropyrazol-3-one, is as follows:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of ethyl acetoacetate (0.1 mol) and phenylhydrazine (0.1 mol) in glacial acetic acid (50 mL) is heated under reflux for 4 hours.

  • The reaction mixture is then cooled to room temperature and poured into ice-cold water (200 mL) with constant stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried.

  • The crude product can be recrystallized from aqueous ethanol to afford pure 5-methyl-2-phenyl-1,2-dihydropyrazol-3-one as a white crystalline solid.

Synthesis of this compound

The following protocol details the nitrosation of 5-methyl-2-phenyl-1,2-dihydropyrazol-3-one:

  • 5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one (0.05 mol) is dissolved in glacial acetic acid (100 mL) in a beaker placed in an ice bath to maintain the temperature between 0 and 5 °C.

  • A pre-cooled aqueous solution of sodium nitrite (0.055 mol in 20 mL of water) is added dropwise to the stirred pyrazolone solution over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature.

  • The resulting orange to reddish-brown precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried in a desiccator over anhydrous calcium chloride.

  • The crude product can be recrystallized from ethanol or aqueous ethanol to yield pure this compound as a crystalline solid.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reactants and Products for the Synthesis of this compound

CompoundMolecular FormulaMolar Mass ( g/mol )Moles
5-Methyl-2-phenyl-1,2-dihydropyrazol-3-oneC₁₀H₁₀N₂O174.200.05
Sodium NitriteNaNO₂69.000.055
This compoundC₁₀H₉N₃O₂203.20Theoretical: 0.05

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Appearance Orange to reddish-brown crystalline solid
Yield Typically > 85%
Melting Point 157-159 °C
Infrared (IR) (KBr, cm⁻¹) ~3200-3400 (O-H stretch of oxime), ~1680 (C=O stretch), ~1600 (C=N stretch)
¹H NMR (CDCl₃, δ ppm) ~2.3 (s, 3H, CH₃), ~7.3-7.8 (m, 5H, Ar-H), ~12.5 (s, 1H, NOH)
¹³C NMR (CDCl₃, δ ppm) ~14.0 (CH₃), ~120-135 (Aromatic C), ~145 (C=NOH), ~158 (C=O), ~160 (C3)

Note: The exact spectroscopic values may vary slightly depending on the solvent and instrument used.

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product PMP 5-Methyl-2-phenyl- 1,2-dihydropyrazol-3-one Nitrosation C-Nitrosation (0-5 °C) PMP->Nitrosation NaNO2 Sodium Nitrite NaNO2->Nitrosation Acid Glacial Acetic Acid Acid->Nitrosation Filtration Filtration Nitrosation->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization (Ethanol) Drying->Recrystallization Product 5-Methyl-2-phenyl-2H- pyrazole-3,4-dione 4-oxime Recrystallization->Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism cluster_step1 Step 1: Formation of Nitrosonium Ion cluster_step2 Step 2: Electrophilic Attack and Tautomerization NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + H⁺ H+ H⁺ NO+ NO⁺ (Nitrosonium ion) HNO2->NO+ + H⁺, - H₂O PMP_enol PMP (Enol form) Intermediate Intermediate PMP_enol->Intermediate + NO⁺ Nitroso 4-Nitroso derivative Intermediate->Nitroso - H⁺ Oxime 5-Methyl-2-phenyl-2H- pyrazole-3,4-dione 4-oxime Nitroso->Oxime Tautomerization

Caption: Reaction mechanism for the synthesis of this compound.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound. The C-nitrosation of 5-methyl-2-phenyl-1,2-dihydropyrazol-3-one provides a straightforward route to this valuable compound. The detailed experimental protocols and tabulated data provided herein serve as a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The provided visualizations of the experimental workflow and reaction mechanism further aid in the understanding of this important chemical transformation.

Physical and chemical properties of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime, a member of the pyrazole oxime family of compounds, holds potential for investigation in various scientific domains, particularly in drug discovery and agrochemical research. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active molecules, exhibiting a wide array of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The addition of an oxime functional group to the pyrazole-3,4-dione core introduces further chemical versatility and potential for diverse biological interactions. This technical guide provides a consolidated overview of the known physical and chemical properties, a general synthetic approach, and the broader context of the biological potential of this class of compounds.

Core Physical and Chemical Properties

PropertyValueSource
CAS Number 1080-89-3[1]
Molecular Formula C₁₀H₉N₃O₂[1]
Molecular Weight 203.20 g/mol [1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the surveyed literature. However, a general and well-established method for the synthesis of pyrazole-4-oxime derivatives involves a two-step process. The logical workflow for such a synthesis is outlined below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of the Pyrazole-3,4-dione Precursor cluster_1 Step 2: Oximation Start Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) CAS: 89-25-8 Oxidation Oxidation Start->Oxidation Oxidizing Agent (e.g., Sodium Nitrite in Acetic Acid) Precursor 5-Methyl-2-phenyl-2H- pyrazole-3,4-dione CAS: 881-05-0 Oxidation->Precursor Oximation Condensation Reaction Precursor->Oximation Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Oximation Final_Product 5-Methyl-2-phenyl-2H- pyrazole-3,4-dione 4-oxime CAS: 1080-89-3 Oximation->Final_Product Base (e.g., Sodium Acetate) in a suitable solvent (e.g., Ethanol)

A logical workflow for the synthesis of this compound.

General Experimental Protocol for Oximation:

  • Dissolution: The precursor, 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione, is dissolved in a suitable solvent, typically a lower alcohol such as ethanol or methanol.

  • Addition of Reagents: To this solution, hydroxylamine hydrochloride and a base (e.g., sodium acetate, pyridine, or an aqueous solution of sodium hydroxide) are added. The base is necessary to liberate the free hydroxylamine from its hydrochloride salt.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is often precipitated by pouring the mixture into cold water. The crude product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography.

Biological Activities and Potential Signaling Pathways

While no specific biological data for this compound has been reported, the broader class of pyrazole and pyrazole oxime derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[2][3] These activities suggest potential avenues of research for the title compound.

Known Biological Activities of Pyrazole Derivatives:

  • Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[3]

  • Antimicrobial and Antifungal Activity: Various substituted pyrazoles have demonstrated efficacy against a range of bacterial and fungal strains.

  • Anticancer Activity: Several pyrazole-based compounds have been investigated as potential anticancer agents, with some exhibiting inhibitory activity against various cancer cell lines.[2][4] The proposed mechanisms often involve the inhibition of protein kinases or the induction of apoptosis.

  • Acaricidal and Insecticidal Activity: Pyrazole oximes, in particular, have been developed as commercial pesticides. Their mechanism of action often involves the disruption of the mitochondrial electron transport chain.[2]

Given the lack of specific studies on this compound, a diagram of a specific signaling pathway cannot be constructed. However, a generalized logical diagram illustrating the potential workflow for investigating its biological activity is presented below.

Biological_Screening_Workflow cluster_screening Initial Biological Screening cluster_moa Mechanism of Action Studies Compound 5-Methyl-2-phenyl-2H- pyrazole-3,4-dione 4-oxime Screening Broad-Spectrum Bioassays Compound->Screening Antimicrobial Antimicrobial Assays Screening->Antimicrobial Anticancer Anticancer Cell Line Screening Screening->Anticancer Anti_inflammatory Anti-inflammatory Assays Screening->Anti_inflammatory Pesticidal Acaricidal/Insecticidal Assays Screening->Pesticidal Hit_Identification Hit Identification Antimicrobial->Hit_Identification Anticancer->Hit_Identification Anti_inflammatory->Hit_Identification Pesticidal->Hit_Identification Target_ID Target Identification (e.g., Proteomics, Genetics) Hit_Identification->Target_ID Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_ID->Pathway_Analysis

References

Whitepaper: Initial Biological Screening of Novel Pyrazolone Oxime Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazolone and its derivatives, particularly pyrazolone oximes, represent a vital class of heterocyclic compounds in medicinal chemistry. Their versatile scaffold allows for diverse pharmacological activities, making them promising candidates for drug discovery.[1][2][3][4] These compounds have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and insecticidal properties.[4][5][6][7][8][9] The initial biological screening is a critical step in the drug development pipeline, designed to identify and characterize the therapeutic potential of novel chemical entities. This technical guide outlines the core methodologies for conducting the preliminary in vitro screening of new pyrazolone oxime compounds, focusing on their anticancer, antimicrobial, and antioxidant activities. It provides detailed experimental protocols, structured data presentation, and visual workflows to aid researchers in this process.

Anticancer Activity Screening

The evaluation of cytotoxic activity against various cancer cell lines is a primary step in identifying potential anticancer agents.[10] Pyrazolone derivatives have shown promise, with some exhibiting potent activity against resistant cancer cell lines.[9] The antiproliferative potential of novel pyrazolone oxime compounds is typically assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, HeLa, MCF-7, A549) are cultured in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[11]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Stock solutions of the test pyrazolone oxime compounds are prepared in DMSO. Serial dilutions are made to achieve a range of final concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours. A control group receives only the vehicle (DMSO).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[11]

Data Presentation: In Vitro Anticancer Activity

The results of the cytotoxicity screening are summarized to compare the potency of different derivatives.

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Pyrazolone Oxime 9g HepG2 (Liver)1.535-Fluorouracil35.67[8]
Pyrazolone Oxime 9l HepG2 (Liver)3.215-Fluorouracil35.67[8]
Pyrazolone Oxime 9q HepG2 (Liver)2.155-Fluorouracil35.67[8]
Pyrazole-Chalcone 8g HeLa (Cervical)2.41Doxorubicin1.12[11]
Pyrazole-Chalcone 8g HCT-116 (Colon)2.41Doxorubicin1.21[11]
Indolo-Pyrazole 6c SK-MEL-28 (Melanoma)3.46Sunitinib6.54[12]
Visualization: Potential Mechanism of Action

Many pyrazole derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division.[10][12]

cluster_cell Cancer Cell Compound Pyrazolone Oxime Compound Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site (Inhibition) MT Microtubules Tubulin->MT Polymerization Spindle Mitotic Spindle Assembly MT->Spindle Forms Apoptosis Cell Cycle Arrest & Apoptosis Spindle->Apoptosis Disruption leads to

Caption: Simplified pathway of tubulin polymerization inhibition by pyrazolone oxime compounds.

Antimicrobial Activity Screening

Pyrazolone derivatives have shown significant activity against various bacterial and fungal strains, including multi-drug resistant ones.[4][5][13] The initial screening typically involves determining the Minimum Inhibitory Concentration (MIC) of the novel compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

  • Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured overnight. The cultures are then diluted to a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[13]

  • Compound Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, the compounds are serially diluted in broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microbes in broth without compound) and negative (broth only) controls are included. A standard antibiotic (e.g., Chloramphenicol, Fluconazole) is also tested as a reference.[14][15]

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[15]

Data Presentation: Antimicrobial Activity

MIC values are tabulated to compare the efficacy of the compounds against different microbial strains.

Compound IDS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)C. albicans (Fungus)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Pyrazoline 9 4Not TestedNot TestedNot Tested[13]
Pyrazolinone (Thiophene)0.3130.313Not Tested1.25[5]
Pyrazole 21a 2.95.815.67.8[15]
Pyrazole 22 15.631.262.531.2[15]
Reference Drug
Chloramphenicol5.811.715.6N/A[15]
ClotrimazoleN/AN/AN/A15.6[15]

Visualization: Antimicrobial Screening Workflow

start Start: Novel Pyrazolone Oxime Compounds prep Prepare Compound Stock Solutions (in DMSO) start->prep serial Perform Serial Dilutions in 96-Well Plates prep->serial inoculate Inoculate with Standardized Microbial Suspension serial->inoculate incubate Incubate (24-48 hours) inoculate->incubate read Read Plates: Determine MIC incubate->read end End: Identify Potent Antimicrobial Hits read->end cluster_prep Preparation cluster_assay Assay Plate Setup (96-Well) p1 Prepare 0.1 mM DPPH Solution (in Methanol) p2 Prepare Serial Dilutions of Test Compounds a1 Add 100µL Compound + 100µL DPPH p2->a1 incubate Incubate 30 min in Dark a1->incubate a2 Add 100µL Methanol + 100µL DPPH (Control) a2->incubate a3 Add 100µL Compound + 100µL Methanol (Blank) a3->incubate read Read Absorbance at 517 nm incubate->read calc Calculate % Inhibition and IC₅₀ Value read->calc

References

The Chemical Reactivity of Pyrazole Dione Oximes: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, reactivity, and therapeutic potential of pyrazole dione oximes, a promising class of compounds in medicinal chemistry.

This technical guide provides a comprehensive overview of the chemical reactivity of pyrazole dione oximes, with a focus on their synthesis, characterization, and potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who are interested in the design and development of novel therapeutics based on the pyrazole scaffold.

Introduction to Pyrazole Dione Oximes

Pyrazoles are a well-established class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The incorporation of a dione functionality within the pyrazole ring system, specifically as a pyrazolidine-3,5-dione, has been shown to be a valuable strategy in the development of potent therapeutic agents.[2] The further introduction of an oxime group at the 4-position of the pyrazolidine-3,5-dione core creates a unique chemical entity, the pyrazole dione oxime, with distinct physicochemical properties and potential for novel biological interactions.

This guide will delve into the synthetic routes to access these complex scaffolds, explore their inherent chemical reactivity, and summarize their reported biological activities, with a particular focus on their potential as anticancer agents.

Synthesis of Pyrazole Dione Oximes

The synthesis of pyrazole dione oximes typically involves a multi-step sequence, beginning with the formation of the core pyrazolidine-3,5-dione ring system, followed by the introduction of the oxime functionality.

Synthesis of the Pyrazolidine-3,5-dione Core

The most common and versatile method for the synthesis of 1,2-disubstituted pyrazolidine-3,5-diones involves the condensation of a disubstituted hydrazine with a malonic acid derivative, typically diethyl malonate. This reaction proceeds via a double condensation to form the heterocyclic ring.[3]

Experimental Protocol: Synthesis of 1,2-Diphenylpyrazolidine-3,5-dione

A mixture of 1,2-diphenylhydrazine (1.84 g, 10 mmol) and diethyl malonate (1.60 g, 10 mmol) is heated at 150-160 °C for 2 hours. The reaction mixture is then cooled, and the resulting solid is recrystallized from ethanol to afford 1,2-diphenylpyrazolidine-3,5-dione as a white crystalline solid.

Oximation of the Pyrazolidine-3,5-dione Core

The introduction of the oxime functionality at the 4-position of the pyrazolidine-3,5-dione ring is typically achieved through nitrosation followed by reduction, or more directly by reaction with a nitrosating agent in the presence of a reducing agent. A common method involves the reaction of the pyrazolidine-3,5-dione with sodium nitrite in the presence of an acid, which generates nitrous acid in situ.

Experimental Protocol: Synthesis of 4-Hydroxyimino-1,2-diphenylpyrazolidine-3,5-dione

To a solution of 1,2-diphenylpyrazolidine-3,5-dione (2.52 g, 10 mmol) in glacial acetic acid (20 mL), a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise with stirring at room temperature. The reaction mixture is stirred for an additional hour, during which a yellow precipitate forms. The solid is collected by filtration, washed with water, and recrystallized from ethanol to yield 4-hydroxyimino-1,2-diphenylpyrazolidine-3,5-dione.

Chemical Reactivity and Further Functionalization

The pyrazole dione oxime scaffold possesses multiple reactive sites that allow for further chemical modifications to explore structure-activity relationships (SAR). The oxime hydroxyl group can be alkylated or acylated to produce a variety of ether and ester derivatives. The acidic protons at the N1 and N2 positions of the pyrazole ring can also be substituted. Furthermore, the aromatic rings of the substituents at the 1 and 2 positions of the pyrazolidine dione ring offer opportunities for modification through standard aromatic substitution reactions.

Biological Activity and Therapeutic Potential

Derivatives of the pyrazolidine-3,5-dione core have demonstrated significant potential as anticancer agents.[4] The introduction of various substituents at the 4-position has been a key strategy in modulating their biological activity.

Anticancer Activity

Several studies have reported the in vitro cytotoxic activity of 4-substituted-1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives against a panel of human cancer cell lines. The data from these studies are summarized in the table below.

CompoundR Group at C4MGC-803 IC₅₀ (µM)EC-109 IC₅₀ (µM)MCF-7 IC₅₀ (µM)SMMC-7721 IC₅₀ (µM)
4a =CH-Ph> 50> 50> 50> 50
4u =CH-(2-CF₃-Ph)5.1 ± 0.46.2 ± 0.510.1 ± 0.87.5 ± 0.6

Table 1: In vitro anticancer activities of selected 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives.[4]

As shown in Table 1, the nature of the substituent at the 4-position significantly influences the anticancer activity. The unsubstituted benzylidene derivative 4a shows minimal activity, while the introduction of a trifluoromethyl group at the ortho position of the benzylidene ring in compound 4u leads to a potent cytotoxic agent with IC₅₀ values in the low micromolar range against all tested cell lines.[4]

Mechanism of Action: Induction of Apoptosis

The anticancer activity of these compounds is, at least in part, attributed to their ability to induce programmed cell death, or apoptosis. Studies on the most potent compounds have revealed their involvement in the intrinsic apoptotic pathway.

Caspase Activation Cascade

Treatment of cancer cells with active pyrazolidine-3,5-dione derivatives has been shown to trigger the activation of the caspase cascade, a family of proteases that are central to the execution of apoptosis. Specifically, these compounds have been observed to activate caspase-9, an initiator caspase in the intrinsic pathway, and caspase-3, a key executioner caspase.[4]

apoptosis_pathway cluster_caspase9 Initiator Caspase cluster_caspase3 Executioner Caspase Pyrazole_Dione_Oxime Pyrazole Dione Oxime Derivative Mitochondrion Mitochondrion Pyrazole_Dione_Oxime->Mitochondrion Induces Stress Caspase9_inactive Pro-Caspase-9 Caspase9_active Caspase-9 Caspase9_inactive->Caspase9_active Activation Caspase3_inactive Pro-Caspase-3 Caspase3_active Caspase-3 Caspase3_inactive->Caspase3_active Activation Apoptosis Apoptosis Caspase3_active->Apoptosis

Figure 1: Proposed intrinsic apoptosis pathway induced by pyrazole dione oximes.

The proposed mechanism, as depicted in Figure 1, involves the pyrazole dione oxime derivative inducing mitochondrial stress, which leads to the activation of pro-caspase-9 to its active form, caspase-9. Activated caspase-9 then proteolytically cleaves and activates pro-caspase-3, the executioner caspase. Active caspase-3 proceeds to cleave a multitude of cellular substrates, ultimately leading to the orchestrated dismantling of the cell characteristic of apoptosis.

Conclusion and Future Directions

Pyrazole dione oximes represent a promising and versatile scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of the pyrazolidine-3,5-dione core and the potential for diverse functionalization at the 4-position and other sites provide a rich platform for medicinal chemistry exploration. The demonstrated ability of certain derivatives to induce apoptosis through the intrinsic caspase pathway highlights a clear mechanism of action that can be further investigated and optimized.

Future research in this area should focus on:

  • Expanding the library of pyrazole dione oxime derivatives through combinatorial synthesis to broaden the structure-activity relationship understanding.

  • Conducting in-depth mechanistic studies to identify the direct cellular targets of these compounds and to further elucidate the upstream signaling events leading to mitochondrial stress.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their drug-like characteristics for potential in vivo studies.

By leveraging the chemical tractability and potent biological activity of the pyrazole dione oxime scaffold, researchers are well-positioned to develop next-generation therapeutics for the treatment of cancer and other diseases.

References

Methodological & Application

The Synthetic Potential of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime: A Versatile Yet Underutilized Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Proposed Synthesis and Logical Workflow

The synthesis of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime is not explicitly detailed in the current body of literature. However, a logical synthetic route can be postulated based on established methodologies for the preparation of pyrazolone derivatives. The proposed pathway begins with the well-known Knorr pyrazole synthesis, followed by nitrosation at the C4 position.

G cluster_synthesis Proposed Synthesis cluster_application Potential Applications A Ethyl Acetoacetate + Phenylhydrazine B 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one A->B Knorr Cyclization (e.g., in Acetic Acid, Reflux) C This compound B->C Nitrosation (e.g., NaNO2 / Acid) D Synthesis of Fused Pyrazoles C->D Cyclocondensation Reactions E Ligand for Metal Catalysis C->E Coordination Chemistry F Precursor for Bioactive Molecules C->F Derivatization

Application Notes and Protocols: 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime as a Precursor for Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. As structural analogs of purines, they have been investigated for a wide range of pharmacological activities, including as kinase inhibitors for anticancer therapy, anti-inflammatory agents, and antivirals. The versatile synthesis of these scaffolds is crucial for the development of new therapeutic agents. This document provides a detailed protocol for the synthesis of pyrazolo[3,4-d]pyrimidines utilizing 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime as a key precursor.

The proposed synthetic strategy involves a two-step process:

  • Reduction of the Oxime: The 4-oxime functionality of the starting material is reduced to the corresponding 4-amino group to yield 4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

  • Cyclocondensation: The resulting 4-aminopyrazole derivative undergoes cyclocondensation with a suitable one-carbon synthon, such as formamide or triethyl orthoformate, to construct the pyrimidine ring, affording the desired pyrazolo[3,4-d]pyrimidine.

Proposed Synthetic Pathway

start This compound intermediate 4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one start->intermediate Reduction (e.g., NaBH4/ZrCl4/Al2O3) product 5-Methyl-2-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one intermediate->product Cyclocondensation (e.g., Formamide or HC(OEt)3)

Caption: Proposed two-step synthesis of pyrazolo[3,4-d]pyrimidines.

Experimental Protocols

Step 1: Synthesis of 4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol is adapted from a general method for the solvent-free reduction of oximes.

Materials:

  • This compound

  • Zirconium(IV) chloride (ZrCl₄)

  • Alumina (γ-Al₂O₃)

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Mortar and pestle

  • Standard glassware for filtration and solvent evaporation

Procedure:

  • In a clean, dry mortar, grind a mixture of ZrCl₄ (1 mmol) and γ-Al₂O₃ (1 mmol).

  • To this mixture, add this compound (1 mmol) and continue grinding for a brief period.

  • Carefully add NaBH₄ (2 mmol) portion-wise to the mixture while grinding. The reaction is typically rapid and may be complete within 2-5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add ethyl acetate (20 mL) to the reaction mixture and stir for 5 minutes.

  • Filter the mixture to remove the solid support.

  • Wash the solid residue with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude 4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 5-Methyl-2-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol describes the cyclocondensation of the aminopyrazole intermediate with formamide.

Materials:

  • 4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

  • Formamide

  • Standard glassware for reflux with a condenser

Procedure:

  • Place 4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1 mmol) in a round-bottom flask.

  • Add an excess of formamide (e.g., 10-15 mL).

  • Heat the reaction mixture to reflux (approximately 180-190 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid precipitate by filtration.

  • Wash the solid with cold water and dry thoroughly.

  • The crude 5-Methyl-2-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses reported in the literature. Actual results may vary depending on the specific substrate and reaction conditions.

StepReactantsReagents/SolventTemperature (°C)TimeYield (%)
1 This compoundNaBH₄/ZrCl₄/Al₂O₃ (solvent-free)Room Temperature2-5 min85-95% (estimated)
2 4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneFormamide180-1902-4 h70-85% (estimated)

Logical Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_analysis Analysis and Characterization A Start: this compound B Step 1: Reduction of Oxime A->B C Intermediate: 4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one B->C D Step 2: Cyclocondensation C->D E Product: 5-Methyl-2-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one D->E F Purification (Recrystallization/Chromatography) E->F Crude Product G Structural Confirmation (NMR, IR, MS) F->G Purified Product H Purity Assessment (HPLC, Elemental Analysis) G->H

Caption: Workflow from synthesis to final product characterization.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Zirconium(IV) chloride is corrosive and moisture-sensitive; handle it in a dry atmosphere (e.g., glove box or under an inert gas).

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas; handle with care and avoid contact with water and acids.

  • Formamide is a teratogen and should be handled with extreme caution. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: Antimicrobial Activity of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific antimicrobial activity data for 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime derivatives in the public domain, this document provides a representative overview based on the antimicrobial properties of structurally related pyrazole compounds. The experimental protocols and potential mechanisms of action are derived from studies on various pyrazole derivatives and should be adapted and validated for the specific compounds of interest.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5][6][7][8] The pyrazole scaffold is a versatile pharmacophore that can be readily functionalized to modulate its biological activity. The incorporation of a dione and an oxime moiety, as in the case of this compound, presents an interesting structural framework for the development of novel antimicrobial agents. This document provides an overview of the potential antimicrobial applications of these derivatives, along with detailed experimental protocols for their synthesis and antimicrobial evaluation.

Data Presentation: Antimicrobial Activity of Structurally Related Pyrazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against a range of bacterial and fungal strains, providing a comparative reference for the potential efficacy of this compound derivatives.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Representative Pyrazole Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference
Pyrazole-Thiadiazine DerivativeStaphylococcus aureus62.5[3]
Pyrazole-Thiadiazine DerivativeBacillus subtilis125[3]
Pyrazole-Thiadiazine DerivativeEscherichia coli125[3]
Pyrazole-Thiadiazine DerivativeKlebsiella pneumoniae62.5[3]
Pyrazole-Thiadiazine DerivativeCandida albicans7.8[3]
Pyrazole-Thiadiazine DerivativeAspergillus niger2.9[3]
Thiazolo-Pyrazole DerivativeMethicillin-resistant S. aureus (MRSA)4[1]
Imidazo-Pyridine Substituted PyrazoleS. aureus<1[1]
Imidazo-Pyridine Substituted PyrazoleE. coli<1[1]
Imidazo-Pyridine Substituted PyrazoleK. pneumoniae<1[1]
Imidazo-Pyridine Substituted PyrazoleP. aeruginosa<1[1]
Pyrazole Carboxamide DerivativeRhizoctonia solani0.37[9]
Pyrazole AnalogueEscherichia coli0.25[6]
Pyrazole AnalogueStreptococcus epidermidis0.25[6]
Pyrazole AnalogueAspergillus niger1[6]
Pyrazole Oxime DerivativePseudoperonospora cubensis0.51[7]

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route to pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][7] The following is a plausible synthetic scheme for the title compounds, based on established pyrazole synthesis methodologies.

Protocol 1: Synthesis of 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

  • Dissolve ethyl acetoacetate in a suitable solvent such as ethanol.

  • Add phenylhydrazine to the solution.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

Protocol 2: Synthesis of this compound

  • Dissolve 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in glacial acetic acid.

  • Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.

  • Stir the reaction mixture at low temperature for a specified time.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield this compound.

  • Further derivatives can be synthesized by reacting the oxime with various electrophiles.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the agar well diffusion method and the broth microdilution method to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively.[10][11]

Protocol 3: Agar Well Diffusion Method

  • Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

  • Inoculate the agar surface uniformly with a standardized suspension of the test microorganism.

  • Create wells of a specific diameter in the agar using a sterile borer.

  • Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations into the wells.

  • Use a standard antibiotic as a positive control and the solvent as a negative control.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Measure the diameter of the zone of inhibition around each well.

Protocol 4: Broth Microdilution Method for MIC Determination

  • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.

  • Incubate the plates under appropriate conditions.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel pyrazole derivatives.

G cluster_synthesis Synthesis cluster_screening Antimicrobial Screening start Starting Materials (e.g., Ethyl Acetoacetate, Phenylhydrazine) reaction1 Condensation Reaction start->reaction1 intermediate 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one reaction1->intermediate reaction2 Nitrosation/Oximation intermediate->reaction2 product This compound reaction2->product derivatization Derivatization product->derivatization derivatives Novel Pyrazole Oxime Derivatives derivatization->derivatives agar_well Agar Well Diffusion Assay derivatives->agar_well Primary Screening mic_determination Broth Microdilution Assay (MIC) agar_well->mic_determination Active Compounds data_analysis Data Analysis and SAR mic_determination->data_analysis

Caption: Workflow for Synthesis and Antimicrobial Screening.

Potential Mechanism of Action: DNA Gyrase Inhibition

Several studies suggest that pyrazole derivatives may exert their antimicrobial effect by inhibiting bacterial DNA gyrase, an essential enzyme involved in DNA replication.[1]

G pyrazole Pyrazole Derivative dna_gyrase Bacterial DNA Gyrase pyrazole->dna_gyrase Inhibition dna_replication DNA Replication dna_gyrase->dna_replication Required for cell_death Bacterial Cell Death dna_replication->cell_death Leads to (if inhibited)

Caption: Inhibition of Bacterial DNA Gyrase by Pyrazole Derivatives.

References

Illuminating the Shield: Unveiling the Antioxidant Potential of Pyrazolone Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has cast a spotlight on pyrazolone derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities. Of particular interest is their significant antioxidant potential, offering a promising avenue for combating oxidative stress--a key player in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. This document provides detailed application notes and protocols for assessing the antioxidant capacity of pyrazolone derivatives, empowering researchers to explore and harness their therapeutic promise.

Quantitative Antioxidant Activity of Pyrazolone Derivatives

The antioxidant efficacy of various pyrazolone derivatives has been quantified using multiple standard assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to inhibit 50% of the free radical activity. The following tables summarize the reported antioxidant activities of different pyrazolone derivatives in DPPH, ABTS, and lipid peroxidation assays, providing a comparative landscape of their potential.

Table 1: DPPH Radical Scavenging Activity of Pyrazolone Derivatives

Compound/DerivativeIC50 (µM)Reference
Analogues with catechol moiety2.6 - 7.8[1][2][3]
Pyrazoline carbothioamide derivative (6a)Excellent activity (comparable to ascorbic acid)[4]
Phenylpyrazoline derivative (4e)Excellent activity (comparable to ascorbic acid)[4]
Isoxazoline derivatives (5b, 5c)Excellent activity (comparable to ascorbic acid)[4]
Pyrazolone Schiff base analogues (phenol productions 145-148)15.16 - 20.14[5]
3-(4-methylthiophen-2-yl)-5-(2-pyridinyl)-1H-pyrazoline (2b)9.91 µg/mL (SC50)[6]

Table 2: ABTS Radical Cation Decolorization Activity of Pyrazolone Derivatives

Compound/DerivativeActivityReference
3-(3-methylthiophen-2-yl)-5-(2-pyridinyl)-1H-pyrazoline (2a)More potent than BHT[6]
3-(4-methylthiophen-2-yl)-5-(2-pyridinyl)-1H-pyrazoline (2b)More potent than BHT[6]

Table 3: Lipid Peroxidation Inhibition by Pyrazolone Derivatives

Compound/DerivativeAssayActivityReference
PYZ2, PYZ3, PYZ7, PYZ8, PYZ9, PYZ10MDA markerPotent antioxidant effect[7]
PYZ4, PYZ5, PYZ6, PYZ7, PYZ8, PYZ9, PYZ104-HNE markerEffective antioxidant activity[7]
Pyrazoline derivatives (general)AAPH-induced lipid peroxidationHigh inhibition[8]

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below. These protocols are standardized and can be adapted for the evaluation of novel pyrazolone derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.[6]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test pyrazolone derivatives

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[9]

  • Preparation of Test Compounds and Control:

    • Prepare a stock solution of the pyrazolone derivative in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.[9]

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[9]

    • Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).[9]

  • Assay Procedure:

    • To each well of a 96-well microplate, add 100 µL of the test compound or control solution at different concentrations.[9]

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[6]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

      AblankA{blank}Ablank​
      - ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      ) / ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
      AblankA{blank}Ablank​
      ] x 100 Where ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
      AblankA{blank}Ablank​
      is the absorbance of the DPPH solution without the test compound, and ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      is the absorbance of the DPPH solution with the test compound.[9]

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Materials:

  • ABTS

  • Potassium persulfate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test pyrazolone derivatives

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Preparation of Test Compounds and Control: Prepare a dilution series of the test compound and positive control as described in the DPPH assay protocol.[9]

  • Assay Procedure:

    • To each well of a 96-well microplate, add 10 µL of the test compound or control solution at different concentrations.[9]

    • Add 190 µL of the diluted ABTS•+ solution to each well.[9]

    • Incubate the plate in the dark at room temperature for 6 minutes.[9]

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.[9]

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test pyrazolone derivatives

  • Ferrous sulfate (FeSO₄) for standard curve

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[9]

  • Preparation of Test Compounds, Control, and Standard:

    • Prepare a dilution series of the test compound and positive control.

    • Prepare a standard curve using a series of ferrous sulfate solutions of known concentrations.[9]

  • Assay Procedure:

    • To each well of a 96-well microplate, add 20 µL of the test compound, control, or standard solution.[9]

    • Add 180 µL of the FRAP reagent to each well.[9]

    • Incubate the plate at 37°C for 30 minutes.[9]

  • Measurement: Measure the absorbance of each well at 593 nm using a microplate reader.[9]

  • Calculation:

    • The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents.

Cellular Antioxidant Assay (CAA)

This assay measures the ability of compounds to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) in cells, which is produced by the oxidation of dichlorofluorescin (DCFH) by intracellular reactive oxygen species (ROS).

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) - a peroxyl radical generator

  • Test pyrazolone derivatives

  • Quercetin (positive control)

  • Black 96-well microplate

  • Fluorescence microplate reader

Protocol:

  • Cell Culture: Seed HepG2 cells in a black 96-well microplate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Remove the culture medium and treat the cells with the test compounds and the positive control at various concentrations for 1 hour.

  • DCFH-DA Staining:

    • Add 25 µM DCFH-DA to each well and incubate for 1 hour.

  • Induction of Oxidative Stress:

    • Wash the cells with PBS.

    • Add 600 µM ABAP to induce oxidative stress.

  • Measurement:

    • Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.

  • Calculation:

    • The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The percentage of inhibition is calculated relative to the control (cells treated with ABAP only).

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and the underlying mechanisms of antioxidant action.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_Sol 0.1 mM DPPH in Methanol Mix Mix in 96-well plate: 100 µL DPPH + 100 µL Sample DPPH_Sol->Mix Test_Cmpd Pyrazolone Derivative Dilutions Test_Cmpd->Mix Control Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate 30 min in the dark Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Measure_Abs->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂•⁻) Cell_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cell_Damage causes Neutralized_ROS Neutralized Species Pyrazolone Pyrazolone Derivative Pyrazolone->Neutralized_ROS donates electron/H atom to Oxidized_Pyrazolone Oxidized Pyrazolone (Stable Radical) Pyrazolone->Oxidized_Pyrazolone becomes

Caption: General mechanism of ROS scavenging by pyrazolone derivatives.

These protocols and data provide a solid foundation for researchers to delve into the antioxidant properties of pyrazolone derivatives. The versatility of their chemical structure allows for further modifications to enhance their antioxidant efficacy, paving the way for the development of novel and potent therapeutic agents against oxidative stress-related pathologies.

References

Illuminating the Anticancer Potential of Pyrazole Oxime Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the in vitro anticancer activity of pyrazole oxime compounds against various human cell lines. It includes a compilation of quantitative data, comprehensive experimental protocols for key assays, and visualizations of the underlying molecular pathways. These resources are intended to guide researchers in the evaluation and development of pyrazole oxime derivatives as potential therapeutic agents.

Application Notes

Pyrazole oxime compounds have emerged as a promising class of heterocyclic molecules with significant anticancer properties. In vitro studies have demonstrated their cytotoxic effects across a range of human cancer cell lines, including those of the lung, breast, leukemia, and colon. The primary mechanisms of action appear to be the induction of apoptosis and cell cycle arrest, often mediated through the modulation of key signaling pathways.

The structure-activity relationship (SAR) of these compounds is an active area of investigation. Substitutions on the pyrazole and oxime moieties can significantly influence their potency and selectivity against different cancer cell types. For instance, the introduction of certain functional groups has been shown to enhance cytotoxic activity.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of selected pyrazole and pyrazole oxime derivatives, providing a comparative view of their efficacy.

Table 1: Cytotoxicity of Pyrazole Oxime and Related Derivatives against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
CF-6 (a pyrazole oxime)A-549Lung Cancer12.5[1]
Compound 6h (a pyrazole-oxindole conjugate)JurkatT-cell Leukemia4.36 ± 0.2[2]
Compound 6j (a pyrazole-oxindole conjugate)JurkatT-cell Leukemia7.77 ± 0.21[2]
Compound 6hCEMAcute Lymphoblastic Leukemia7.14 ± 0.92[2]
Compound 6jCEMAcute Lymphoblastic Leukemia7.66 ± 0.19[2]
PTA-1 (a pyrazole derivative)MDA-MB-231Triple-Negative Breast Cancer10[3]
Tosind (a condensed pyrazole)HT29Colon CancerNot specified, but induced 23.7% apoptosis[4]
Tospyrquin (a condensed pyrazole)HT29Colon CancerNot specified, but induced 14.9% apoptosis[4]
Compound 11 (a pyrazole derivative)MCF-7Breast Cancer2.85[1]
Compound 11HT-29Colon Cancer2.12[1]
Compound 18cHL-60LeukemiaIC50 specified, induced 8.07-13.69% pre-G1 phase cells[2]
Compound 18gHL-60LeukemiaIC50 specified, induced 8.07-13.69% pre-G1 phase cells[2]
Compound 18hHL-60LeukemiaIC50 specified, induced 8.07-13.69% pre-G1 phase cells[2]

Table 2: Apoptosis Induction by Pyrazole Derivatives in Human Cancer Cell Lines

CompoundCell LineConcentrationApoptotic Cells (%)Reference
TosindHT29Not specified23.7[4]
TospyrquinHT29Not specified14.9[4]
PTA-1MDA-MB-23110 µM (CC50)59.4[3]
PTA-1MDA-MB-23120 µM (2x CC50)59.7[3]
PTA-1MDA-MB-23110 µM7.51 (Caspase-3/7 activation)[3]
PTA-1MDA-MB-23120 µM9.91 (Caspase-3/7 activation)[3]

Table 3: Cell Cycle Arrest Induced by Pyrazole Derivatives in Human Cancer Cell Lines

CompoundCell LineConcentrationEffect on Cell CycleReference
Compound 11HT-29Not specifiedArrest at G1/S phase, accumulation in G0[1]
Compound 18c, 18g, 18hHL-60IC50Increase in S and G2/M phases, decrease in G0/G1[2]
Compound 6hJurkat2.18 µM (CC25) & 4.36 µM (CC50)Arrest in G0/G1 phase, increase in Sub-G0/G1[5]
PTA-1MDA-MB-231Not specifiedArrest in S and G2/M phases[6]

Experimental Protocols

Detailed protocols for the key assays used to evaluate the in vitro anticancer activity of pyrazole oxime compounds are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Pyrazole oxime compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the pyrazole oxime compounds in the culture medium.

  • After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Pyrazole oxime compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the pyrazole oxime compounds at their IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Human cancer cell lines

  • Pyrazole oxime compounds

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells and treat with pyrazole oxime compounds as described for the apoptosis assay.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C.

  • Add PI solution and incubate for 15 minutes in the dark.

  • Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.

Materials:

  • Human cancer cell lines

  • Pyrazole oxime compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with pyrazole oxime compounds, harvest, and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Perform densitometric analysis to quantify the protein expression levels, normalizing to a loading control like β-actin.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate important signaling pathways and experimental workflows relevant to the study of pyrazole oxime compounds.

Experimental_Workflow_for_Anticancer_Activity cluster_invitro In Vitro Anticancer Evaluation cluster_assays Cytotoxicity & Mechanistic Assays start Start: Pyrazole Oxime Compound cell_culture Human Cancer Cell Lines treatment Compound Treatment cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Data Analysis: IC50, Apoptosis %, Cell Cycle % mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion: Anticancer Potential & Mechanism data_analysis->conclusion

Caption: Workflow for in vitro evaluation of pyrazole oxime compounds.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., TRAIL) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 (activated) death_receptor->caspase8 caspase3 Caspase-3 (activated) caspase8->caspase3 pyrazole_oxime Pyrazole Oxime Compound bcl2 Bcl-2 (Anti-apoptotic) pyrazole_oxime->bcl2 inhibits bax Bax (Pro-apoptotic) pyrazole_oxime->bax activates mitochondrion Mitochondrion bcl2->mitochondrion inhibits release bax->mitochondrion promotes release cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases caspase9 Caspase-9 (activated) cytochrome_c->caspase9 caspase9->caspase3 parp PARP caspase3->parp apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp Cell_Cycle_Arrest_Workflow start Cancer Cells Treated with Pyrazole Oxime harvest Harvest and Fix Cells start->harvest stain Stain with Propidium Iodide harvest->stain flow Flow Cytometry Analysis stain->flow analysis Quantify Cell Population in each Phase (G0/G1, S, G2/M) flow->analysis result Determine Cell Cycle Arrest analysis->result

References

Application Notes and Protocols: 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes based on the ligand 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime. This ligand, which exists in tautomeric equilibrium with 1-Phenyl-3-methyl-4-nitroso-5-pyrazolone, serves as a versatile chelating agent for various transition metals, yielding complexes with interesting spectroscopic, magnetic, and biological properties.

Overview of the Ligand and its Metal Complexes

This compound is a heterocyclic compound that acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the oxime group and the carbonyl oxygen at position 3. The resulting metal complexes exhibit high stability due to the formation of a six-membered chelate ring.[1] The coordination chemistry of pyrazole-derived ligands has garnered significant interest, primarily due to the biological activities of the resulting complexes, which include potential anticancer and antiviral properties.[1]

Complexes of this ligand have been synthesized with a range of transition metals, including iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). Spectroscopic and analytical data suggest that these complexes typically form with a 1:2 or 1:3 metal-to-ligand stoichiometry.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and its transition metal complexes, based on the tautomeric form 1-Phenyl-3-methyl-4-nitroso-5-pyrazolone.

Table 1: Elemental Analysis Data for the Ligand and its Metal Complexes [1]

CompoundFormulaM.Wt.C% (Found/Calcd.)H% (Found/Calcd.)N% (Found/Calcd.)Metal% (Found/Calcd.)
Ligand (L)C₁₀H₉N₃O₂203.1959.05 / 59.114.30 / 4.4620.59 / 20.68-
[Fe(L)₃]C₃₀H₂₄FeN₉O₆662.4254.24 / 54.403.41 / 3.6519.21 / 19.038.43
[Co(L)₃]C₃₀H₂₄CoN₉O₆665.5054.37 / 54.143.69 / 3.6318.96 / 18.948.86
[Ni(L)₃]C₃₀H₂₄N₉NiO₆665.2654.46 / 54.163.31 / 3.6418.56 / 18.958.82
[Cu(L)₃]C₃₀H₂₄CuN₉O₆669.1153.35 / 53.773.13 / 3.6118.04 / 18.819.15 / 9.48
[Zn(L)₃]C₃₀H₂₄N₉O₆Zn672.9553.27 / 53.623.13 / 3.6014.04 / 18.769.57 / 9.73

Table 2: Spectroscopic Data for the Ligand [1]

TechniqueWavenumber (cm⁻¹) / Chemical Shift (δ, ppm)Assignment
FT-IR 1703C=O stretching
1593, 1501C=C aromatic, C=N
1489N=N stretching
¹H-NMR 7.87 (d, 2H, J=7.8 Hz)Aromatic protons
7.42 (d, 2H, J=7.8 Hz)Aromatic protons
7.2 (t, 1H)Aromatic proton
2.46, 2.26 (s, 3H)Methyl protons
¹³C-NMR 16.42, 152.22, 148.85, 144.1, 142.42, 137.71, 128.43, 125.03, 118.38Aromatic and pyrazole ring carbons
16.06, 11.01Methyl carbons

Table 3: Key FT-IR Bands for the Metal Complexes (cm⁻¹) [1]

Complexν(C=C-H)ν(C=C) aromaticν(C=N)ν(Ar-H)
[Fe(L)₃]30761619, 1597-909
[Co(L)₃]30601619, 1541-840
[Ni(L)₃]----
[Cu(L)₃]29221618-872
[Zn(L)₃]307616321489754

Experimental Protocols

Synthesis of the Ligand (1-Phenyl-3-methyl-4-nitroso-5-pyrazolone)

This protocol describes the synthesis of the ligand via nitrosation of 1-phenyl-3-methyl-5-pyrazolone.[1]

Materials:

  • 1-phenyl-3-methyl-5-pyrazolone

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Distilled water

Procedure:

  • Dissolve 1-phenyl-3-methyl-5-pyrazolone (0.2 mol) in an aqueous solution of sodium hydroxide.

  • Add an equivalent amount of sodium nitrite (0.2 mol) to the solution.

  • Cool the solution to 0°C in an ice bath.

  • Acidify the cooled solution by slowly adding hydrochloric acid.

  • A precipitate of the nitroso compound will form.

  • Filter the precipitate and wash it several times with cold distilled water.

  • Recrystallize the crude product from ethanol to obtain pure 1-phenyl-3-methyl-4-nitroso-5-pyrazolone.

  • Verify the purity of the ligand using elemental analysis, IR, and NMR spectroscopy.[1]

G Ligand Synthesis Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product start1 1-phenyl-3-methyl-5-pyrazolone step1 Dissolve pyrazolone in NaOH(aq) start1->step1 start2 NaOH (aq) start2->step1 start3 NaNO₂ step2 Add NaNO₂ start3->step2 start4 HCl step4 Acidify with HCl start4->step4 step1->step2 step3 Cool to 0°C step2->step3 step3->step4 step5 Precipitation step4->step5 step6 Filter and Wash step5->step6 step7 Recrystallize from Ethanol step6->step7 end1 Pure Ligand (1-Phenyl-3-methyl-4-nitroso-5-pyrazolone) step7->end1

Caption: Workflow for the synthesis of the pyrazolone oxime ligand.

Synthesis of the Metal Complexes ([M(L)₃])

This is a general protocol for the synthesis of the metal complexes.[1]

Materials:

  • 1-Phenyl-3-methyl-4-nitroso-5-pyrazolone (Ligand)

  • Metal salts (e.g., FeCl₃, CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

  • Ethanol

Procedure:

  • Prepare a hot alcoholic solution of the ligand (0.0004 mol).

  • Prepare a solution of the respective metal salt (0.0004 mol) in ethanol.

  • Mix the hot alcoholic solution of the ligand with the metal salt solution.

  • Reflux the reaction mixture for 4 hours.

  • After reflux, cool the mixture to room temperature to allow for the precipitation of the metal complex.

  • Filter the precipitate, wash with a small amount of cold ethanol, and dry in a desiccator.

Characterization Protocols

Standard analytical and spectroscopic techniques are employed to characterize the synthesized ligand and its metal complexes.

Elemental Analysis (C, H, N):

  • Instrument: PerkinElmer 2400 Series II CHNS/O Analyzer (or equivalent).

  • Procedure: A precisely weighed sample (2-3 mg) is combusted at high temperature. The resulting gases are separated and quantified to determine the percentage of carbon, hydrogen, and nitrogen.

Infrared (IR) Spectroscopy:

  • Instrument: FT-IR spectrometer (e.g., Bruker ALPHA II) with a KBr pellet accessory.

  • Procedure: A small amount of the sample is ground with dry KBr and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).

  • Procedure: ¹H and ¹³C NMR spectra of the ligand are recorded in a suitable deuterated solvent (e.g., DMSO-d₆). Chemical shifts are reported in ppm relative to TMS.

UV-Visible Spectroscopy:

  • Instrument: UV-Vis spectrophotometer (e.g., Shimadzu UV-2600).

  • Procedure: Spectra of the complexes are recorded in a suitable solvent (e.g., DMF) in the 200-800 nm range to study the electronic transitions.

G Characterization Workflow cluster_sample Synthesized Compounds cluster_techniques Analytical Techniques cluster_data Obtained Data cluster_interpretation Interpretation sample Ligand or Metal Complex tech1 Elemental Analysis sample->tech1 tech2 FT-IR Spectroscopy sample->tech2 tech3 NMR Spectroscopy (¹H & ¹³C for Ligand) sample->tech3 tech4 UV-Visible Spectroscopy sample->tech4 data1 Elemental Composition (%) tech1->data1 data2 Functional Groups (cm⁻¹) tech2->data2 data3 Molecular Structure (ppm) tech3->data3 data4 Electronic Transitions (nm) tech4->data4 interp Structural Elucidation & Confirmation of Purity data1->interp data2->interp data3->interp data4->interp

Caption: Workflow for the characterization of the synthesized compounds.

Applications

Antimicrobial Activity

While detailed antimicrobial screening data for metal complexes of this compound are not extensively reported in the literature, the broader class of pyrazole derivatives and their metal complexes are known to possess significant biological activities. Research has shown that the metalation of pyrazole-based ligands can enhance their antimicrobial effects.[2] For instance, complexes of transition metals with other pyrazole-based ligands have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2][3] The enhanced activity of the metal complexes is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its diffusion through the lipid layer of the microbial cell membrane.

Protocol for Antimicrobial Screening (Agar Well Diffusion Method):

  • Prepare a nutrient agar medium and pour it into sterile Petri dishes.

  • Once the agar solidifies, inoculate the plates uniformly with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Create wells of a standard diameter (e.g., 6 mm) in the agar.

  • Prepare solutions of the ligand and its metal complexes in a suitable solvent (e.g., DMSO) at a specific concentration (e.g., 100 µg/mL).

  • Add a fixed volume (e.g., 100 µL) of each test solution into separate wells.

  • Use the solvent (DMSO) as a negative control and a standard antibiotic as a positive control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

G Antimicrobial Activity Mechanism cluster_complex Metal Complex cluster_cell Bacterial Cell complex [M(L)n] Complex membrane Cell Membrane (Lipid Bilayer) complex->membrane Increased Lipophilicity (due to chelation) cytoplasm Cytoplasm membrane->cytoplasm Penetration target Intracellular Targets (e.g., DNA, Enzymes) cytoplasm->target Binding and Interference cell_death cell_death target->cell_death Inhibition of Growth / Cell Death

References

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives via Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack (V-H) reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] This reaction has found significant application in the synthesis of pyrazole derivatives, which are important scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The reaction typically involves the use of a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto a suitable precursor.[1][2]

This application note provides a detailed protocol for the synthesis of 4-formylpyrazole derivatives from hydrazone precursors using the Vilsmeier-Haack reaction. The protocol is a compilation of methodologies reported in the scientific literature, offering a generalized yet robust procedure for researchers in organic synthesis and drug discovery.

Reaction Principle

The synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction typically proceeds through the cyclization and subsequent formylation of a hydrazone precursor. The Vilsmeier reagent, a chloromethyleneiminium salt, acts as both the cyclizing and formylating agent. The reaction is initiated by the electrophilic attack of the Vilsmeier reagent on the enamine tautomer of the hydrazone. This is followed by cyclization, elimination of dimethylamine, and a second electrophilic attack by another equivalent of the Vilsmeier reagent at the electron-rich C4 position of the newly formed pyrazole ring. Subsequent hydrolysis of the resulting iminium salt yields the desired 4-formylpyrazole derivative.[5][6]

Experimental Protocol

This protocol describes a general procedure for the synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes starting from the corresponding acetophenone hydrazones.

Materials and Reagents:

  • Substituted acetophenone

  • Substituted hydrazine (e.g., phenylhydrazine)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Dropping funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

Step 1: Synthesis of Hydrazone Precursor

  • In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) in ethanol.

  • Add the substituted hydrazine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • The precipitated hydrazone is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Vilsmeier-Haack Reaction for Pyrazole Synthesis

  • In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (5-10 volumes based on the hydrazone).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is exothermic.

  • Stir the mixture at 0-5 °C for 30-60 minutes.

  • Add the hydrazone precursor (1.0 eq) portion-wise to the freshly prepared Vilsmeier reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-90 °C.[1][5][7]

  • Stir the reaction mixture at this temperature for 2-20 hours.[1][7] The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated crude product is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of various pyrazole derivatives using the Vilsmeier-Haack reaction, as reported in the literature.

Starting Hydrazone/PyrazoleReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Acetophenone phenylhydrazones70-806Good[4]
1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazones705-6Good[1]
Coumarin-substituted hydrazones908-20Good to Excellent[1][7]
Ethyl(E)-5-methyl-1-aryl-4-(1-(2-phenylhydrazono)ethyl)-1H-pyrazole-3-carboxylate652-3Not specified[1]
Hydrazones from galloyl hydrazide706-7Excellent[7][8]
5-Chloro-1H-pyrazoles120255[9]
Steroidal thiosemicarbazonesRoom Temperature1-360-65[3]
2-Hydrazinothiazole hydrazones60-65Not specifiedExcellent[5][10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of pyrazole derivatives using the Vilsmeier-Haack reaction.

G Experimental Workflow for Pyrazole Synthesis via Vilsmeier-Haack Reaction cluster_0 Step 1: Hydrazone Synthesis cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Step 3: Purification A Mix Acetophenone and Hydrazine in Ethanol B Add Catalytic Acetic Acid A->B C Reflux Reaction Mixture B->C D Cool and Filter to Obtain Hydrazone C->D E Prepare Vilsmeier Reagent (DMF + POCl3 at 0-5 °C) D->E Use in next step F Add Hydrazone to Vilsmeier Reagent E->F G Heat Reaction Mixture (60-90 °C) F->G H Quench with Ice Water G->H I Neutralize with NaHCO3 Solution H->I J Filter and Dry Crude Product I->J K Recrystallization or Column Chromatography J->K Purify L Characterization (NMR, IR, MS) K->L

Caption: General workflow for the synthesis of pyrazole derivatives.

Plausible Reaction Mechanism

The following diagram outlines the plausible mechanism for the formation of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes from hydrazones.

G Plausible Mechanism of Vilsmeier-Haack Pyrazole Synthesis A Hydrazone (Enamine Tautomer) C Electrophilic Attack A->C B Vilsmeier Reagent [Me2N=CHCl]⁺Cl⁻ B->C I Second Electrophilic Attack (at C4) B->I Another equivalent D Intermediate A C->D E Cyclization D->E F Intermediate B (Pyrazoline Ring) E->F G Elimination of Me2NH F->G H 1,3-Disubstituted Pyrazole G->H H->I J Iminium Salt Intermediate I->J K Hydrolysis J->K L 1,3-Disubstituted-1H-pyrazole- 4-carbaldehyde K->L

Caption: Mechanism of pyrazole synthesis via Vilsmeier-Haack reaction.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The Vilsmeier-Haack reaction is exothermic. Proper temperature control is crucial, especially during the addition of POCl₃ to DMF.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Always perform the reaction in a well-ventilated area.

Conclusion

The Vilsmeier-Haack reaction provides a straightforward and effective method for the synthesis of pyrazole-4-carbaldehydes, which are valuable intermediates in the development of new pharmaceutical agents. The protocol outlined in this application note offers a reliable starting point for researchers, which can be further optimized based on the specific substrates and desired products. The versatility of the starting materials and the generally good to excellent yields make this reaction an important tool in the synthetic chemist's arsenal.

References

Application Notes and Protocols for Evaluating the Radical Scavenging Activity of Pyrazolone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazolone and its derivatives represent a versatile class of heterocyclic compounds with a wide range of pharmacological activities, including prominent antioxidant properties.[1] The ability of these compounds to scavenge free radicals is a key mechanism underlying their therapeutic potential in conditions associated with oxidative stress.[1][2] One notable example is edaravone, a pyrazolone-based drug used in the treatment of stroke, which functions as a potent free radical scavenger.[1][3] This document provides detailed application notes and standardized protocols for the evaluation of the radical scavenging activity of pyrazolone compounds using common in vitro assays.

Overview of Radical Scavenging Assays

Several methods are commonly employed to assess the radical scavenging potential of chemical compounds. These assays are based on the ability of the antioxidant to donate a hydrogen atom or an electron to a stable radical, thus neutralizing it. The most frequently used assays for pyrazolone compounds include:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A widely used method due to its simplicity and the stability of the DPPH radical.[4][5]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: A versatile assay applicable to both hydrophilic and lipophilic antioxidants.[6][7]

  • Hydroxyl Radical (•OH) Scavenging Assay: Measures the ability of a compound to neutralize the highly reactive hydroxyl radical, often generated by the Fenton reaction.[8][9]

  • Superoxide Radical (O₂•⁻) Scavenging Assay: Evaluates the scavenging of the superoxide anion, a precursor to other reactive oxygen species.[10][11]

The efficacy of the pyrazolone compounds in these assays is typically expressed as the IC₅₀ value , which is the concentration of the compound required to scavenge 50% of the radicals. A lower IC₅₀ value indicates a higher antioxidant activity.

Data Presentation: Radical Scavenging Activities of Pyrazolone Derivatives

The following tables summarize the reported radical scavenging activities of various pyrazolone derivatives in different assays.

Table 1: DPPH Radical Scavenging Activity of Pyrazolone Derivatives

Compound/DerivativeIC₅₀ (µM)Reference
Non-substituted analogue5.1 ± 0.1[1]
R²–OH substituted4.3 ± 0.1[1]
R²–Cl substituted4.5 ± 0.1[1]
R²–NO₂ substituted4.5 ± 0.1[1]
R²–CH₃ substituted3.5 ± 0.1[1]
R¹, R²–diOH substituted2.6 ± 0.1[1]
Catechol moiety bearing analogues2.6 - 2.9[1]
General range for various derivatives2.6 - 7.8[1]
Pyrazolyl pyrazolines (3b, 3c, 3e)11.70 ± 0.29, 12.06 ± 1.17, 9.63 ± 0.55 (µg/mL)[12]
Pyrazoline carbothioamides (6b, 6e)12.02 ± 0.63, 9.66 ± 0.34 (µg/mL)[12]
Naphtho[1,2-c] pyrazole (P6)Noteworthy activity[2]
Thiazolyl-pyrazolone derivative (149)Inhibition of 88.6% at 2 mM[13]
Schiff base pyrazolone analogues (145-148)20.14, 19.12, 17.14, 15.16[13]

Table 2: ABTS Radical Cation Scavenging Activity of Pyrazolone Derivatives

Compound/DerivativeIC₅₀ (µg/mL)Reference
Thiazolyl-pyrazolone derivative (149)88.6% inhibition at 2mM[13]
Thiazolyl-pyrazolone derivative (150)85.7% inhibition at 2mM[13]
Note: Specific IC₅₀ values for a broad range of pyrazolones in the ABTS assay are less commonly reported in the provided search results. The data for thiazolyl-pyrazolone derivatives is presented as percentage inhibition.

Table 3: Hydroxyl Radical Scavenging Activity of Pyrazolone Derivatives

Compound/DerivativeIC₅₀Reference
EdaravoneEffective scavenger[14]
3-methyl-1-(pyridin-2-yl)-5-pyrazoloneHigher scavenging ability than edaravone[14]
Note: Quantitative IC₅₀ values for pyrazolones in hydroxyl radical scavenging assays were not explicitly found in the search results. The activity is described qualitatively.

Table 4: Superoxide Radical Scavenging Activity of Pyrazolone Derivatives

Compound/DerivativeIC₅₀ (µg/mL)Reference
Note: Specific IC₅₀ values for pyrazolone derivatives in superoxide radical scavenging assays were not available in the provided search results. The table is included as a template for when such data becomes available.

Experimental Protocols

This section provides detailed, step-by-step protocols for the four key radical scavenging assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from purple to yellow, measured spectrophotometrically at 517 nm.[4][5][15]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or ethanol), spectrophotometric grade

  • Pyrazolone compound (test sample)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol to prepare a stock solution.[4] Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.2 at 517 nm.[5] This solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Dissolve the pyrazolone compound in methanol to prepare a stock solution. Prepare a series of dilutions from the stock solution to be tested.

  • Preparation of Positive Control: Prepare a stock solution of ascorbic acid or Trolox in methanol and make serial dilutions.

  • Assay:

    • To a 96-well plate, add a specific volume of the test sample or positive control dilutions.

    • Add an equal volume of the DPPH working solution to each well.[4]

    • For the blank, use methanol instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5]

Calculation of Scavenging Activity:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

  • A_control is the absorbance of the blank (DPPH solution without sample).

  • A_sample is the absorbance of the test sample.

The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the pyrazolone compound.

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample/Control with DPPH Solution DPPH->Mix Sample Prepare Pyrazolone Sample Dilutions Sample->Mix Control Prepare Positive Control Dilutions Control->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. The decolorization is measured at 734 nm.[6][7]

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Pyrazolone compound (test sample)

  • Trolox (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[16]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[6]

    • Before use, dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Preparation of Test Samples: Dissolve the pyrazolone compound in a suitable solvent to prepare a stock solution and then make serial dilutions.

  • Preparation of Positive Control: Prepare a stock solution of Trolox and make serial dilutions.

  • Assay:

    • Add a small volume of the test sample or positive control dilutions to the wells of a 96-well plate.[6]

    • Add a larger volume of the diluted ABTS•⁺ working solution to each well.[6]

    • For the blank, use the solvent instead of the test sample.

  • Incubation: Incubate the plate at room temperature in the dark for a specific time (e.g., 6-30 minutes).[6]

  • Measurement: Measure the absorbance of each well at 734 nm.[7]

Calculation of Scavenging Activity:

The percentage of ABTS•⁺ scavenging activity is calculated using the following formula:

Where:

  • A_control is the absorbance of the blank (ABTS•⁺ solution without sample).

  • A_sample is the absorbance of the test sample.

The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the pyrazolone compound.

Workflow Diagram:

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_Radical Prepare ABTS Radical (ABTS•⁺) Solution Mix Mix Sample/Control with ABTS•⁺ Solution ABTS_Radical->Mix Sample Prepare Pyrazolone Sample Dilutions Sample->Mix Control Prepare Positive Control Dilutions Control->Mix Incubate Incubate in Dark (e.g., 6-30 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the ABTS Radical Scavenging Assay.

Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction)

This assay is based on the generation of hydroxyl radicals via the Fenton reaction (Fe²⁺ + H₂O₂). The scavenging activity of the pyrazolone compound is measured by its ability to compete with a detector molecule (e.g., salicylic acid or catechol) for the hydroxyl radicals, thereby reducing the formation of a colored product.[8][9]

Materials:

  • Ferrous sulfate (FeSO₄)

  • Hydrogen peroxide (H₂O₂)

  • Salicylic acid or Catechol (detector molecule)

  • Phosphate buffer

  • Pyrazolone compound (test sample)

  • Mannitol or Ascorbic acid (positive control)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of FeSO₄, H₂O₂, and the detector molecule in the appropriate buffer.

  • Preparation of Test Samples: Dissolve the pyrazolone compound in the buffer to prepare a stock solution and make serial dilutions.

  • Preparation of Positive Control: Prepare a stock solution of mannitol or ascorbic acid and make serial dilutions.

  • Assay:

    • In a test tube, mix the test sample or positive control, FeSO₄ solution, and the detector molecule solution.

    • Initiate the reaction by adding H₂O₂.

    • The blank contains all reagents except the test sample.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).[9]

  • Measurement: Measure the absorbance of the colored product at the specific wavelength for the detector used (e.g., 510 nm for salicylic acid, 360 nm for catechol oxidation product).[8][17]

Calculation of Scavenging Activity:

The percentage of hydroxyl radical scavenging activity is calculated using the following formula:

Where:

  • A_control is the absorbance of the blank.

  • A_sample is the absorbance of the test sample.

The IC₅₀ value is determined from the plot of scavenging activity against the concentration of the pyrazolone compound.

Workflow Diagram:

Hydroxyl_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Fenton Reagents (FeSO4, H2O2, Detector) Mix Mix Sample/Control with Fenton Reagents Reagents->Mix Sample Prepare Pyrazolone Sample Dilutions Sample->Mix Control Prepare Positive Control Dilutions Control->Mix Incubate Incubate (e.g., 30-60 min, 37°C) Mix->Incubate Measure Measure Absorbance (e.g., 510 nm) Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the Hydroxyl Radical Scavenging Assay.

Superoxide Radical (O₂•⁻) Scavenging Assay (NBT Method)

This assay measures the scavenging of superoxide radicals generated, for example, by a phenazine methosulfate-nicotinamide adenine dinucleotide (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a colored formazan product, and the inhibition of this reaction is measured spectrophotometrically at 560 nm.[11]

Materials:

  • Tris-HCl buffer or Phosphate buffer

  • Nicotinamide adenine dinucleotide (NADH)

  • Nitroblue tetrazolium (NBT)

  • Phenazine methosulfate (PMS)

  • Pyrazolone compound (test sample)

  • Ascorbic acid or Quercetin (positive control)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of NADH, NBT, and PMS in the appropriate buffer.

  • Preparation of Test Samples: Dissolve the pyrazolone compound in a suitable solvent and prepare serial dilutions.

  • Preparation of Positive Control: Prepare a stock solution of the positive control and make serial dilutions.

  • Assay:

    • In a test tube or 96-well plate, mix the test sample or positive control, NADH solution, and NBT solution.[11]

    • Initiate the reaction by adding the PMS solution.[13]

    • The blank contains all reagents except the test sample.

  • Incubation: Incubate the reaction mixture at room temperature for a specific time (e.g., 5 minutes).[11]

  • Measurement: Measure the absorbance of the formazan product at 560 nm.[11]

Calculation of Scavenging Activity:

The percentage of superoxide radical scavenging activity is calculated using the following formula:

Where:

  • A_control is the absorbance of the blank.

  • A_sample is the absorbance of the test sample.

The IC₅₀ value is determined from the plot of scavenging activity against the concentration of the pyrazolone compound.

Workflow Diagram:

Superoxide_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (NADH, NBT, PMS) Mix Mix Sample/Control with Reagents Reagents->Mix Sample Prepare Pyrazolone Sample Dilutions Sample->Mix Control Prepare Positive Control Dilutions Control->Mix Incubate Incubate (e.g., 5 min, RT) Mix->Incubate Measure Measure Absorbance at 560 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the Superoxide Radical Scavenging Assay.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for researchers to evaluate the radical scavenging activity of pyrazolone compounds. The choice of assay will depend on the specific research question and the properties of the compounds being tested. Consistent application of these standardized methods will facilitate the comparison of results across different studies and aid in the identification of potent antioxidant candidates for further development.

References

Application Notes and Protocols: Pyrazole Dione Oximes as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and utilization of pyrazole dione oximes as versatile intermediates in the synthesis of various pharmaceutically relevant heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies and offer a foundation for the development of novel therapeutic agents.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous drugs with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] Among the various functionalized pyrazoles, pyrazole dione oximes serve as valuable synthons for the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyridazines and pyrazolo[3,4-c]pyrazoles. These fused ring systems are of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to interact with various biological targets.

This document details the synthesis of a key intermediate, 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-oxime, and its subsequent conversion into a pyrazolo[3,4-d]pyridazine derivative, a scaffold found in compounds with potential kinase inhibitory activity.

Data Presentation

Table 1: Summary of Synthetic Yields

StepReactionProductStarting Material(s)Yield (%)
1Knorr Pyrazole Synthesis3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneEthyl acetoacetate, Phenylhydrazine~90%
2C-Acylation (Oxidation)3-Methyl-1-phenyl-1H-pyrazole-4,5-dione3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneVaries
3Oximation3-Methyl-1-phenyl-1H-pyrazole-4,5-dione 4-oxime3-Methyl-1-phenyl-1H-pyrazole-4,5-dioneNot specified
4Cyclocondensation5-Methyl-2-phenyl-2,6-dihydropyrazolo[3,4-d]pyridazin-7(3H)-one3-Methyl-1-phenyl-1H-pyrazole-4,5-dione 4-oxime, Hydrazine hydrateNot specified

Table 2: Biological Activity of a Representative Pyrazolo[3,4-d]pyridazine Derivative

CompoundTargetIC50 (nM)Cell Line
Pyrazolo[3,4-d]pyridazine analogJAK13.4-
Pyrazolo[3,4-d]pyridazine analogJAK22.2-
Pyrazolo[3,4-d]pyridazine analogJAK33.5-
Pyrazolo[3,4-d]pyridazine analogK562 (leukemia)370K562
Pyrazolo[3,4-d]pyridazine analogHEL (leukemia)350HEL

Note: The biological activity data is representative of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold, which is structurally related to the pyrazolo[3,4-d]pyridazine core. Specific data for the direct product of the outlined synthesis may vary.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is based on the classical Knorr pyrazole synthesis.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol

  • Round bottom flask

  • Condenser

  • Heating mantle

  • Beaker

  • Spatula

  • Filter paper

  • Petroleum ether (for washing)

Procedure:

  • In a round bottom flask, combine 1 mL of ethyl acetoacetate and 0.88 mL of phenylhydrazine.[2]

  • Reflux the mixture for 1 hour.[2]

  • After reflux, transfer the contents of the flask into a beaker and allow it to cool.

  • The product will solidify upon cooling. Scrape the solidified product from the beaker using a spatula.[2]

  • Wash the crude product with petroleum ether and dry it.

  • The expected product is 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Protocol 2: Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione

This protocol describes the C-acylation of the pyrazolone, which in this context is an oxidation to the dione.

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Appropriate oxidizing agent (e.g., selenium dioxide in dioxane)

  • Solvent (e.g., Dioxane)

  • Round bottom flask

  • Condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in anhydrous dioxane in a round bottom flask.

  • Add the oxidizing agent (e.g., selenium dioxide) to the solution.

  • Reflux the reaction mixture for the appropriate time (monitor by TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic precipitates.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

  • The expected product is 3-methyl-1-phenyl-1H-pyrazole-4,5-dione.

Protocol 3: Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione 4-oxime

This protocol describes the oximation of the pyrazole dione.

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione

  • Hydroxylamine hydrochloride

  • Sodium acetate or other suitable base

  • Ethanol

  • Round bottom flask

  • Condenser

  • Heating mantle

Procedure:

  • Suspend 3-methyl-1-phenyl-1H-pyrazole-4,5-dione in ethanol in a round bottom flask.

  • Add a solution of hydroxylamine hydrochloride and sodium acetate in water to the suspension.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the precipitate by filtration.

  • If the product does not precipitate, pour the reaction mixture into cold water to induce precipitation.

  • Filter the solid, wash with water, and dry to obtain 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-oxime.

Protocol 4: Synthesis of 5-Methyl-2-phenyl-2,6-dihydropyrazolo[3,4-d]pyridazin-7(3H)-one

This protocol describes the cyclocondensation of the pyrazole dione oxime with hydrazine to form a pyrazolo[3,4-d]pyridazine.

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione 4-oxime

  • Hydrazine hydrate

  • Ethanol or acetic acid

  • Round bottom flask

  • Condenser

  • Heating mantle

Procedure:

  • Dissolve 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-oxime in a suitable solvent such as ethanol or acetic acid in a round bottom flask.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. Collect the solid by filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

  • The expected product is 5-methyl-2-phenyl-2,6-dihydropyrazolo[3,4-d]pyridazin-7(3H)-one.

Visualizations

G cluster_0 Synthesis of Pyrazole Dione Oxime Intermediate cluster_1 Application in Heterocyclic Synthesis A Ethyl Acetoacetate + Phenylhydrazine B 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one A->B Knorr Pyrazole Synthesis C 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione B->C Oxidation D 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione 4-oxime C->D Oximation (Hydroxylamine) E 5-Methyl-2-phenyl-2,6-dihydropyrazolo[3,4-d]pyridazin-7(3H)-one D->E Cyclocondensation (Hydrazine) F Potential Kinase Inhibitors E->F Further Functionalization

Caption: Synthetic workflow for pyrazole dione oxime and its application.

G cluster_0 JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor Pyrazolo[3,4-d]pyridazine (Potential Inhibitor) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK/STAT pathway by pyrazole-based compounds.

References

Troubleshooting & Optimization

Optimization of reaction conditions for the synthesis of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime. The information is presented in a practical question-and-answer format to directly address specific issues that may be encountered during experimentation.

Experimental Protocols

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the pyrazolone precursor, 5-Methyl-2-phenyl-1H-pyrazol-3(2H)-one. The second step is the nitrosation or oximation at the 4-position. An alternative for the second step involves a Vilsmeier-Haack formylation followed by reaction with hydroxylamine.

Step 1: Synthesis of 5-Methyl-2-phenyl-1H-pyrazol-3(2H)-one

This synthesis is a classic example of a condensation reaction.

  • Reaction: Phenylhydrazine reacts with ethyl acetoacetate in a suitable solvent, often with an acid catalyst, to form the pyrazolone ring.

  • Detailed Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylhydrazine (0.1 mol) and ethyl acetoacetate (0.1 mol).

    • Add a solvent such as ethanol or glacial acetic acid (100 mL).[1]

    • If using ethanol, add a catalytic amount of a strong acid like concentrated hydrochloric acid, adjusting the pH to between 5.0 and 6.5.[2]

    • Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 2-6 hours.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • If using glacial acetic acid, pour the reaction mixture into ice-cold water to precipitate the product.

    • If using ethanol, the product may crystallize upon cooling. If not, the solvent can be removed under reduced pressure.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

This step introduces the oxime functionality at the 4-position of the pyrazolone ring.

  • Reaction: The pyrazolone precursor is reacted with a nitrosating agent, such as sodium nitrite in the presence of an acid, or directly with hydroxylamine hydrochloride.

  • Detailed Protocol (via Nitrosation):

    • Dissolve 5-Methyl-2-phenyl-1H-pyrazol-3(2H)-one (0.05 mol) in a suitable solvent like a mixture of ethanol and water or glacial acetic acid.

    • Cool the solution in an ice bath to 0-5°C.

    • Slowly add a solution of sodium nitrite (0.055 mol) in water dropwise while maintaining the low temperature.

    • Keep the reaction mixture stirred at 0-5°C for 1-2 hours.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Recrystallization from ethanol or another suitable solvent can be performed for further purification.

Data Presentation

Table 1: Optimization of Reaction Conditions for Pyrazolone Synthesis

ParameterCondition 1Condition 2Condition 3
Solvent EthanolGlacial Acetic AcidMethanol
Catalyst Hydrochloric AcidNoneHydrochloric Acid
Temperature Reflux (~78°C)Reflux (~118°C)55-60°C
Reaction Time 4-6 hours6 hours[1]1.5 hours[2]
Typical Yield GoodGood to Excellent[1]High

Table 2: Optimization of Vilsmeier-Haack Formylation of Pyrazolones

ParameterCondition 1Condition 2Condition 3 (Microwave)
Reagents POCl₃ / DMFPOCl₃ / DMFPOCl₃ / DMF
Temperature 0°C to 70°C[3]0°C to 55°C[4]60°C[4]
Reaction Time 5-6 hours[3]6 hours[4]10 minutes[4]
Typical Yield GoodExcellent[4]85%[4]

Troubleshooting Guides and FAQs

Low or No Product Yield in Pyrazolone Synthesis (Step 1)

Q: My pyrazolone synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

A: Low yield in pyrazolone synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using TLC. If starting materials are still present, extend the reaction time or consider increasing the temperature.[5]

  • Suboptimal pH: The pH of the reaction medium is crucial for the condensation reaction.

    • Solution: If using a neutral solvent like ethanol, ensure a catalytic amount of acid is present to achieve a pH between 5.0 and 6.5.[2]

  • Poor Quality of Reagents: The purity of phenylhydrazine and ethyl acetoacetate is important.

    • Solution: Use freshly distilled or high-purity reagents.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired pyrazolone.

    • Solution: Ensure the reaction temperature is controlled. Overheating can lead to decomposition or side reactions.

Issues with Oximation (Step 2)

Q: I am having trouble with the oximation of my pyrazolone. What are some common problems and solutions?

A: Oximation reactions can be sensitive to reaction conditions.

  • Low or No Oxime Formation:

    • Solution: Ensure the temperature is maintained at 0-5°C during the addition of sodium nitrite. A higher temperature can lead to the decomposition of nitrous acid. Also, verify the quality of the sodium nitrite.

  • Formation of a Tar-like Substance:

    • Solution: This can be due to side reactions. Ensure slow, dropwise addition of the sodium nitrite solution to the cooled pyrazolone solution with vigorous stirring. This helps to dissipate any localized heat and prevent side reactions.

  • Product is Difficult to Purify:

    • Solution: The crude oxime product can sometimes be oily or difficult to crystallize. Try different recrystallization solvents or solvent mixtures. If recrystallization fails, column chromatography on silica gel can be an effective purification method.

Visualizations

experimental_workflow cluster_step1 Step 1: Pyrazolone Synthesis cluster_step2 Step 2: Oximation start1 Phenylhydrazine + Ethyl Acetoacetate reaction1 Condensation (Solvent, Catalyst, Heat) start1->reaction1 product1 5-Methyl-2-phenyl-1H-pyrazol-3(2H)-one reaction1->product1 start2 Pyrazolone Precursor product1->start2 Purified Intermediate reaction2 Nitrosation (NaNO2, Acid, 0-5°C) start2->reaction2 product2 This compound reaction2->product2

Caption: Experimental workflow for the synthesis of the target molecule.

troubleshooting_workflow cluster_diagnosis Problem Diagnosis cluster_step1_solutions Troubleshooting Step 1 cluster_step2_solutions Troubleshooting Step 2 start Low Yield or No Product check_step Which step is problematic? start->check_step step1 Step 1: Pyrazolone Synthesis check_step->step1 Pyrazolone step2 Step 2: Oximation check_step->step2 Oxime solution1_1 Check Reaction Completion (TLC) step1->solution1_1 solution1_2 Optimize pH (5.0-6.5) step1->solution1_2 solution1_3 Verify Reagent Purity step1->solution1_3 solution1_4 Control Temperature step1->solution1_4 solution2_1 Maintain Low Temperature (0-5°C) step2->solution2_1 solution2_2 Slow Reagent Addition step2->solution2_2 solution2_3 Purify by Chromatography step2->solution2_3

Caption: Troubleshooting decision tree for the synthesis.

References

Common side reactions in the synthesis of pyrazolone oximes and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions and challenges encountered during the synthesis of pyrazolone oximes.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of pyrazolone oximes via nitrosation?

A1: The most prevalent side reaction is the formation of N-nitroso compounds (N-nitrosamines) through the nitrosation of the nitrogen atom in the pyrazolone ring, which competes with the desired C-nitrosation at the 4-position to form the oxime.[1] The formation of N-nitrosamines is a significant concern as they are often carcinogenic.[1]

Q2: How does pH influence the outcome of the pyrazolone nitrosation reaction?

A2: pH is a critical parameter in controlling the selectivity between C-nitrosation and N-nitrosation. Acidic conditions are generally employed to favor the formation of the desired C-nitroso product (which exists in tautomeric equilibrium with the oxime). In a strongly acidic medium, the concentration of the active nitrosating species, the nitrosonium ion (NO+), is high, and the pyrazolone exists predominantly in its enol form, which is more susceptible to electrophilic attack at the carbon atom. Conversely, under neutral or basic conditions, the concentration of the enolate anion increases, which can lead to a higher propensity for N-nitrosation.

Q3: My reaction mixture turned dark brown/black. What is the likely cause and how can I prevent it?

A3: The formation of dark-colored impurities is often due to the decomposition of the pyrazolone starting material or the product under the reaction conditions. This can be exacerbated by prolonged reaction times, elevated temperatures, or the presence of excess nitrosating agent, which can lead to oxidative side reactions. To prevent this, it is crucial to carefully control the reaction temperature (typically by using an ice bath), monitor the reaction progress closely (e.g., by TLC), and use the stoichiometric amount of the nitrosating agent.

Q4: I am observing a significant amount of unreacted starting material even after a prolonged reaction time. What could be the issue?

A4: Low conversion rates can be attributed to several factors:

  • Insufficiently acidic conditions: The formation of the electrophilic nitrosating species (nitrosonium ion) is acid-catalyzed. Ensure the reaction medium is sufficiently acidic.

  • Poor quality of reagents: Impurities in the pyrazolone starting material or the nitrosating agent (e.g., sodium nitrite) can inhibit the reaction.

  • Low temperature: While low temperatures are necessary to control side reactions, a temperature that is too low may significantly slow down the rate of the desired reaction. Gradual warming of the reaction mixture after the addition of the nitrosating agent might be necessary.

Q5: Are there any other potential side reactions to be aware of?

A5: Besides N-nitrosation and decomposition, other less common side reactions can include:

  • Ring Opening: Under harsh conditions, such as the presence of a strong base or prolonged exposure to strong acids, the pyrazolone ring can undergo cleavage.[1][2]

  • Dimerization: In some cases, dimerization of the pyrazolone starting material or product can occur.

  • Formation of Isomeric Pyrazoles: If starting from an unsymmetrical 1,3-dicarbonyl compound to synthesize the pyrazolone precursor, the formation of regioisomers is a common issue.[3]

Troubleshooting Guides

Issue 1: Low Yield of Pyrazolone Oxime and/or Presence of N-Nitroso Impurity

Symptoms:

  • Low isolated yield of the desired 4-oximino-pyrazolone.

  • Presence of a significant byproduct with a different TLC retention factor.

  • Spectroscopic data (e.g., NMR, Mass Spectrometry) indicating the presence of an N-nitroso compound.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low Yield or N-Nitroso Impurity Detected check_pH Verify Reaction pH start->check_pH adjust_pH Adjust to Strongly Acidic (pH 1-3) using HCl or H2SO4 check_pH->adjust_pH pH > 3 check_temp Monitor Reaction Temperature check_pH->check_temp pH is optimal adjust_pH->check_temp control_temp Maintain Low Temperature (0-5 °C) during Nitrosating Agent Addition check_temp->control_temp Temp > 5 °C check_reagents Assess Reagent Quality check_temp->check_reagents Temp is optimal control_temp->check_reagents purify_reagents Purify Starting Pyrazolone and Use Fresh NaNO2 check_reagents->purify_reagents Impurities suspected check_stoichiometry Verify Stoichiometry check_reagents->check_stoichiometry Reagents are pure purify_reagents->check_stoichiometry adjust_stoichiometry Use Stoichiometric or Slight Excess (1.0-1.1 eq.) of NaNO2 check_stoichiometry->adjust_stoichiometry Incorrect stoichiometry optimize_addition Optimize Addition Rate check_stoichiometry->optimize_addition Stoichiometry is correct adjust_stoichiometry->optimize_addition slow_addition Add Nitrosating Agent Solution Slowly and Dropwise optimize_addition->slow_addition Addition too fast end Improved Yield and Purity optimize_addition->end Addition is optimal slow_addition->end

Caption: A workflow for troubleshooting low pyrazolone oxime yield.

Quantitative Data on pH Effect:

While specific quantitative data is highly dependent on the substrates, the general trend for the nitrosation of 3-methyl-1-phenyl-5-pyrazolone is summarized below.

pH of Reaction MediumPredominant ProductApproximate Yield of C-Nitroso ProductApproximate Yield of N-Nitroso Product
1-24-Oximino-3-methyl-1-phenyl-5-pyrazolone (C-Nitrosation)High (>80%)Low (<5%)
3-5Mixture of C- and N-Nitroso productsModerateModerate
> 61-Nitroso-3-methyl-1-phenyl-5-pyrazolone (N-Nitrosation)Low (<10%)High

Note: The above data is illustrative. Actual yields may vary.

Issue 2: Formation of Colored Impurities and/or Product Decomposition

Symptoms:

  • The reaction mixture turns dark yellow, red, or brown.

  • The isolated product is difficult to purify and appears as a colored solid.

  • Low recovery of the desired product after purification.

Troubleshooting Workflow:

Troubleshooting_Decomposition start Formation of Colored Impurities or Product Decomposition check_temp Verify Reaction Temperature start->check_temp control_temp Maintain Strict Temperature Control (0-5 °C) Throughout the Reaction check_temp->control_temp Temp fluctuations check_time Monitor Reaction Time check_temp->check_time Temp is stable control_temp->check_time optimize_time Stop the Reaction as Soon as TLC Indicates Completion check_time->optimize_time Prolonged reaction check_nitrosating_agent Check Amount of Nitrosating Agent check_time->check_nitrosating_agent Time is optimal optimize_time->check_nitrosating_agent use_stoichiometric Avoid Large Excess of Nitrosating Agent check_nitrosating_agent->use_stoichiometric Excess used workup_procedure Review Work-up Procedure check_nitrosating_agent->workup_procedure Stoichiometric amount used use_stoichiometric->workup_procedure prompt_workup Perform Work-up Promptly and at Low Temperature workup_procedure->prompt_workup Delayed or warm work-up end Cleaner Reaction and Higher Product Recovery workup_procedure->end Work-up is optimal prompt_workup->end

Caption: A logical workflow for preventing product decomposition.

Experimental Protocols

General Protocol for the Synthesis of 4-Oximino-3-methyl-1-phenyl-5-pyrazolone

Materials:

  • 3-Methyl-1-phenyl-5-pyrazolone

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

  • Ethanol

  • Distilled Water

  • Ice

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-1-phenyl-5-pyrazolone (1 equivalent) in ethanol or a mixture of ethanol and water. Cool the flask in an ice bath to 0-5 °C.

  • Acidification: Slowly add concentrated hydrochloric acid or glacial acetic acid to the cooled solution with continuous stirring. The pH of the solution should be in the range of 1-3.

  • Preparation of Nitrosating Agent Solution: In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold distilled water.

  • Nitrosation: Add the sodium nitrite solution dropwise to the cooled and acidified pyrazolone solution over a period of 15-30 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation of Product: Once the reaction is complete, the precipitated product can be collected by filtration. Wash the solid with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Troubleshooting Notes:

  • If an oily product separates instead of a solid, it may indicate the formation of the N-nitroso isomer. Try to further acidify the mixture to see if it promotes the rearrangement to the C-nitroso compound.

  • If the product is highly colored, consider using a charcoal treatment during recrystallization to remove colored impurities.

Analytical Methods for Product Characterization:

The differentiation between the desired C-nitroso (oxime) and the undesired N-nitroso isomers can be achieved using various spectroscopic techniques:

  • ¹H NMR: The oxime proton (-NOH) of the C-nitroso tautomer typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The protons on the pyrazolone ring will also show distinct chemical shifts compared to the starting material and the N-nitroso isomer.

  • ¹³C NMR: The carbon at the 4-position will show a significant downfield shift upon C-nitrosation.

  • IR Spectroscopy: The C=N-OH group of the oxime will have characteristic stretching frequencies. The N-N=O stretch of the N-nitroso compound will appear in a different region of the spectrum.

  • Mass Spectrometry: Both isomers will have the same molecular weight, but their fragmentation patterns may differ, aiding in their identification.

References

Technical Support Center: 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My yield of the final product is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the two-step synthesis. Here’s a breakdown of potential issues and solutions:

  • Incomplete Precursor Synthesis: Ensure the synthesis of the precursor, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, goes to completion. Monitor the reaction by TLC. If the reaction stalls, consider extending the reflux time or ensuring your reagents are pure and dry.

  • Suboptimal Nitrosation Conditions: The nitrosation reaction is highly sensitive to temperature and pH.

    • Temperature Control: Maintain a low temperature (0-5 °C) during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of nitrous acid and the formation of side products.

    • Acidic Medium: The reaction requires a sufficiently acidic environment to generate the nitrosating agent (nitrous acid). Glacial acetic acid is commonly used. Ensure the acid is of high purity.

  • Side Reactions: The formation of byproducts is a common cause of low yields. A potential side reaction is the formation of dimeric species.[1] Careful control of reaction conditions can minimize these.

  • Product Loss During Workup and Purification: The product may be partially soluble in the aqueous phase. Ensure complete precipitation and minimize losses during filtration and washing. For purification, select an appropriate recrystallization solvent to maximize recovery.

Q2: I am observing multiple spots on my TLC plate after the nitrosation reaction. What are these impurities and how can I remove them?

A2: The presence of multiple spots on a TLC plate indicates the formation of impurities. Common impurities include:

  • Unreacted Starting Material: The most common impurity is the starting pyrazolone. This can be addressed by ensuring the reaction goes to completion or by chromatographic separation.

  • O-Nitrosated Product: While C-nitrosation at the 4-position is desired, O-nitrosation at the 5-position can occur. This can be minimized by controlling the reaction conditions, particularly by using a less polar solvent.

  • Dimeric Byproducts: Self-condensation of the starting material or reaction of the product with the starting material can lead to dimeric impurities.[1]

  • Degradation Products: The product may be sensitive to prolonged exposure to strong acids or high temperatures.

Purification Strategies:

  • Recrystallization: This is the most common method for purifying the final product. Ethanol is often a suitable solvent.[2][3] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions for your product.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is an effective method. A common eluent system is a mixture of petroleum ether and ethyl acetate.[4]

Q3: The color of my reaction mixture during nitrosation is not what I expected. What does the color indicate?

A3: The nitrosation of active methylene compounds often results in a colored solution, which can range from yellow to orange or even reddish-brown. The color is due to the formation of the nitroso intermediate and the final oxime product, which are often colored compounds. A significant deviation from the expected color could indicate the presence of impurities or side reactions. It is advisable to monitor the reaction by TLC to correlate the color change with product formation.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used to confirm the structure and purity of this compound:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Spectroscopic Methods:

    • ¹H NMR and ¹³C NMR: These techniques will confirm the chemical structure of the compound.

    • FT-IR: Look for characteristic peaks for the C=O, C=N, and O-H (from the oxime) functional groups.

    • Mass Spectrometry: This will confirm the molecular weight of the product.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Precursor)

This protocol is based on the classical Knorr pyrazole synthesis.[5]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1 equivalent) and glacial acetic acid.

  • Slowly add phenylhydrazine (1 equivalent) to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Protocol 2: Synthesis of this compound

This protocol describes the C-nitrosation of the pyrazolone precursor.[6]

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) in glacial acetic acid in a flask and cool the mixture to 0-5 °C in an ice bath.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of water.

  • Slowly add the sodium nitrite solution dropwise to the cooled pyrazolone solution while maintaining the temperature between 0-5 °C and stirring vigorously.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water to remove any residual acid and salts, and dry.

  • Purify the crude product by recrystallization from ethanol.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.

ParameterConditionReference
Solvent Glacial Acetic Acid[7]
Reactants Ratio Ethyl acetoacetate : Phenylhydrazine (1:1)[2][5]
Reaction Temperature Reflux[2][7]
Reaction Time 2 - 6 hours[7]
Typical Yield 80 - 95%[2][5]

Table 2: Summary of Reaction Conditions for the Synthesis of this compound.

ParameterConditionReference
Nitrosating Agent Sodium Nitrite (NaNO₂)[6][8]
Solvent Glacial Acetic Acid[6][8]
Reactants Ratio Pyrazolone : NaNO₂ (1:1.1)General practice
Reaction Temperature 0 - 5 °C[6]
Reaction Time 1 - 2 hoursGeneral practice
Purification Method Recrystallization from Ethanol[3]

Visualizations

SynthesisWorkflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxime Formation cluster_2 Purification EAA Ethyl Acetoacetate Step1_Reaction Cyclocondensation (Glacial Acetic Acid, Reflux) EAA->Step1_Reaction PH Phenylhydrazine PH->Step1_Reaction Precursor 3-Methyl-1-phenyl-1H- purazol-5(4H)-one Step1_Reaction->Precursor Step2_Reaction Nitrosation (Glacial Acetic Acid, 0-5 °C) Precursor->Step2_Reaction NaNO2 Sodium Nitrite NaNO2->Step2_Reaction Product 5-Methyl-2-phenyl-2H-pyrazole- 3,4-dione 4-oxime Step2_Reaction->Product Recrystallization Recrystallization (Ethanol) Product->Recrystallization PureProduct Pure Product Recrystallization->PureProduct

Caption: Synthetic workflow for this compound.

TroubleshootingFlowchart cluster_synthesis Synthesis Issues cluster_purification Purification Issues cluster_analysis Analysis Start Low Yield or Impure Product TLC Analyze by TLC: Multiple Spots? Start->TLC CheckPrecursor Verify Precursor Purity & Completion Recrystallization Optimize Recrystallization: - Solvent System - Cooling Rate CheckPrecursor->Recrystallization CheckNitrosation Optimize Nitrosation: - Temp (0-5 °C) - Acid Purity CheckNitrosation->Recrystallization ColumnChromatography Consider Column Chromatography Recrystallization->ColumnChromatography Still Impure Spectroscopy Confirm Structure: NMR, IR, MS Recrystallization->Spectroscopy Pure ColumnChromatography->Spectroscopy TLC->CheckPrecursor Yes TLC->CheckNitrosation Yes Solution Improved Yield & Purity Spectroscopy->Solution

Caption: Troubleshooting flowchart for synthesis and purification issues.

References

Troubleshooting low yields in pyrazole synthesis from 1,3-dicarbonyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the synthesis of pyrazoles from 1,3-dicarbonyl compounds, primarily through the Knorr pyrazole synthesis and related methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles in a user-friendly question-and-answer format.

FAQ 1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?

Low yields in pyrazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.

  • Optimize Reaction Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]

FAQ 2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent can significantly influence the ratio of regioisomers. Aprotic dipolar solvents have been shown to give better results than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.

  • pH Control: The pH of the reaction mixture can direct the initial site of attack. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]

  • Steric Hindrance: A bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]

  • Temperature Adjustment: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the regioisomeric ratio.

FAQ 3: My reaction mixture has turned a dark color. Is this normal and how can I purify my product?

Discoloration of the reaction mixture is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes. If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.

Troubleshooting Steps:

  • Addition of a Mild Base: If using a hydrazine salt, the addition of a mild base like sodium acetate can help to neutralize the acid and lead to a cleaner reaction profile.

  • Purification Techniques:

    • Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help to remove some of the colored impurities.

    • Recrystallization: This is an effective method for purifying the desired pyrazole from colored impurities.

    • Column Chromatography: Silica gel column chromatography can be used to separate the product from impurities.

FAQ 4: The reaction seems to have stalled, and I still have a significant amount of starting material. What should I do?

A stalled reaction can be due to several factors, including insufficient heating, catalyst deactivation, or the formation of a stable, unreactive intermediate.

Troubleshooting Steps:

  • Increase Temperature: Gently increasing the reaction temperature can sometimes provide the necessary activation energy to drive the reaction to completion. Monitor for potential side product formation at higher temperatures.

  • Add More Catalyst: If using a catalytic amount of acid, it may have been consumed or neutralized. Adding a small amount of additional catalyst, such as a few drops of glacial acetic acid, can restart the reaction.

  • Check for Stable Intermediates: In some cases, a stable intermediate, such as a hydroxylpyrazolidine, may form and not readily dehydrate to the final pyrazole. Adjusting reaction conditions, like increasing the temperature or adding a dehydrating agent, may be necessary.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield and regioselectivity of pyrazole synthesis.

Table 1: Effect of Catalyst on Pyrazole Synthesis Yield

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetylacetone2,4-DinitrophenylhydrazineNoneVariousRT-No Reaction[2]
Acetylacetone2,4-DinitrophenylhydrazineLiClO₄Ethylene GlycolRT-70-95[2]
Ethyl AcetoacetatePhenylhydrazineNano-ZnOMethanolRT0.595
1,3-DiketonesSulfonyl HydrazidesNaCoMo---up to 99[2]
1,3-Dicarbonyl CompoundPhenyl Hydrazine[Ce(L-Pro)₂]₂(Oxa) (5 mol%)EthanolRT-70-91[3]

Table 2: Effect of Solvent on Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventTemperature (°C)Time (h)Yield (%)Reference
ChalconeHydrazine HydrateEthanolRT3282[4]
ChalconeHydrazine HydrateMethanolRT3286[4]
ChalconeHydrazine HydrateEthanol + WaterRT3270[4]
ChalconeHydrazine HydrateMethanol + WaterRT3270[4]
ChalconeHydrazine HydrateAcetonitrileRT3255[4]
ChalconeHydrazine HydrateDichloromethaneRT3255[4]
ChalconeHydrazine HydrateDimethylformamideRT3250[4]
ChalconeHydrazine HydrateDimethyl sulfoxideRT3257[4]
ChalconeHydrazine HydrateTetrahydrofuranRT3254[4]

Table 3: Effect of Solvent on Regioselectivity

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)Hydrazine (R³-NHNH₂)SolventIsomer Ratio (A:B)Reference
R¹ = Me, R² = CF₃R³ = PhToluene85:15
R¹ = Me, R² = CF₃R³ = PhEthanol60:40
R¹ = Me, R² = CF₃R³ = PhAcetic Acid>95:5
R¹ = Ph, R² = MeR³ = MeMethanol70:30
R¹ = Ph, R² = MeR³ = MeDioxane50:50

Regioisomer A: N-substituted nitrogen adjacent to R¹; Regioisomer B: N-substituted nitrogen adjacent to R².

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted Pyrazoles

This protocol provides a general method for the Knorr synthesis of pyrazoles.

Materials:

  • 1,3-Dicarbonyl compound (1.0 mmol)

  • Hydrazine derivative (1.0 mmol)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~3 drops)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (10 mL).

  • Add the hydrazine derivative (1.0 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (approximately 3 drops).

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one from Ethyl Acetoacetate and Phenylhydrazine

Materials:

  • Ethyl acetoacetate (1.0 equivalent)

  • Phenylhydrazine (1.0 equivalent)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). The addition is exothermic.

  • Heat the reaction mixture under reflux for 1 hour.[5][6]

  • Cool the resulting syrup in an ice bath.[5][6]

  • Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[5][6]

  • Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.[5]

  • The pure pyrazolone can be obtained by recrystallization from ethanol.[5]

Visualizations

Knorr_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Troubleshooting_Workflow start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_stoichiometry Verify Stoichiometry check_purity->check_stoichiometry Pure optimize_purification Optimize Purification Technique check_purity->optimize_purification Impure check_stoichiometry->start Incorrect check_conditions Evaluate Reaction Conditions check_stoichiometry->check_conditions Correct check_conditions->start Suboptimal check_side_reactions Analyze for Side Reactions check_conditions->check_side_reactions Optimized check_side_reactions->optimize_purification Present success Yield Improved check_side_reactions->success Absent optimize_purification->success

Caption: A logical workflow for troubleshooting low pyrazole yield.

References

Technical Support Center: Purification of Pyrazole-3,4-dione 4-Oxime Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of pyrazole-3,4-dione 4-oxime derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of pyrazole-3,4-dione 4-oxime derivatives.

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing a significant loss of my pyrazole-3,4-dione 4-oxime derivative during silica gel column chromatography. What are the potential causes and solutions?

Answer:

Low recovery from silica gel chromatography can be attributed to several factors. The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. Additionally, strong adsorption of the polar oxime and dione functionalities to the stationary phase can make elution difficult.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing your column, consider neutralizing the silica gel. This can be achieved by washing the silica with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, followed by the mobile phase you intend to use.

  • Optimize the Mobile Phase: A systematic approach to mobile phase selection is crucial. Start with a non-polar solvent and gradually increase the polarity. Thin-layer chromatography (TLC) is an invaluable tool for quickly screening different solvent systems to find one that provides good separation (a difference in Rf values) between your desired compound and impurities.[1]

  • Use an Alternative Stationary Phase: If issues persist, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

  • Check for Compound Stability: Assess the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for a few hours before developing. If the spot streaks or new spots appear, it indicates degradation.

Issue 2: Co-elution of Impurities

Question: An impurity is co-eluting with my target pyrazole-3,4-dione 4-oxime derivative during column chromatography. How can I improve the separation?

Answer:

Co-elution occurs when the polarity of the impurity is very similar to that of your product. Improving separation requires modifying the chromatographic conditions to exploit subtle differences in their chemical properties.

Troubleshooting Steps:

  • Employ a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can enhance the resolution between closely eluting compounds.

  • Explore Different Solvent Systems: Experiment with different solvent combinations. For instance, replacing a hexane/ethyl acetate system with a dichloromethane/methanol system can alter the selectivity of the separation.[2]

  • Consider a Different Chromatographic Technique: High-performance liquid chromatography (HPLC) often provides superior resolution compared to flash column chromatography. For ionizable compounds like some pyrazole derivatives, ion-pair chromatography can be a powerful technique to improve retention and separation.[3]

Issue 3: Difficulty in Recrystallization

Question: My pyrazole-3,4-dione 4-oxime derivative is not crystallizing, or is oiling out, during recrystallization. What should I do?

Answer:

Successful recrystallization depends on the careful selection of a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Troubleshooting Steps:

  • Systematic Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, dichloromethane, hexane) in small test tubes.

  • Use a Solvent/Anti-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity persists. Reheat to obtain a clear solution and then allow it to cool slowly.

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Ensure Purity: The presence of significant impurities can inhibit crystallization. It may be necessary to perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for pyrazole derivatives?

A1: The most frequently employed purification methods for pyrazole derivatives, including oximes, are silica gel column chromatography and recrystallization.[4][5][6] Flash chromatography is often used for the initial purification of crude reaction mixtures, while recrystallization is excellent for obtaining highly pure crystalline solids.[5]

Q2: How can I monitor the progress of my column chromatography?

A2: Thin-layer chromatography (TLC) is the standard method for monitoring column chromatography.[7] By collecting fractions and spotting them on a TLC plate alongside the crude mixture and a pure standard (if available), you can identify which fractions contain your desired product and assess their purity. Visualization is typically achieved using a UV lamp.[7]

Q3: My purified pyrazole-3,4-dione 4-oxime derivative appears to be a mixture of isomers. How can I separate them?

A3: Oximes can exist as syn and anti isomers.[8] Separating these isomers can be challenging due to their similar polarities. High-resolution chromatographic techniques like HPLC or preparative TLC may be necessary. In some cases, fractional recrystallization from a carefully selected solvent system can also be effective.[8]

Q4: Are there any specific safety precautions I should take when purifying these compounds?

A4: As with all laboratory work, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Purification should be performed in a well-ventilated fume hood. The specific toxicity of your pyrazole-3,4-dione 4-oxime derivative should be assessed by consulting the relevant safety data sheet (SDS) if available, or by treating it as a potentially hazardous substance.

Data Presentation

Table 1: Common Solvents for Column Chromatography of Pyrazole Derivatives

Solvent System (v/v)ApplicationReference
Hexane / Ethyl AcetateGeneral purification of moderately polar pyrazoles.[6]
Dichloromethane / MethanolFor more polar pyrazole derivatives.[2]
Chloroform / Ethyl AcetateUsed for the purification of pyrazolo[4,3-b]pyridines.[5]

Table 2: Common Solvents for Recrystallization of Pyrazole Derivatives

SolventApplicationReference
EthanolFor recrystallizing pyrazole-containing compounds.[6][9]
Hexane / Ethyl AcetateA solvent pair that can be used for recrystallization.[10]
WaterCan be used for certain water-soluble pyrazole derivatives.[6]

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography

  • Slurry Preparation: In a beaker, add silica gel (230-400 mesh) to your chosen mobile phase (a low-polarity solvent mixture, e.g., 9:1 hexane/ethyl acetate).[7] Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica gel to settle, gently tapping the column to ensure even packing. Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Sample Loading: Dissolve your crude pyrazole-3,4-dione 4-oxime derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Add the mobile phase to the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[7]

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_final Final Steps Crude_Product Crude Pyrazole-3,4-dione 4-Oxime Derivative TLC_Analysis TLC Analysis for Solvent System Selection Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Optimized Solvent System Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Combine_Fractions Combine Pure Fractions Fraction_Collection->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Recrystallization Recrystallization (Optional, for high purity) Solvent_Evaporation->Recrystallization Pure_Product Pure Product Solvent_Evaporation->Pure_Product If sufficiently pure Recrystallization->Pure_Product

Caption: A typical workflow for the purification of pyrazole-3,4-dione 4-oxime derivatives.

Troubleshooting_Low_Yield Start Low Yield from Column Chromatography Check_Degradation Is the compound degrading on silica gel? Start->Check_Degradation Check_Adsorption Is the compound strongly adsorbed to silica? Check_Degradation->Check_Adsorption No Sol_Degradation Use deactivated silica gel or an alternative stationary phase (e.g., alumina). Check_Degradation->Sol_Degradation Yes Sol_Adsorption Increase mobile phase polarity. Use a stronger eluent or a gradient elution. Check_Adsorption->Sol_Adsorption Yes

Caption: A troubleshooting guide for low yield in column chromatography.

References

Challenges in the characterization of tautomeric forms of pyrazolone oximes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of tautomeric forms of pyrazolone oximes.

Frequently Asked Questions (FAQs)

Q1: My NMR data in solution is ambiguous and doesn't clearly distinguish between the possible tautomers of my pyrazolone oxime. What could be the issue and how can I resolve it?

A1: Ambiguous NMR spectra in solution are a common challenge when studying pyrazolone oxime tautomerism. This is often due to a dynamic equilibrium between multiple tautomeric and isomeric forms, leading to broadened or averaged signals.[1][2]

Troubleshooting Steps:

  • Solvent Effects: The tautomeric equilibrium of pyrazolones is highly dependent on the solvent.[1][3] In nonpolar solvents like CDCl₃ or C₆D₆, pyrazolone derivatives may exist as dimers, while in polar aprotic solvents like DMSO-d₆, they are typically present as monomers.[1] Running NMR in a variety of deuterated solvents with different polarities can help to shift the equilibrium and resolve distinct signals for each tautomer.

  • Low-Temperature NMR: Decreasing the temperature of the NMR experiment can slow down the rate of tautomeric interconversion, allowing for the observation of separate signals for each species present in the equilibrium.[2]

  • 2D NMR Techniques: Advanced 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can provide crucial connectivity information to help elucidate the correct tautomeric form. For instance, an N-HSQC can confirm couplings between protons and nitrogen atoms, aiding in the differentiation between NH and OH forms.[4]

  • Comparison with "Fixed" Derivatives: Synthesizing methylated or acetylated derivatives can "lock" the molecule into a specific tautomeric form.[1] Comparing the NMR spectra of your compound with these fixed derivatives can provide a definitive assignment of the signals corresponding to each tautomer.

Q2: I have conflicting data between my solid-state (X-ray, solid-state NMR) and solution-state (NMR) characterization. Which one should I trust?

A2: It is not uncommon to observe different tautomeric forms of pyrazolone oximes in the solid state versus in solution.[1][3] In the solid state, the crystal packing forces can stabilize a single, specific tautomer that may not be the most stable form in solution.[1][3]

Key Considerations:

  • Solid-State Analysis: X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[1][5] Solid-state NMR (CP/MAS) can also be used to characterize the tautomeric form present in the solid material and is particularly useful for amorphous or poorly crystalline samples.[1]

  • Solution-State Analysis: The tautomeric form observed in solution is often more relevant for biological activity and reactivity studies. The equilibrium in solution is influenced by factors such as solvent polarity, concentration, and temperature.[1][2]

Recommendation: Both sets of data are valid and provide complementary information. The predominant form in the solid state is dictated by the crystal lattice energy, while the form in solution is governed by the thermodynamics of the solvated molecules. It is crucial to report the results from both phases and discuss the influence of the physical state on the tautomeric equilibrium.

Q3: How can I use computational methods to support my experimental findings on pyrazolone oxime tautomerism?

A3: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for studying the tautomerism of pyrazolone derivatives.[6][7][8]

Applications of DFT:

  • Tautomer Stability: DFT calculations can be used to determine the relative energies of the different possible tautomers in the gas phase and in various solvents (using models like the Polarizable Continuum Model - PCM).[6][7] This allows for the prediction of the most stable tautomer under different conditions.

  • Spectroscopic Prediction: Theoretical calculations can predict NMR chemical shifts (using methods like GIAO), which can then be compared with experimental data to aid in the assignment of signals to specific tautomers.[2][9]

  • Thermodynamic Parameters: DFT can be used to calculate thermodynamic parameters such as the difference in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) between tautomers.[6] These values can be used to estimate the tautomeric equilibrium constant (Keq).[6]

Workflow for Computational Analysis:

cluster_0 Computational Workflow Propose Tautomers Propose Tautomers Geometry Optimization Geometry Optimization Propose Tautomers->Geometry Optimization Gas Phase & Solvated Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Verify Minima NMR/UV-Vis Prediction NMR/UV-Vis Prediction Geometry Optimization->NMR/UV-Vis Prediction Energy Calculation Energy Calculation Frequency Calculation->Energy Calculation Relative Stabilities Compare with Experiment Compare with Experiment Energy Calculation->Compare with Experiment NMR/UV-Vis Prediction->Compare with Experiment

Caption: A typical workflow for the computational analysis of pyrazolone oxime tautomers.

Troubleshooting Guides

Problem 1: Difficulty in distinguishing E/Z isomers of the oxime group.

Symptoms:

  • A single set of signals in the ¹H and ¹³C NMR spectra where two are expected for the E and Z isomers.

  • Broadened signals for the protons and carbons near the C=N-OH group.

Possible Causes:

  • Rapid interconversion between the E and Z isomers on the NMR timescale.

  • The presence of only one stable isomer under the experimental conditions.

Solutions:

Experimental Protocol: Variable Temperature NMR (VT-NMR)

  • Initial Spectrum: Record a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Low-Temperature Scans: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature.

  • Coalescence Temperature: Note the temperature at which the broadened signals begin to sharpen and resolve into two distinct sets of signals. This is the coalescence temperature.

  • Low-Temperature Limit: Continue to lower the temperature until no further changes are observed in the spectrum. This will provide the chemical shifts and coupling constants for each individual isomer.

Data Interpretation: The observation of signal coalescence and subsequent resolution at lower temperatures is a clear indication of a dynamic equilibrium between the E and Z isomers.[3]

Quantitative Data Summary:

IsomerCharacteristic ¹H NMR SignalCharacteristic ¹³C NMR Signal
E-isomer Typically, the proton syn to the OH group is more deshielded.The carbon of the C=N bond may show a distinct chemical shift.
Z-isomer The proton anti to the OH group is generally more shielded.The chemical shift of the C=N carbon will differ from the E-isomer.

Note: The exact chemical shift values are highly dependent on the specific molecular structure and solvent.

Problem 2: Inconclusive UV-Vis spectra for tautomer identification.

Symptoms:

  • Broad absorption bands in the UV-Vis spectrum that overlap, making it difficult to assign specific transitions to individual tautomers.

Possible Causes:

  • Similar absorption maxima for the different tautomeric forms.

  • Solvent effects causing shifts and broadening of the absorption bands.

Solutions:

Experimental Protocol: pH-Dependent UV-Vis Spectroscopy

  • Prepare Stock Solution: Dissolve the pyrazolone oxime in a suitable solvent (e.g., methanol or ethanol).

  • Acidic Conditions: Record the UV-Vis spectrum. Then, add a few drops of a dilute acid (e.g., HCl) and record the spectrum again. Note any changes in the absorption maxima and intensity.

  • Basic Conditions: To a fresh sample of the stock solution, add a few drops of a dilute base (e.g., NaOH) and record the spectrum. Observe any spectral shifts.

  • Data Analysis: The different tautomeric forms of pyrazolone oximes can have different pKa values. By changing the pH, the equilibrium can be shifted towards the ionized or non-ionized forms of specific tautomers, leading to distinct changes in the UV-Vis spectrum.[10]

Logical Relationship Diagram:

cluster_1 UV-Vis Tautomer Analysis Initial Spectrum Initial Spectrum Add Acid Add Acid Initial Spectrum->Add Acid Add Base Add Base Initial Spectrum->Add Base Shift to Cationic Species Shift to Cationic Species Add Acid->Shift to Cationic Species Shift to Anionic Species Shift to Anionic Species Add Base->Shift to Anionic Species Correlate with Tautomer Correlate with Tautomer Shift to Cationic Species->Correlate with Tautomer Shift to Anionic Species->Correlate with Tautomer

References

Technical Support Center: Overcoming Regioselectivity Issues in the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing the challenges of regioselectivity in substituted pyrazole synthesis. This resource is tailored for researchers, scientists, and drug development professionals, providing practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their selective formation important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This commonly occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially yielding two different substitution patterns.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly varied biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][2]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of the 5-arylpyrazole isomer.[3]

  • Temperature: The reaction temperature can influence the balance between kinetic and thermodynamic control, which in turn can affect the ratio of the regioisomers formed.[1]

Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?

A3: Several alternative strategies offer better regiochemical control than the classical Knorr synthesis:

  • Reaction of Hydrazones with α,β-Unsaturated Carbonyl Compounds: This method can provide high regioselectivity, often influenced by steric factors.[4]

  • 1,3-Dipolar Cycloaddition Reactions: The reaction of nitrile imines with alkynes or alkyne surrogates is a powerful method for the regioselective synthesis of polysubstituted pyrazoles.[5][6][7][8][9] Similarly, the reaction of diazo compounds with alkenes can also be highly regioselective.

  • Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This approach offers complete regioselectivity, providing a significant advantage over traditional methods, especially when substituents are electronically and sterically similar.[10][11]

  • Multicomponent Reactions: One-pot multicomponent reactions can provide concise and regioselective pathways to complex pyrazole structures.[4]

Troubleshooting Guide

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

  • Problem: The electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are insufficient to direct the reaction towards a single regioisomer under the current conditions.

  • Solution 1: Modify Reaction Conditions.

    • Solvent Change: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These non-nucleophilic solvents can significantly enhance regioselectivity.[3]

    • pH Adjustment: If using a substituted hydrazine, adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen, directing the initial attack through the less nucleophilic nitrogen. Conversely, basic conditions may favor attack by the more nucleophilic nitrogen.[1]

  • Solution 2: Change the Synthetic Strategy.

    • If adjusting the solvent and pH is not effective, consider using a 1,3-dicarbonyl surrogate like a β-enaminone. The reduced electrophilicity of the enamine directs the initial attack of the hydrazine to the ketone, ensuring the formation of a single regioisomer.

    • Alternatively, switch to a more inherently regioselective method, such as a 1,3-dipolar cycloaddition.[1]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.

  • Solution 1: Employ a Regiochemically-Controlled Synthetic Route.

    • Instead of relying on the subtle directing effects in a Knorr-type synthesis, utilize a method that provides unambiguous regiochemical control. The reaction of N-alkylated tosylhydrazones with terminal alkynes is an excellent choice for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[10][11]

  • Solution 2: Use a Dicarbonyl Surrogate with Pre-defined Reactivity.

    • Synthesize a β-enaminone from your 1,3-dicarbonyl precursor. The enamine functionality is significantly less electrophilic than the ketone, which will direct the initial attack of the hydrazine to the ketonic carbon, thus ensuring the formation of a single regioisomer.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.

  • Solution: Chromatographic Separation.

    • Silica gel column chromatography is the most common and effective method for separating pyrazole regioisomers.[1]

    • TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1-(Aryl)-4,4,4-trifluoro-1,3-butanediones and Methylhydrazine.

EntryR in 1-(Aryl) groupSolventRatio (3-CF₃ : 5-CF₃)Yield (%)
1PhenylEtOH40:6085
2PhenylTFE85:1590
3PhenylHFIP97:392
44-MethylphenylEtOH35:6588
54-MethylphenylTFE90:1091
64-MethylphenylHFIP>99:194
74-MethoxyphenylEtOH30:7082
84-MethoxyphenylTFE92:889
94-MethoxyphenylHFIP>99:193

Data adapted from the study on the use of fluorinated alcohols to improve regioselectivity.[3]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via N-Alkylated Tosylhydrazones and Terminal Alkynes

This protocol is based on a method that offers complete regioselectivity.[10][11]

Materials:

  • N-alkylated tosylhydrazone (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Potassium tert-butoxide (t-BuOK) (2.0 eq)

  • 18-crown-6 (0.1 eq)

  • Anhydrous pyridine

Procedure:

  • To a solution of N-alkylated tosylhydrazone in anhydrous pyridine at 0 °C, add the terminal alkyne.

  • Add 18-crown-6 to the mixture.

  • Add potassium tert-butoxide in portions.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.

Protocol 2: Improved Regioselectivity in Knorr Pyrazole Synthesis using a Fluorinated Alcohol

This protocol demonstrates the use of TFE to enhance regioselectivity.[3]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.

  • Add the substituted hydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the TFE under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to separate the regioisomers.

Visualizations

G cluster_start Start cluster_reaction Reaction Pathway start Unsymmetrical 1,3-Diketone + Substituted Hydrazine reaction Condensation Reaction start->reaction intermediateA Intermediate A reaction->intermediateA Attack at C1 intermediateB Intermediate B reaction->intermediateB Attack at C3 productA Regioisomer A intermediateA->productA Cyclization & Dehydration productB Regioisomer B intermediateB->productB Cyclization & Dehydration

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

G cluster_workflow Troubleshooting Workflow start Poor Regioselectivity (Mixture of Isomers) decision1 Is Ratio > 95:5? start->decision1 end_separate Separate Isomers by Column Chromatography start->end_separate If separation is preferred step1 Modify Reaction Conditions: - Change Solvent (e.g., TFE, HFIP) - Adjust pH (Acidic/Basic catalysis) decision1->step1 No end_success Desired Regioisomer Obtained decision1->end_success Yes decision2 Improvement Sufficient? step1->decision2 step2 Change Synthetic Strategy: - Use 1,3-Dicarbonyl Surrogate - Switch to 1,3-Dipolar Cycloaddition decision2->step2 No decision2->end_success Yes step2->end_success

Caption: Troubleshooting workflow for poor regioselectivity.

References

Strategies to minimize byproduct formation in pyrazole condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the BenchChem technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

A1: The most prevalent methods for synthesizing substituted pyrazoles include the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used technique.[1][2] Other significant methods include the reaction of α,β-unsaturated carbonyl compounds with hydrazines, the 1,3-dipolar cycloaddition of diazo compounds with alkynes, and various multicomponent reactions.[1][3][4]

Q2: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?

A2: The formation of regioisomeric mixtures is a frequent issue, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is influenced by the steric and electronic differences between the two carbonyl groups and the reaction conditions.[5] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1]

Key strategies to improve regioselectivity include:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[1][6]

  • Catalyst: The choice of an appropriate acid or base catalyst can direct the reaction towards a specific regioisomer.[7]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, thus affecting the isomeric ratio.[8]

  • Nature of Substituents: The electronic and steric properties of the substituents on the starting materials can dictate the preferred site of initial nucleophilic attack by the hydrazine.[5]

Q3: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?

A3: Low yield is a common problem that can arise from several factors.[9] A systematic approach to troubleshooting can help identify and resolve the issue. Potential causes include:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and lower yields.[1][10]

  • Suboptimal Reaction Conditions: The reaction temperature and time may not be optimal for the specific substrates used. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the ideal duration.[10]

  • Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[1] Adjusting conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary.[1]

  • Hydrazine Stability: The stability of the hydrazine reagent can be a factor. Using an excess of hydrazine (e.g., 2 equivalents) can sometimes improve yields.[9]

Q4: What are some common byproducts other than regioisomers?

A4: Besides regioisomers, other byproducts can form depending on the reaction conditions and substrates:

  • Uncyclized Hydrazone Intermediates: Incomplete cyclization can result in the isolation of stable hydrazone intermediates.[11]

  • Ring-Opened or Rearranged Products: The presence of highly reactive functional groups on the starting materials can lead to rearrangements or ring-opening under certain conditions.[1][12]

  • N-Acetylated Aminopyrazoles: When using acetic acid as a solvent at high temperatures, the amino group of an aminopyrazole product can be acetylated.[11]

  • Fused Heterocyclic Systems: 5-Aminopyrazoles are versatile and can react further with starting materials or intermediates to form fused ring systems like pyrazolo[1,5-a]pyrimidines, especially under harsh conditions.[11][13]

  • Biaryl Side Products: In metal-catalyzed N-arylation reactions to form N-arylpyrazoles, homocoupling of the aryl halide can lead to biaryl byproducts.[10]

Troubleshooting Guides

Issue 1: Poor Regioselectivity Resulting in a Mixture of Isomers

Symptoms:

  • NMR and LC-MS analysis of the crude product shows two or more isomeric products.

  • Difficulty in separating the desired isomer by column chromatography or recrystallization.

Troubleshooting Workflow:

G Troubleshooting Poor Regioselectivity start Mixture of Regioisomers Observed solvent Modify Solvent System - Use fluorinated alcohols (TFE, HFIP) - Evaluate aprotic vs. protic solvents start->solvent catalyst Adjust Catalytic Conditions - Screen acid catalysts (e.g., AcOH, TFA) - Screen base catalysts (e.g., NaOEt) solvent->catalyst temp Optimize Reaction Temperature - Lower temperature for kinetic control - Increase temperature for thermodynamic control catalyst->temp substituents Evaluate Substituent Effects - Consider steric hindrance - Analyze electronic effects (EWG vs. EDG) temp->substituents result Improved Regioselectivity substituents->result

Caption: A logical workflow for troubleshooting poor regioselectivity.

Corrective Actions & Data:

The choice of solvent can have a profound impact on the regioselectivity of pyrazole formation. Fluorinated alcohols, in particular, have been shown to significantly favor the formation of one regioisomer over another.

SolventTemperature (°C)Ratio of Regioisomers (A:B)Reference
EthanolReflux1.5 : 1[6]
2,2,2-Trifluoroethanol (TFE)Reflux10 : 1[6]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Reflux>20 : 1[6]
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.
Issue 2: Low or No Yield of the Desired Pyrazole

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting materials after a prolonged reaction time.[10]

  • The isolated yield of the purified product is consistently low.

  • Mass spectrometry analysis indicates the presence of stable, uncyclized intermediates.

Troubleshooting Workflow:

G Troubleshooting Low Pyrazole Yield start Low Product Yield purity Verify Purity of Starting Materials - Recrystallize or distill reagents - Check for decomposition of hydrazine start->purity conditions Optimize Reaction Conditions - Increase temperature or prolong reaction time - Monitor reaction progress by TLC/LC-MS purity->conditions catalyst Evaluate Catalyst - Add or change acid/base catalyst - Consider a dehydrating agent conditions->catalyst intermediates Address Stable Intermediates - Increase temperature to promote dehydration - Add a stronger acid catalyst catalyst->intermediates result Improved Yield intermediates->result G cluster_0 Reaction Components cluster_1 Reaction Pathways cluster_2 Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl PathwayA Pathway A: Attack at C1 Dicarbonyl->PathwayA PathwayB Pathway B: Attack at C3 Dicarbonyl->PathwayB Hydrazine Substituted Hydrazine Hydrazine->PathwayA Hydrazine->PathwayB IsomerA Regioisomer A PathwayA->IsomerA IsomerB Regioisomer B PathwayB->IsomerB

References

Technical Support Center: Method Development for the Scale-Up Synthesis of Pyrazolone Oximes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of pyrazolone oximes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of pyrazolone oximes in a question-and-answer format.

Issue Question Possible Causes & Solutions
Low Yield Why is the yield of my pyrazolone oxime synthesis significantly lower upon scale-up?1. Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, leading to poor heat distribution. This can result in localized overheating or insufficient heating, promoting side reactions or incomplete conversion. Solution: Employ a jacketed reactor system for precise temperature control. For exothermic reactions, consider a semi-batch process where one reactant is added portion-wise to manage heat evolution. 2. Poor Mixing: Inadequate agitation in large reactors can lead to non-homogeneous reaction mixtures and localized concentration gradients, reducing reaction rates. Solution: Optimize the impeller design and agitation speed for the reactor volume to ensure thorough mixing. 3. Suboptimal Reaction Conditions: Conditions optimized at the lab scale may not be ideal for larger volumes. Solution: Re-optimize reaction parameters such as temperature, reaction time, and catalyst loading for the scaled-up process. Monitor reaction progress closely using techniques like TLC or LC-MS.[1]
Impurity Formation What are the common impurities in pyrazolone oxime synthesis and how can they be minimized?1. Unreacted Starting Materials: Incomplete reaction can leave residual pyrazolone or hydroxylamine hydrochloride. Solution: Increase reaction time or temperature as needed, while monitoring for product degradation. Ensure accurate stoichiometry of reactants. 2. Side-Reaction Products: Formation of regioisomers or products from side reactions of the pyrazolone precursor can occur.[2] Solution: Adjusting the reaction conditions, such as solvent and temperature, can influence regioselectivity. For instance, using fluorinated alcohols as solvents has been shown to improve regioselectivity in some pyrazole syntheses.[2] 3. Degradation Products: The product may be sensitive to prolonged heating or acidic/basic conditions. Solution: Minimize reaction time and control the pH of the reaction mixture.
Purification Challenges How can I effectively purify large quantities of pyrazolone oximes?1. Crystallization: This is a common and effective method for purifying solid products at scale. Solution: Conduct solubility studies to identify a suitable solvent or solvent system for recrystallization. Control the cooling rate to obtain crystals of desired size and purity. 2. Formation of Acid Addition Salts: Pyrazoles can be purified by converting them into acid addition salts, which can be crystallized from organic solvents, leaving impurities behind. The purified salt can then be neutralized to recover the free pyrazole.[3][4][5] Solution: Screen different inorganic and organic acids to find one that forms a readily crystallizable salt with your pyrazolone oxime. 3. Column Chromatography: While less common for very large scales, it can be used for high-purity requirements. Solution: If necessary, explore large-scale chromatography techniques such as flash chromatography with appropriate stationary and mobile phases.
Safety Concerns What are the key safety considerations when scaling up pyrazolone oxime synthesis?1. Exothermic Reactions: The reaction of pyrazolones with hydroxylamine can be exothermic. Solution: Implement robust temperature monitoring and control systems. Ensure an adequate cooling capacity for the reactor. Consider controlled addition of reagents. 2. Handling of Hazardous Reagents: Hydroxylamine and its salts can be toxic and potentially unstable. Solution: Review the Safety Data Sheets (SDS) for all chemicals. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area. 3. Pressure Buildup: Some reactions may evolve gases, leading to pressure buildup in a closed system.[6] Solution: Ensure the reactor is properly vented. For reactions known to produce gas, use a system designed to handle the expected pressure.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for pyrazolone oxime synthesis?

A1: The synthesis of pyrazolone oximes generally starts from a corresponding pyrazolone derivative. Pyrazolones themselves are often synthesized through the condensation of a β-ketoester with a hydrazine derivative, a classic method known as the Knorr pyrazole synthesis.[2][7]

Q2: What are the common reagents and conditions for the oximation of pyrazolones?

A2: The oximation is typically carried out by reacting the pyrazolone with hydroxylamine hydrochloride in the presence of a base. Common bases include potassium hydroxide or pyridine, and the reaction is often performed in a protic solvent like ethanol or methanol under reflux conditions.[8][9]

Q3: How can I monitor the progress of the oximation reaction at a large scale?

A3: At a large scale, it is crucial to monitor the reaction to determine the endpoint and avoid the formation of byproducts due to prolonged reaction times or elevated temperatures. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are common methods for monitoring the disappearance of the starting pyrazolone and the appearance of the pyrazolone oxime product.

Q4: Are there alternative, greener synthesis methods for pyrazolones that can be scaled up?

A4: Yes, modern synthesis methods are being developed to be more environmentally friendly. Microwave-assisted synthesis, for example, can significantly reduce reaction times and often eliminates the need for a solvent.[10][11] Flow chemistry is another promising approach for scaling up synthesis, as it offers better control over reaction parameters and improved safety.[12]

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of pyrazolone precursors and related compounds. Data for direct scale-up of pyrazolone oximes is limited in the public domain; however, the data for pyrazolone synthesis provides a valuable reference.

Table 1: Comparison of Pyrazolone Synthesis Methods

MethodScaleReactantsSolventReaction TimeYield (%)Reference
Conventional RefluxLab-scaleEthyl acetoacetate, PhenylhydrazineAcetic Acid1 hour>90BenchChem
Microwave-assistedLab-scaleEthyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehydeSolvent-free10 minutes83[10]
Gram-scale SynthesisGram-scale1,3-dicarbonyl, TosylhydrazideIonic Liquid12 hours35-88[13]

Table 2: Yields of Synthesized Pyrazolone Oxime Derivatives (Lab-Scale)

CompoundStarting MaterialReagentsYield (%)Reference
Pyrazole-oxime 3aN-acetyl pyrazole 2aHydroxylamine hydrochloride, PyridineModerate[9]
Pyrazole-oxime 3dN-acetyl pyrazole 2dHydroxylamine hydrochloride, PyridineModerate[9]
Pyrazole Oxime 9gPyrazole-4-carbaldehydeHydroxylamine hydrochloride, KOH60[14]
Pyrazole Oxime 9sPyrazole-4-carbaldehydeHydroxylamine hydrochloride, KOH68[14]

Experimental Protocols

Protocol 1: General Lab-Scale Synthesis of Pyrazolone Oximes

This protocol is a generalized procedure for the synthesis of pyrazolone oximes from their corresponding pyrazolone precursors.

Materials:

  • Substituted Pyrazolone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH) or Pyridine

  • Ethanol or Methanol

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted pyrazolone in ethanol or methanol.

  • Add hydroxylamine hydrochloride (typically 1.1 to 1.5 equivalents) to the solution.

  • Add the base (e.g., potassium hydroxide or pyridine, typically 1.1 to 1.5 equivalents) portion-wise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-17 hours. Monitor the reaction progress by TLC.[8]

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold water and then a small amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • To the residue, add deionized water and extract the product with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrazolone oxime.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexane).

Protocol 2: Scale-Up Considerations for Pyrazolone Synthesis (Knorr Synthesis)

This protocol outlines key considerations for scaling up the synthesis of the pyrazolone precursor.

Materials:

  • β-Ketoester (e.g., Ethyl acetoacetate)

  • Hydrazine derivative (e.g., Phenylhydrazine)

  • Solvent (e.g., Ethanol, Acetic Acid)

Procedure:

  • Reactor Setup: Use a jacketed glass or stainless-steel reactor equipped with an overhead stirrer, a temperature probe, a reflux condenser, and an addition funnel.

  • Charging Reactants: Charge the reactor with the β-ketoester and the solvent.

  • Reagent Addition: Slowly add the hydrazine derivative to the reactor via the addition funnel. The addition is often exothermic, so control the addition rate to maintain the desired reaction temperature.

  • Reaction: Heat the mixture to reflux and hold for the optimized reaction time. Monitor the reaction by HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, it can be isolated by filtration.

    • Alternatively, the reaction mixture can be concentrated, and the product can be precipitated by the addition of an anti-solvent (e.g., water).

  • Purification: The crude pyrazolone can be purified by recrystallization from a suitable solvent.

Visualizations

Experimental Workflow for Pyrazolone Oxime Synthesis

experimental_workflow start Start reactants 1. Reactant Preparation (Pyrazolone, NH₂OH·HCl, Base, Solvent) start->reactants reaction 2. Oximation Reaction (Heating/Reflux) reactants->reaction monitoring 3. Reaction Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup 4. Work-up (Cooling, Precipitation/Extraction) monitoring->workup Complete purification 5. Purification (Recrystallization) workup->purification analysis 6. Product Analysis (NMR, IR, MS, Purity) purification->analysis end End analysis->end

Caption: A typical experimental workflow for the synthesis of pyrazolone oximes.

Troubleshooting Logic for Low Yield in Scale-Up

troubleshooting_low_yield start Low Yield Observed in Scale-Up check_temp Investigate Temperature Control (Jacketed Reactor, Controlled Addition) start->check_temp check_mixing Evaluate Mixing Efficiency (Impeller Design, Agitation Speed) start->check_mixing check_conditions Re-optimize Reaction Conditions (Time, Stoichiometry, Catalyst) start->check_conditions check_impurities Analyze for Impurities (Side Reactions, Degradation) start->check_impurities solution_temp Implement Improved Temperature Management check_temp->solution_temp solution_mixing Optimize Agitation Parameters check_mixing->solution_mixing solution_conditions Adjust Reaction Parameters Based on New Data check_conditions->solution_conditions solution_impurities Modify Conditions to Minimize Side Reactions check_impurities->solution_impurities end Yield Improved solution_temp->end solution_mixing->end solution_conditions->end solution_impurities->end

References

Validation & Comparative

The Ascendancy of Pyrazolone Derivatives in Antioxidant Research: A Comparative Analysis with Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-induced pathologies, researchers have increasingly turned their attention to the antioxidant potential of synthetic heterocyclic compounds. Among these, pyrazolone derivatives have emerged as a promising class of molecules, demonstrating significant free radical scavenging capabilities. This guide provides a comparative analysis of the antioxidant activity of various pyrazolone derivatives against the well-established antioxidant, ascorbic acid (Vitamin C), supported by experimental data and detailed methodologies.

Unveiling the Antioxidant Prowess: A Head-to-Head Comparison

The antioxidant capacity of pyrazolone derivatives is frequently evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay being the most common. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

The efficacy of antioxidants in these assays is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

While a direct comparison from a single study evaluating a consistent set of pyrazolone derivatives against ascorbic acid across all three major assays remains to be comprehensively documented in publicly available literature, a compilation of data from various studies provides valuable insights. The following table summarizes the reported IC50 values for several pyrazolone derivatives and ascorbic acid in the DPPH and ABTS assays. It is important to note that variations in experimental conditions between studies can influence the absolute IC50 values.

CompoundAssayIC50 (µM)Reference
Pyrazolone Derivatives
Edaravone (a well-known pyrazolone drug)DPPH~30.8[1]
Pyrazolone Derivative with Catechol Moiety 'm'DPPH2.6 ± 0.1[2]
Pyrazolone Derivative with Catechol Moiety 'n'DPPH2.9 ± 0.1[2]
3-(4-methylthiophen-2-yl)-5-(2-pyridinyl)-1H-pyrazoline (2b)DPPH9.91 (µg/mL)[3]
3-(3-methylthiophen-2-yl)-5-(2-pyridinyl)-1H-pyrazoline (2a)ABTS> BHT, Ascorbic Acid[3]
Thiazolyl-Pyrazolone Derivative (149)ABTSPotent (88.6% inhibition at 2 mM)[4]
Standard Antioxidant
Ascorbic Acid (Vitamin C)DPPH0.98 - 1.02 (µmol/mL) (as standard)[5]
Ascorbic Acid (Vitamin C)ABTSPotent[3]

Note: The data presented is a compilation from multiple sources and should be interpreted with caution due to potential variations in experimental protocols. µg/mL to µM conversion requires the molecular weight of the specific compound.

The compiled data suggests that certain pyrazolone derivatives, particularly those containing a catechol moiety, exhibit potent antioxidant activity, with IC50 values in the low micromolar range in the DPPH assay, indicating a radical scavenging capacity comparable to or even exceeding that of ascorbic acid in some instances.[2] The structure-activity relationship studies reveal that the presence and position of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3) groups, on the pyrazolone scaffold significantly enhance their antioxidant potential.[1][2]

The Science Behind the Scavenging: Mechanism of Action

The antioxidant activity of pyrazolone derivatives is primarily attributed to their ability to donate a hydrogen atom from the pyrazolone ring to a free radical, thereby neutralizing it. This process is often facilitated by the enol tautomer of the pyrazolone structure. The resulting pyrazolone radical is stabilized by resonance, making the initial hydrogen donation energetically favorable.

Two primary mechanisms have been proposed for the radical scavenging activity of pyrazolones:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the pyrazolone derivative directly donates a hydrogen atom to the free radical. This is considered a predominant mechanism in non-polar solvents.[1]

  • Sequential Proton Loss Electron Transfer (SPLET): In polar solvents, the SPLET mechanism is often favored. This involves the deprotonation of the pyrazolone followed by the transfer of an electron to the free radical.[1]

Ascorbic acid, on the other hand, exerts its antioxidant effect by donating two electrons in a sequential manner. The intermediate ascorbyl radical is relatively stable and less reactive than many other free radicals.

The following diagram illustrates the general mechanism of free radical scavenging by a pyrazolone derivative through the hydrogen atom transfer (HAT) pathway.

G General Mechanism of Free Radical Scavenging by Pyrazolone Derivatives (HAT Pathway) cluster_0 Reaction Initiation cluster_1 Hydrogen Atom Transfer cluster_2 Reaction Products Pyrazolone Pyrazolone Derivative (Pz-OH) TransitionState [Pz-O---H---R]• Pyrazolone->TransitionState Donates H• Radical Free Radical (R•) Radical->TransitionState Accepts H• PyrazoloneRadical Pyrazolone Radical (Pz-O•) (Resonance Stabilized) TransitionState->PyrazoloneRadical NeutralizedRadical Neutralized Molecule (RH) TransitionState->NeutralizedRadical

Caption: Free radical scavenging by pyrazolone via Hydrogen Atom Transfer.

Experimental Protocols: A Closer Look at the Assays

For researchers looking to replicate or build upon these findings, detailed experimental protocols for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is yellow.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compounds (Pyrazolone derivatives and Ascorbic Acid) at various concentrations

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds and ascorbic acid in methanol.

  • To each well of a 96-well plate, add 100 µL of the test compound or standard solution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Test compounds and Ascorbic Acid at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compounds and ascorbic acid.

  • To each well of a 96-well plate, add 20 µL of the test compound or standard solution.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • FRAP reagent:

    • Acetate buffer (300 mM, pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Test compounds and Ascorbic Acid at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Prepare a series of dilutions of the test compounds and a standard solution of FeSO₄.

  • To each well of a 96-well plate, add 20 µL of the test compound, standard, or blank (solvent).

  • Add 180 µL of the FRAP reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Create a standard curve using the absorbance values of the FeSO₄ standards.

  • The FRAP value of the samples is expressed as µM Fe(II) equivalents.

Conclusion and Future Directions

The available evidence strongly suggests that pyrazolone derivatives represent a versatile and potent class of antioxidants. Their synthetic accessibility allows for structural modifications to optimize their radical scavenging activity, with certain derivatives demonstrating efficacy comparable to, and in some cases potentially exceeding, that of ascorbic acid. The primary mechanism of action involves the donation of a hydrogen atom to neutralize free radicals, a process influenced by the electronic properties of substituents on the pyrazolone ring.

Future research should focus on conducting direct, comprehensive comparative studies of a wide range of pyrazolone derivatives against standard antioxidants like ascorbic acid using standardized protocols for DPPH, ABTS, and FRAP assays. Furthermore, elucidating the in vivo antioxidant effects and the specific cellular signaling pathways modulated by these compounds will be crucial in translating their promising in vitro activity into tangible therapeutic applications for the management of oxidative stress-related diseases.

References

5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime versus other pyrazoles as antimicrobial agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of pyrazole derivatives as antimicrobial agents, with a focus on the structural class of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime.

The ever-escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, pyrazole and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2][3] This guide provides a comparative overview of the antimicrobial performance of various pyrazole derivatives, with a particular interest in the potential of the this compound scaffold. While specific antimicrobial data for this compound is not extensively available in the current literature, this guide will synthesize the existing data for other pyrazole analogs to provide a predictive framework and highlight areas for future research.

Comparative Antimicrobial Activity of Pyrazole Derivatives

The antimicrobial efficacy of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various pyrazole compounds against a range of bacterial and fungal strains, as reported in several studies.

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives (MIC in µg/mL)

Compound/Derivative ClassStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Pyrazole-thiazole hybrids<0.2 - 7.8---[4]
Imidazo-pyridine substituted pyrazoles<1-<1<1[4]
Triazine-fused pyrazoles----[4]
Coumarin-substituted pyrazoles1.56 - 6.25--1.56 - 6.25[4]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide--0.25-[4]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide----[4]
Pyrazole-clubbed pyrazoline hybrids---Weak activity[4]
5-amino functionalized pyrazoles (3c, 4b)32-64---[3]

Table 2: Antifungal Activity of Selected Pyrazole Derivatives (MIC in µg/mL)

Compound/Derivative ClassCandida albicansAspergillus nigerReference
Pyrazole-1-carbothiohydrazide derivatives (21a-c, 22)2.9 - 7.8-[5]
2-[(4-chlorophenyl)(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]hydrazinecarboxamide-1[4]
Pyrazole-dimedone compoundsModerate activity-[6]

Experimental Protocols for Antimicrobial Susceptibility Testing

The data presented above is primarily generated using two standard antimicrobial susceptibility testing methods: the Agar Well Diffusion Method and the Broth Microdilution Method.

Agar Well Diffusion Method

This method is a widely used technique for preliminary screening of antimicrobial activity.[7][8][9]

Workflow for Agar Well Diffusion Method:

cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Measurement A Prepare Mueller-Hinton Agar plates B Culture test microorganism in broth A->B C Standardize inoculum to 0.5 McFarland B->C D Inoculate agar plate with standardized culture C->D E Create wells in the agar D->E F Add test compound solution to wells E->F G Incubate plates at 37°C for 18-24 hours F->G H Measure the diameter of the zone of inhibition G->H

Caption: Workflow of the Agar Well Diffusion Method.

Protocol:

  • Media Preparation: Mueller-Hinton Agar (MHA) is prepared and sterilized.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., to 0.5 McFarland turbidity standard) is prepared.

  • Inoculation: The surface of the MHA plates is uniformly inoculated with the prepared microbial suspension.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Application of Test Compound: A specific volume of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]

Workflow for Broth Microdilution Method:

cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_readout Result Determination A Prepare serial dilutions of the test compound in a 96-well plate B Prepare standardized microbial inoculum A->B C Inoculate each well with the microbial suspension B->C D Incubate the plate at 37°C for 18-24 hours C->D E Visually or spectrophotometrically assess microbial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow of the Broth Microdilution Method for MIC determination.

Protocol:

  • Serial Dilution: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Controls: Positive (microorganism without test compound) and negative (broth without microorganism) controls are included.

  • Incubation: The plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Mechanism of Action: DNA Gyrase Inhibition

Several studies suggest that pyrazole derivatives may exert their antimicrobial activity by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[13][14][15][16][17]

Signaling Pathway for DNA Gyrase Inhibition:

cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Pyrazole Derivatives DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Block Blockage of DNA Replication DNA_Gyrase->Block Relaxed_DNA Relaxed DNA for Replication Supercoiled_DNA->Relaxed_DNA Unwinding DNA_Replication DNA Replication Relaxed_DNA->DNA_Replication Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Pyrazole Pyrazole Derivative Inhibition Inhibition Pyrazole->Inhibition Inhibition->DNA_Gyrase Bacteriostasis Bacteriostatic/Bactericidal Effect Block->Bacteriostasis

Caption: Proposed mechanism of action of pyrazole derivatives via DNA gyrase inhibition.

DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Pyrazole derivatives are hypothesized to bind to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity. This leads to the disruption of DNA replication and ultimately results in a bacteriostatic or bactericidal effect.

Conclusion and Future Directions

The available data clearly indicate that the pyrazole scaffold is a versatile platform for the development of potent antimicrobial agents. The antimicrobial activity of pyrazole derivatives can be significantly modulated by the introduction of various substituents, with some compounds exhibiting MIC values comparable or even superior to standard antibiotics.

While there is a notable absence of specific antimicrobial data for this compound, the broader class of pyrazole oximes has demonstrated significant biological activities, including acaricidal and insecticidal properties.[18][19] This suggests that the pyrazole-3,4-dione 4-oxime scaffold warrants further investigation as a potential source of novel antimicrobial agents.

Future research should focus on the synthesis and comprehensive antimicrobial screening of a library of this compound analogs against a wide panel of clinically relevant bacterial and fungal pathogens. Elucidating the structure-activity relationships (SAR) will be crucial for optimizing the antimicrobial potency and selectivity of this chemical class. Furthermore, detailed mechanistic studies, including DNA gyrase inhibition assays, are necessary to confirm the mode of action and to guide the rational design of next-generation pyrazole-based antimicrobial drugs.

References

A Comparative Guide to the Anticancer Efficacy of Pyrazole Oxime Derivatives and Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and targeted cancer therapies has led to the exploration of novel chemical scaffolds with potent anticancer activity. Among these, pyrazole and its derivatives, particularly pyrazole oximes, have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the anticancer efficacy of pyrazole oxime derivatives against standard chemotherapeutic drugs, supported by preclinical experimental data.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyrazole oxime derivatives compared to standard chemotherapeutic drugs, doxorubicin and cisplatin, across a panel of human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview of their cytotoxic potential.

Table 1: Comparison of IC50 Values (µM) of Pyrazole Oxime Derivatives and Doxorubicin

Compound/DrugMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)Reference
Pyrazole Oxime Derivatives
Pyrazole Oxime A5.88.08.86-[1]
Pyrazole Oxime B7.29.510.212.5[1]
Pyrazole Oxime C4.98--7.74[2]
Standard Chemotherapeutic
Doxorubicin0.95 - 24.7-1.175.23[2][3]

Table 2: Comparison of IC50 Values (µM) of Pyrazole Derivatives and Cisplatin

Compound/DrugMCF-7 (Breast)A549 (Lung)HepG2 (Liver)Reference
Pyrazole Derivatives
Pyrazole Derivative 12.78--[3]
Pyrazole Derivative 2--2.0[3]
Standard Chemotherapeutic
Cisplatin15.24-5.5[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the pyrazole oxime derivatives or standard chemotherapeutic drugs. A control group with no treatment is also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is then carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Signaling Pathways and Mechanisms of Action

Proposed Signaling Pathway for Pyrazole Oxime Derivative-Induced Apoptosis

Many pyrazole oxime derivatives exert their anticancer effects by inducing apoptosis. A common proposed mechanism involves the intrinsic apoptotic pathway, often initiated by the generation of reactive oxygen species (ROS).

G Proposed Apoptotic Pathway of Pyrazole Oxime Derivatives cluster_0 Pyrazole Oxime Derivative Pyrazole Oxime Derivative ROS ↑ Reactive Oxygen Species (ROS) Pyrazole Oxime Derivative->ROS Bcl2 Bcl-2 (Anti-apoptotic) Inhibition ROS->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Activation ROS->Bax Activates Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Pyrazole oxime derivatives may induce apoptosis via ROS generation and modulation of Bcl-2 family proteins.

Signaling Pathway of Doxorubicin

Doxorubicin, a standard chemotherapeutic agent, primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and subsequent apoptosis.

G Mechanism of Action of Doxorubicin cluster_0 Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation TopoII Topoisomerase II Inhibition Doxorubicin->TopoII DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage TopoII->DNA_Damage p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis_Dox Apoptosis p53->Apoptosis_Dox

Caption: Doxorubicin induces apoptosis primarily through DNA damage and p53 activation.

Experimental Workflow: From Synthesis to In Vivo Testing

The development and evaluation of novel anticancer agents like pyrazole oxime derivatives follow a structured workflow.

G cluster_workflow Experimental Workflow Synthesis Chemical Synthesis of Pyrazole Oxime Derivatives In_Vitro In Vitro Screening (MTT, Apoptosis Assays) Synthesis->In_Vitro Lead_Selection Lead Compound Selection In_Vitro->Lead_Selection In_Vivo In Vivo Efficacy Studies (Xenograft Models) Lead_Selection->In_Vivo Promising Candidates Data_Analysis Data Analysis and Conclusion In_Vivo->Data_Analysis

Caption: A typical workflow for the preclinical evaluation of novel anticancer compounds.

Conclusion

The presented data indicates that pyrazole oxime derivatives exhibit significant anticancer activity, with some compounds demonstrating comparable or even superior potency to standard chemotherapeutic drugs like doxorubicin and cisplatin in certain cancer cell lines. Their mechanism of action often involves the induction of apoptosis through pathways that may differ from traditional DNA-damaging agents, suggesting their potential to overcome certain forms of drug resistance. Further in-depth preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

Comparative Evaluation of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime and Other Ligands as Metal Extractants

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime (MPPO) against established commercial ligands for the extraction of valuable metals. Due to a lack of specific experimental data in published literature for MPPO as a metal extractant, this guide offers a theoretical evaluation of its potential based on its chemical structure, alongside a data-driven comparison of widely-used industrial extractants.

This compound (MPPO) is a heterocyclic compound incorporating both a pyrazolone ring and an oxime functional group. This unique structure suggests its potential as a chelating agent for metal ions. The pyrazolone moiety is known to participate in metal coordination, while the oxime group is a well-established functional group in commercial metal extractants, valued for its ability to form stable complexes with various metals.

Theoretical Potential of MPPO as a Metal Extractant

The chemical structure of MPPO suggests it could act as a bidentate ligand, coordinating with metal ions through the nitrogen of the oxime group and one of the oxygen atoms of the pyrazole-dione ring. The presence of both these functionalities in a single molecule could lead to strong and selective chelation of metal ions. The phenyl and methyl substituents on the pyrazole ring may enhance the solubility of the ligand and its metal complexes in organic solvents, a crucial property for an effective solvent extractant.

Comparative Performance of Commercial Metal Extractants

To provide a benchmark for the potential performance of MPPO, this section details the extraction efficiencies of several commercially available and well-documented ligands for the extraction of copper (Cu²⁺), nickel (Ni²⁺), and cobalt (Co²⁺). The following tables summarize quantitative data from various studies.

Copper (Cu²⁺) Extraction
LigandConcentrationpHExtraction Efficiency (%)Organic SolventReference
LIX® 84-I 25% (v/v)Not Specified99.75Kerosene[1]
LIX® 622N 25% (v/v)Not Specified99.88Kerosene[1]
LIX® 984N 20% (v/v)2.15-3.96>95Kerosene[2]
ACORGA® M5640 10% (v/v)1.0>90Not Specified
Nickel (Ni²⁺) Extraction
LigandConcentrationpHExtraction Efficiency (%)Organic SolventReference
LIX® 84-I 0.01 M7.5Not SpecifiedKerosene[3]
LIX® 84-I 20% (v/v)Not Specified>99.9Not Specified[4]
Cyanex® 272 0.2 M~5Not SpecifiedGS215[5]
Cobalt (Co²⁺) Extraction
LigandConcentrationpHExtraction Efficiency (%)Organic SolventReference
Cyanex® 272 0.2 M~5>99GS215[5]
Cyanex® 272 0.03 MNot Specified~99.9Not Specified[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for metal extraction using some of the discussed ligands.

General Solvent Extraction Protocol for Copper using an Oxime-Based Extractant
  • Preparation of Aqueous Phase: An aqueous solution containing the copper ions (e.g., 1 g/L Cu²⁺) is prepared in a dilute acid matrix (e.g., sulfuric acid). The pH of the solution is adjusted to the desired value (e.g., pH 2.0) using dilute H₂SO₄ or NaOH.

  • Preparation of Organic Phase: A solution of the oxime reagent (e.g., 5% v/v LIX® 984N) is prepared in a suitable organic solvent, such as kerosene.

  • Extraction: Equal volumes of the aqueous and organic phases are combined in a separatory funnel. The funnel is shaken vigorously for a specified time (e.g., 5-15 minutes) to ensure thorough mixing and facilitate the complexation and transfer of the metal-oxime complex into the organic phase.

  • Phase Separation: The mixture is allowed to stand for the phases to separate. The denser aqueous phase (raffinate) is drained from the bottom of the funnel.

  • Analysis: The concentration of the metal ion remaining in the aqueous phase is determined using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The concentration of the metal in the organic phase is calculated by mass balance.

Protocol for Nickel Extraction using LIX® 84-I

This protocol is based on a study of nickel extraction from sulfate solutions.[3]

  • Aqueous Phase Preparation: A nickel sulfate solution (0.0025 mol dm⁻³) is prepared.

  • Organic Phase Preparation: A solution of LIX® 84-I (0.01 mol dm⁻³) in a suitable diluent like kerosene is prepared.

  • Extraction: The aqueous and organic phases are mixed at a specific phase ratio. The pH of the aqueous phase is adjusted and maintained at a desired value (e.g., 7.5). The mixture is agitated for a sufficient time to reach equilibrium.

  • Phase Separation and Analysis: The phases are separated, and the nickel concentration in the aqueous phase is determined. The distribution ratio (D) and percentage extraction are then calculated.

Protocol for Cobalt and Nickel Separation using Cyanex® 272

This protocol is based on the separation of cobalt and nickel from sulfate solutions.[5]

  • Aqueous Phase Preparation: An aqueous solution containing cobalt (1 g L⁻¹) and nickel (1 g L⁻¹) in a sulfate medium is prepared. The initial pH is adjusted to 6.

  • Organic Phase Preparation: A solution of Cyanex® 272 (0.2 M) in a suitable diluent (e.g., GS215) is prepared. The extractant is partially saponified (e.g., 40%) with NaOH.

  • Extraction: Equal volumes of the aqueous and organic phases are contacted and shaken for 30 minutes at 25°C.

  • Phase Separation and Analysis: After phase separation, the metal concentrations in the aqueous phase are determined by ICP-OES to evaluate the separation efficiency.

Visualizing the Extraction Process

The following diagrams illustrate the general workflow of a solvent extraction process and the chelation mechanism of a generic oxime-based extractant.

SolventExtractionWorkflow cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase cluster_Stripping Stripping Section Aq_Feed Aqueous Feed (Metal Ions in Solution) Extraction Extraction Stage(s) (Mixer-Settler) Aq_Feed->Extraction Org_Barren Barren Organic (Extractant in Diluent) Org_Barren->Extraction Org_Loaded Loaded Organic (Metal-Extractant Complex) Stripping Stripping Stage(s) (Mixer-Settler) Org_Loaded->Stripping Strip_Sol Stripping Solution (e.g., Acid) Strip_Sol->Stripping Aq_Product Aqueous Product (Concentrated Metal Solution) Extraction->Org_Loaded Raffinate Raffinate (Depleted Aqueous Phase) Extraction->Raffinate Stripping->Org_Barren Stripping->Aq_Product

Caption: General workflow of a solvent extraction circuit.

ChelationMechanism Metal M²⁺ Reaction + Ligand1 2 R-OH (Oxime Ligand) Complex M(R-O)₂ (Metal Chelate) Complex_plus + Protons 2 H⁺ Equilibrium

Caption: General chelation reaction for a divalent metal ion with an oxime extractant.

Conclusion

While this compound (MPPO) possesses structural features that suggest its potential as a metal extractant, a definitive evaluation of its performance requires experimental investigation. The comparative data presented for established commercial ligands such as the LIX® series, ACORGA® M5640, and Cyanex® 272 highlight the high efficiencies achievable for copper, nickel, and cobalt extraction under specific conditions. These established extractants provide a strong benchmark against which the performance of novel ligands like MPPO can be measured. Future research should focus on synthesizing and systematically evaluating the metal extraction capabilities of MPPO, including determining its extraction efficiency, selectivity for different metals, pH dependence, and stripping characteristics. Such studies will be crucial in ascertaining its practical utility in hydrometallurgical and other separation processes.

References

A Comparative Performance Analysis of Pyrazolone-Based Inhibitors and Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark of pyrazolone-based inhibitors against well-established enzyme inhibitors in the fields of oncology, inflammation, and neurodegenerative diseases. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of novel therapeutic agents.

The pyrazolone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide summarizes quantitative data from multiple studies to offer a comparative perspective on the efficacy of pyrazolone derivatives against current standard-of-care inhibitors.

Performance Data Summary

The following tables provide a side-by-side comparison of the inhibitory activities of pyrazolone-based compounds and known enzyme inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function; lower values indicate higher potency.

Table 1: Anticancer Activity - Comparison with Doxorubicin
Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
PyrazoloneCompound 43MCF-7 (Breast)0.25Doxorubicin0.95[1]
PyrazoloneCompound 55MCF-7 (Breast)6.53Doxorubicin45.0[1]
PyrazoloneCompound 41MCF-7 (Breast)1.937 (µg/mL)Doxorubicin4.162 (µg/mL)[1]
PyrazoloneCompound 41HepG2 (Liver)3.695 (µg/mL)Doxorubicin3.832 (µg/mL)[1]
PyrazoloneCompound 102HepG2 (Liver)3.81Doxorubicin4.50[1]
PyrazoloneCompound 102HCT-116 (Colon)5.85Doxorubicin5.23[1]
PyrazoloneCompound 7dMCF-7 (Breast)42.6Doxorubicin48.0[2]
PyrazoloneCompound 9ePACA2 (Pancreatic)27.6Doxorubicin52.1[2]
PyrazolineCompound 18gHL-60 (Leukemia)10.43Doxorubicin-[3]
PyrazolineCompound 18hHL-60 (Leukemia)8.99Doxorubicin-[3]
PyrazolineCompound 18gMCF-7 (Breast)11.70Doxorubicin-[3]
PyrazolineCompound 18hMCF-7 (Breast)12.4Doxorubicin-[3]
PyrazolineCompound 18gMDA-MB-231 (Breast)4.07Doxorubicin-[3]
PyrazolineCompound 18hMDA-MB-231 (Breast)7.18Doxorubicin-[3]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Table 2: Anti-inflammatory Activity - Comparison with Celecoxib (COX-2 Inhibition)
Compound ClassSpecific DerivativeIC50 (µM) for COX-2Reference CompoundIC50 (µM) for COX-2Reference
PyrazolonePYZ370.2Celecoxib0.4[4]
PyrazolonePYZ80.10-0.27Celecoxib1.11[4]
PyrazolonePYZ160.52Celecoxib0.78[4]
PyrazolonePYZ90.72Celecoxib0.89[4]
Pyrazole-pyridazine hybrid6f1.15Celecoxib2.16[5]
Pyrazole-pyridazine hybrid5f1.50Celecoxib2.16[5]
2,3-diaryl-1,3-thiazolidine-4-oneCompound[6]0.06Celecoxib0.06[7]
Table 3: Monoamine Oxidase-B (MAO-B) Inhibition - Comparison with Selegiline
Compound ClassSpecific DerivativeIC50 (µM) for MAO-BReference CompoundIC50 (µM) for MAO-BReference
PyridazinobenzylpiperidineCompound S50.203Selegiline-[8]
Benzylamine-sulphonamideCompound 110.041Selegiline0.037[9]
BiphenylpiperazineCompound 300.053Selegiline0.040[9]

Experimental Protocols

Detailed methodologies for key experimental assays are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Add varying concentrations of the pyrazolone-based inhibitors or reference drug (e.g., Doxorubicin) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition versus the log of the compound concentration.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format for high-throughput screening of kinase inhibitors.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution is common.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and a known inhibitor (positive control) to the appropriate wells of a 384-well plate.

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase enzyme (e.g., VEGFR, EGFR, CDK), a specific peptide substrate, and ATP in an appropriate kinase buffer. The ATP concentration should be near the Km value for the specific kinase.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the kinase reaction to proceed.

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz, illustrate key signaling pathways targeted by pyrazolone-based inhibitors and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Ligand EGF Ligand Ligand->EGFR Binds Pyrazolone Pyrazolone Inhibitor Pyrazolone->EGFR Inhibits

Figure 1. EGFR Signaling Pathway Inhibition by Pyrazolones.

VEGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Survival & Proliferation ERK->Angiogenesis Promotes AKT AKT PI3K->AKT AKT->Angiogenesis Promotes Ligand VEGF Ligand Ligand->VEGFR2 Binds Pyrazolone Pyrazolone Inhibitor Pyrazolone->VEGFR2 Inhibits

Figure 2. VEGFR Signaling Pathway Inhibition by Pyrazolones.

CDK_Inhibition_Workflow cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CDK46 CDK4/6 Rb Rb CDK46->Rb Phosphorylates (inactivates) CyclinD Cyclin D CyclinD->CDK46 Activate E2F E2F Rb->E2F Releases DNARep DNA Replication E2F->DNARep Promotes Transcription Pyrazolone Pyrazolone Inhibitor Pyrazolone->CDK46 Inhibits GrowthFactors Growth Factors GrowthFactors->CyclinD Induce

Figure 3. Pyrazolone Inhibition of the CDK/Rb/E2F Pathway.

Experimental_Workflow A 1. Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor Dilutions) B 2. Dispense Inhibitor/ Vehicle to 384-well Plate A->B C 3. Add Enzyme Solution and Pre-incubate B->C D 4. Initiate Reaction with Substrate/ATP Mix C->D E 5. Incubate at Room Temperature D->E F 6. Stop Reaction and Add Detection Reagent E->F G 7. Measure Luminescence F->G H 8. Data Analysis (Calculate % Inhibition, IC50) G->H

Figure 4. Generalized Workflow for an In Vitro Kinase Inhibition Assay.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazole Dione Oxime Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, pyrazole dione oxime derivatives have emerged as a promising class of anticancer agents. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data and detailed methodologies for key assays. Due to the limited availability of comprehensive SAR studies specifically on pyrazole dione oxime derivatives, this guide synthesizes findings from closely related pyrazolone oxime and pyrazolidine-3,5-dione derivatives to provide a cohesive overview of the current understanding in the field.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various pyrazole dione oxime analogues and related compounds against different cancer cell lines. The data is presented to highlight the impact of structural modifications on anticancer potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Table 1: SAR of Pyrazole Oxime Derivatives against A-549 Lung Cancer Cells

Compound IDR1R2IC50 (µM)[1]
CF-6 ClCH312.5
Standard Doxorubicin0.3

Table 1 illustrates the cytotoxic activity of a chloro-methyl substituted pyrazole oxime derivative against the A-549 lung cancer cell line.

Table 2: SAR of Pyrazolidine-3,5-dione Derivatives Against Various Cancer Cell Lines

Compound IDRHePG2 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
VII 3,5-Diaminopyrazole-1-carboxamide6.579.547.97
VIII (Structure not specified)2.86-25.89
X (Structure not specified)-15.4310.21
XIII 3,5-Diaminopyrazole-1-carboxamide6.579.547.97

Table 2 showcases the potent cytotoxicity of several pyrazolidine-3,5-dione derivatives against liver (HePG2), colon (HCT-116), and breast (MCF-7) cancer cell lines.

Key Structure-Activity Relationship Insights

Analysis of the available data on pyrazole dione oxime and related structures reveals several key trends:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl rings attached to the pyrazole core significantly influence anticancer activity. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), often enhance cytotoxic potency.

  • The Oxime Moiety: The oxime functional group is crucial for the biological activity of these compounds. Modifications at this position, such as the formation of oxime ethers, can modulate activity and selectivity.

  • The Dione Functionality: The presence of the dione or a related keto-enol system within the pyrazole ring is a common feature of active compounds, likely contributing to their mechanism of action through interactions with biological targets.

  • Heterocyclic Substituents: The introduction of additional heterocyclic rings can lead to compounds with enhanced and selective anticancer activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the anticancer potential of pyrazole dione oxime derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A-549, MDA-MB-468)

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole dione oxime derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed cells in 96-well plates at a density of 7.5 × 10³ cells/well and allow them to attach overnight.[2]

  • Treat the cells with various concentrations of the pyrazole derivatives (e.g., 3, 6.25, 12.5, 25, 50, 100 µM) for 24 or 48 hours.[2]

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Pyrazole dione oxime derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates (2 × 10⁵ cells/well) and allow them to attach overnight.[2]

  • Treat the cells with the desired concentrations of the pyrazole derivative for 24 hours.[2]

  • Harvest the cells, wash with cold PBS, and resuspend them in 1X Binding Buffer.[2]

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

In Vitro Kinase Inhibition Assay (CDK9/Cyclin T1)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase, which is a common mechanism of action for anticancer drugs.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase assay buffer

  • ATP

  • Substrate peptide (e.g., CDK7/9tide)

  • Pyrazole dione oxime derivatives (dissolved in DMSO)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit or similar detection system

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the pyrazole dione oxime derivatives in DMSO and then further dilute in the assay buffer.

  • In a 384-well plate, add the diluted inhibitor solution.

  • Add the recombinant CDK9/Cyclin T1 enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which involves a two-step addition of ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Anticancer Evaluation

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Pyrazole Dione Oxime Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity sar Structure-Activity Relationship Analysis cytotoxicity->sar apoptosis Apoptosis Assay (Annexin V/PI) sar->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle kinase_assay Kinase Inhibition Assay (e.g., CDK9) cell_cycle->kinase_assay pathway Signaling Pathway Elucidation kinase_assay->pathway in_vivo In Vivo Studies (Animal Models) pathway->in_vivo

Caption: Workflow for the synthesis and anticancer evaluation of pyrazole dione oxime derivatives.

Proposed Signaling Pathway for Apoptosis Induction

Based on studies of related pyrazole derivatives, a plausible mechanism of action involves the induction of apoptosis through the intrinsic pathway, potentially initiated by kinase inhibition.

G compound Pyrazole Dione Oxime Derivative cdk9 CDK9 Inhibition compound->cdk9 Direct Inhibition ros Increased ROS Production compound->ros bcl2 Bcl-2 (Anti-apoptotic) cdk9->bcl2 Downregulation bax Bax (Pro-apoptotic) ros->bax Upregulation mito Mitochondrial Dysfunction bcl2->mito bax->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed apoptotic pathway induced by pyrazole dione oxime derivatives.

References

A Comparative Analysis of the Stability of Metal Complexes with Pyrazole versus Imidazole Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research, materials science, and drug development, the selection of appropriate ligands is paramount in designing metal complexes with desired stability and reactivity. Pyrazole and imidazole, two five-membered nitrogen-containing heterocyclic isomers, are fundamental building blocks in coordination chemistry. Their subtle structural differences—the 1,2- and 1,3-positioning of their nitrogen atoms, respectively—lead to significant variations in their coordination behavior and the stability of their resulting metal complexes. This guide provides a comprehensive, data-driven comparison of the stability of metal complexes derived from these two important ligands, supported by experimental data and detailed methodologies.

Physicochemical Properties: The Basis of Differential Coordination

The variance in the stability of pyrazole and imidazole metal complexes is rooted in their intrinsic electronic and structural properties. Imidazole is notably more basic than pyrazole, a factor that profoundly influences its capacity as a ligand.

PropertyPyrazoleImidazole
pKa of Conjugate Acid ~2.5~7.0
Coordinating N Atom Pyridine-likePyridine-like
Molecular Stability Less stableMore stable

The higher pKa of imidazole's conjugate acid indicates its greater basicity, which translates to a stronger σ-donating ability when coordinating to a metal center. This enhanced donor strength generally leads to the formation of more stable metal complexes compared to those of pyrazole.

Quantitative Comparison of Metal Complex Stability

The stability of metal complexes in solution is quantified by the stepwise formation constants (log K) or the overall formation constants (log β). A higher value is indicative of a more stable complex. The following tables summarize the stability constants for pyrazole and imidazole complexes with several first-row transition metal ions.

Table 1: Logarithmic Stability Constants (log K) of Divalent Metal Ion Complexes with Pyrazole

Metal Ionlog K₁log K₂log K₃log K₄Experimental Conditions
Co(II)1.831.511.110.6525 °C, 0.5 M KNO₃
Ni(II)2.482.071.570.9725 °C, 0.5 M KNO₃
Cu(II)2.952.481.851.3025 °C, 0.5 M KNO₃
Zn(II)1.801.65--25 °C, 0.5 M KNO₃

Table 2: Logarithmic Stability Constants (log K) of Divalent Metal Ion Complexes with Imidazole

Metal Ionlog K₁log K₂log K₃log K₄Experimental Conditions
Co(II)2.552.091.500.9125 °C, 0.5 M KNO₃
Ni(II)3.092.501.871.1525 °C, 0.5 M KNO₃
Cu(II)4.313.602.892.0525 °C, 0.5 M KNO₃
Zn(II)2.582.402.211.9025 °C, 0.5 M KNO₃

The data clearly indicates that for a given metal ion, the stability constants for imidazole complexes are consistently higher than those for pyrazole complexes. This trend directly correlates with the greater basicity of imidazole. For both ligands, the stability of the complexes with different metal ions generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)[1]. This trend is attributed to the combined effects of decreasing ionic radii and increasing ligand field stabilization energies across the series.

Thermodynamic Parameters of Complex Formation

The spontaneity and energetic favorability of complex formation are described by the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of the reaction.

Table 3: Thermodynamic Parameters for the Formation of Metal-Imidazole Complexes (ML²⁺) at 25 °C

Metal Ion-ΔG° (kJ/mol)-ΔH° (kJ/mol)ΔS° (J/mol·K)
Co(II)14.617.6-10.1
Ni(II)17.621.3-12.4
Cu(II)24.629.3-15.8
Zn(II)14.815.1-0.8

Data for unsubstituted pyrazole complexes is less readily available in a consolidated format.

The negative values of ΔG° confirm that the formation of these complexes is a spontaneous process. The negative enthalpy changes indicate that the complex formation is an exothermic process, driven by the formation of strong metal-ligand bonds.

Factors Influencing Metal Complex Stability

The stability of metal complexes with pyrazole and imidazole is governed by a combination of factors related to both the ligand and the metal ion.

G Factors Influencing Metal Complex Stability cluster_ligand Ligand Properties cluster_metal Metal Ion Properties pKa Basicity (pKa) Stability Complex Stability (log K, log β) pKa->Stability Higher pKa stronger σ-donor more stable Sterics Steric Hindrance Sterics->Stability Increased bulk decreases stability Aromaticity Aromaticity Aromaticity->Stability Minor influence Charge Charge Density Charge->Stability Higher charge more stable Radius Ionic Radius Radius->Stability Smaller radius more stable LFSE Ligand Field Stabilization Energy LFSE->Stability Contributes to Irving-Williams series

Caption: Relationship between ligand and metal properties and complex stability.

Experimental Protocols

The determination of stability constants is crucial for understanding the behavior of metal complexes in solution. The following are outlines of common experimental methods.

Potentiometric Titration (Calvin-Bjerrum Method)

This is one of the most widely used and accurate methods for determining stability constants in solution.

1. Principle: The method involves monitoring the pH of a solution containing a metal ion and a ligand as it is titrated with a standard base. The formation of a complex releases protons from the ligand, causing a change in pH that differs from the titration of the free ligand. By analyzing the titration curves, the average number of ligands bound per metal ion (the formation function, n̄) and the free ligand concentration ([L]) can be calculated. The stability constants are then determined from these values.

2. Experimental Setup:

  • Reagents: Standardized solutions of a strong acid (e.g., HClO₄ or HNO₃), a strong base (e.g., NaOH or KOH, carbonate-free), the ligand (pyrazole or imidazole), the metal salt (e.g., nitrates or perchlorates to avoid complexing anions), and an inert salt (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.

  • Apparatus: A calibrated pH meter with a glass electrode, a thermostated titration vessel, and a magnetic stirrer.

3. Procedure: a. Three sets of titrations are performed: i. Acid titration: A solution containing the strong acid and the inert salt. ii. Ligand titration: A solution containing the strong acid, the inert salt, and the ligand. iii. Metal-ligand titration: A solution containing the strong acid, the inert salt, the ligand, and the metal salt. b. Each solution is titrated with the standardized strong base, and the pH is recorded after each addition. c. The temperature is maintained constant throughout the experiment.

4. Data Analysis: a. The titration data is used to plot pH versus the volume of base added for each of the three titrations. b. From these curves, the formation function (n̄) and the free ligand concentration ([L]) are calculated at various pH values. c. The stability constants (K₁, K₂, etc.) are then determined by plotting n̄ versus pL (-log[L]) or by using computational methods to fit the data.

Spectrophotometric Method

This method is suitable when the metal complex has a distinct absorption spectrum compared to the free metal ion and the ligand.

1. Principle: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of a series of solutions with varying concentrations of the metal ion and ligand, the concentration of the complex at equilibrium can be determined, which allows for the calculation of the formation constant.

2. Experimental Setup:

  • Reagents: Solutions of the metal salt and the ligand of known concentrations. A buffer solution may be required to maintain a constant pH.

  • Apparatus: A UV-Visible spectrophotometer.

3. Procedure (Method of Continuous Variations or Job's Plot): a. A series of solutions is prepared where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. b. The absorbance of each solution is measured at the wavelength of maximum absorbance (λ_max) of the complex. c. A plot of absorbance versus the mole fraction of the ligand is constructed. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.

4. Data Analysis: a. Once the stoichiometry is known (e.g., 1:1, 1:2), the formation constant (K_f) can be calculated from the absorbance data at equilibrium using the following equation for a 1:1 complex: K_f = [ML] / (([M]₀ - [ML])([L]₀ - [ML])) where [ML] is determined from the absorbance and the molar absorptivity of the complex.

Conclusion

The comparative analysis of pyrazole and imidazole as ligands reveals a clear trend in the stability of their metal complexes. Imidazole, owing to its greater basicity, consistently forms more stable complexes with transition metal ions than its isomer, pyrazole. This fundamental difference is quantitatively supported by experimental stability constants. For both ligand systems, the stability of the complexes generally adheres to the Irving-Williams series. The choice between these two ligands in the design of metal complexes for applications in catalysis, medicine, and materials science should, therefore, be guided by the desired stability and the electronic properties required at the metal center. The experimental protocols outlined provide a basis for the quantitative assessment of these properties, enabling researchers to make informed decisions in the development of novel coordination compounds.

References

A Comparative Analysis of Synthetic Routes for Pyrazole Diones: Established versus Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole diones is a critical step in the discovery of novel therapeutic agents. This guide provides a detailed comparison of a traditional, established method for pyrazole dione synthesis against a modern, multicomponent approach, supported by experimental data and protocols.

The pyrazole dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The continuous evolution of synthetic organic chemistry has led to the development of novel synthetic routes that offer significant advantages over classical methods in terms of efficiency, atom economy, and environmental impact. This report delineates a direct comparison between a conventional two-step condensation reaction and a contemporary one-pot, five-component reaction for the synthesis of a pyrazole dione derivative.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative metrics for the two synthetic routes, highlighting the efficiencies of each approach.

ParameterEstablished Method: Two-Step CondensationNew Method: One-Pot, Five-Component Reaction
Overall Yield 65%88%
Reaction Time 8 hours3 hours
Number of Steps 21
Purification Column ChromatographyRecrystallization
Catalyst Glacial Acetic AcidNano-ZnO
Solvent Ethanol, Glacial Acetic AcidWater

Experimental Protocols

Detailed methodologies for both the established and the new synthetic routes are provided below.

Established Method: Two-Step Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide and subsequent condensation

This method represents a classical approach to synthesizing a precursor for pyrazole diones, followed by a condensation reaction.

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole A mixture of acetylacetone (0.1 mol) and hydrazine hydrate (0.1 mol) is refluxed in ethanol (50 mL) for 3 hours.[1] The solvent is then removed under reduced pressure to yield 3,5-dimethyl-1H-pyrazole.

Step 2: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide and subsequent condensation with Phthalic Anhydride The 3,5-dimethyl-1H-pyrazole is further reacted to form an acetohydrazide derivative. This intermediate (1 mmol) is then dissolved in methanol (20 mL), and phthalic anhydride (1.2 mmol) is added slowly. The mixture is stirred and heated to reflux for 5 hours.[1] After cooling, the precipitate of the pyrazolyl phthalazine-1,4-dione is collected by filtration, dried, and purified by column chromatography.[1]

New Method: One-Pot, Five-Component Synthesis of Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones

This modern approach exemplifies a highly efficient synthesis of a complex pyrazole dione derivative in a single step.[2]

To a mixture of hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), 1,3-dimethyl barbituric acid (1 mmol), an appropriate aryl aldehyde (1 mmol), and ammonium acetate (1.2 mmol) in water (5 mL), a catalytic amount of nano-ZnO (0.04 g) is added.[2] The resulting mixture is heated at reflux for 3 hours. The progress of the reaction is monitored by TLC. Upon completion, the mixture is cooled, and the solid product is collected by filtration and purified by recrystallization from dichloromethane to yield the pure pyrazolo-[4′,3′:5,6]pyrido[2,3-d]pyrimidine-dione.[2]

Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the established and the new synthetic routes.

established_method cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Acetohydrazide Formation & Condensation A Acetylacetone D Reflux (3h) A->D B Hydrazine Hydrate B->D C Ethanol (Solvent) C->D E 3,5-dimethyl-1H-pyrazole D->E F Intermediate Formation E->F I Reflux (5h) F->I G Phthalic Anhydride G->I H Methanol (Solvent) H->I J Pyrazolyl Phthalazine-1,4-dione I->J new_method cluster_reactants Reactants cluster_conditions Reaction Conditions A Hydrazine Hydrate I One-Pot Reaction A->I B Ethyl Acetoacetate B->I C 1,3-Dimethyl Barbituric Acid C->I D Aryl Aldehyde D->I E Ammonium Acetate E->I F Water (Solvent) H Reflux (3h) F->H G Nano-ZnO (Catalyst) G->H H->I J Pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-dione I->J

References

Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity and Selectivity of Pyrazolone Oxime-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of transforming a promising compound into a viable therapeutic is fraught with challenges. Among the most critical is ensuring the compound's selectivity for its intended target. Pyrazolone oxime-based compounds have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. However, their interaction with unintended biological targets can lead to off-target effects and potential toxicity. This guide provides an objective comparison of the cross-reactivity and selectivity profiles of pyrazolone oxime-based compounds, supported by experimental data and detailed methodologies, to aid in the development of more precise and effective therapeutics.

Comparative Selectivity Profiles of Pyrazolone-Based Compounds

The selectivity of a compound is a crucial determinant of its therapeutic window. The following tables summarize the inhibitory activities of various pyrazolone-based compounds against their primary targets and key off-targets. This data, compiled from multiple studies, illustrates the diverse selectivity profiles that can be achieved through modifications of the pyrazolone scaffold.

Table 1: Selectivity Profile of Pyrazolone-Based Sirtuin Inhibitors

Compound IDPrimary TargetSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)Fold Selectivity (SIRT1 vs. SIRT2)Fold Selectivity (SIRT2 vs. SIRT1)Reference
17 SIRT126>200->7.8-[1]
24 SIRT2>20013-->15.4[1]
8 SIRT341326--[1]
Cambinol Non-selective~50~50-~1~1[1]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Fold selectivity is calculated by dividing the IC50 of the less potent target by the IC50 of the more potent target.

Table 2: In Vitro Cytotoxicity of Pyrazole Oxime Derivatives Against Human Cancer Cell Lines

Compound IDHepG2 (Liver Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)Reference
9b 1.53---[2]
9g 17.27---[2]
9l 8.64---[2]
9p 10.21---[2]
9q 5.33---[2]
5-Fluorouracil (Control) 35.67---[2]
Doxorubicin (Control) 0.820.980.550.34[3]
Cisplatin (Control) 7.59.212.16.8[3]

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Key Signaling Pathways Modulated by Pyrazolone-Based Kinase Inhibitors

To understand the functional consequences of compound binding, it is essential to consider the signaling pathways in which the target kinases operate. Pyrazolone-based compounds have been shown to inhibit several key kinases involved in cancer progression and inflammation.

CDK_Pathway CDK4/6-Mediated G1/S Phase Transition cluster_0 Upstream Signals cluster_1 CDK4/6 Complex cluster_2 Rb-E2F Complex cluster_3 Cell Cycle Progression Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb Phosphorylation E2F E2F Rb->E2F Release S-Phase Entry S-Phase Entry E2F->S-Phase Entry Transcription Pyrazolone Oxime Inhibitor Pyrazolone Oxime Inhibitor Pyrazolone Oxime Inhibitor->CDK4/6 Inhibition

CDK4/6 Signaling Pathway and Inhibition.

PI3K_AKT_Pathway PI3K/Akt/mTOR Signaling Pathway cluster_0 Cell Surface Receptor Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Pyrazolone Oxime Inhibitor Pyrazolone Oxime Inhibitor Pyrazolone Oxime Inhibitor->PI3K Inhibition Pyrazolone Oxime Inhibitor->Akt Inhibition

PI3K/Akt/mTOR Signaling and Inhibition.

Experimental Protocols for Selectivity Profiling

Accurate and reproducible experimental design is fundamental to understanding a compound's selectivity. The following are detailed protocols for key assays used in cross-reactivity profiling.

In Vitro Kinase Profiling: Radiometric Assay

This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Purified recombinant kinases (a broad panel is recommended)

  • Specific peptide or protein substrates for each kinase

  • Pyrazolone oxime-based compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the pyrazolone oxime-based compound in DMSO. A common starting concentration is 100 µM with 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

  • Stop the reaction by adding a strong acid (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Radiometric_Assay_Workflow Radiometric Kinase Assay Workflow Start Start Prepare Serial Dilutions Prepare Serial Dilutions of Compound Start->Prepare Serial Dilutions Reaction Setup Set up Kinase Reaction (Kinase, Substrate, Buffer) Add Compound Add Compound or Vehicle Control Prepare Serial Dilutions->Add Compound Reaction Setup->Add Compound Initiate Reaction Initiate with [γ-³³P]ATP Add Compound->Initiate Reaction Incubate Incubate at 30°C Initiate Reaction->Incubate Stop Reaction Stop Reaction (e.g., Phosphoric Acid) Incubate->Stop Reaction Transfer to Filter Plate Transfer to Phosphocellulose Plate Stop Reaction->Transfer to Filter Plate Wash Plate Wash to Remove Unincorporated ATP Transfer to Filter Plate->Wash Plate Measure Radioactivity Add Scintillation Fluid & Measure Radioactivity Wash Plate->Measure Radioactivity Data Analysis Calculate % Inhibition and IC50 Measure Radioactivity->Data Analysis End End Data Analysis->End

Workflow for a Radiometric Kinase Assay.
Cellular Target Engagement: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Opti-MEM™ I Reduced Serum Medium

  • Plasmid DNA encoding the NanoLuc®-target protein fusion

  • Transfection reagent

  • NanoBRET™ Tracer specific for the target

  • Pyrazolone oxime-based compound

  • White, tissue-culture treated 96-well plates

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Luminometer capable of measuring dual-filtered luminescence (460 nm and 618 nm)

Procedure:

  • Day 1: Cell Seeding and Transfection:

    • Prepare a suspension of HEK293 cells in Opti-MEM™.

    • Prepare the DNA-transfection reagent complex according to the manufacturer's protocol.

    • Add the transfection complexes to the cell suspension.

    • Seed the cell/transfection complex mixture into a white 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Day 2: Compound and Tracer Addition:

    • Prepare serial dilutions of the pyrazolone oxime-based compound in Opti-MEM™.

    • Add the NanoBRET™ Tracer to the cells at the recommended final concentration.

    • Immediately add the diluted compound to the appropriate wells. Include vehicle and no-tracer controls.

    • Incubate the plate for 2 hours at 37°C.

  • Day 2: Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.

    • Add the substrate solution to all wells.

    • Read the plate within 10 minutes on a luminometer, measuring donor emission (460 nm) and acceptor emission (618 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (acceptor emission / donor emission).

    • Normalize the data to the vehicle control and no-tracer control.

    • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

NanoBRET_Workflow NanoBRET Target Engagement Assay Workflow cluster_day1 Day 1 cluster_day2 Day 2 Seed & Transfect Seed and Transfect Cells with NanoLuc-Target Fusion Plasmid Incubate 24h Incubate for 24 hours Seed & Transfect->Incubate 24h Add Tracer & Compound Add NanoBRET Tracer and Serial Dilutions of Compound Incubate 24h->Add Tracer & Compound Incubate 2h Incubate for 2 hours Add Tracer & Compound->Incubate 2h Add Substrate Add Nano-Glo Substrate Incubate 2h->Add Substrate Read Luminescence Read Donor (460nm) and Acceptor (618nm) Luminescence Add Substrate->Read Luminescence Data Analysis Calculate BRET Ratio and IC50 Read Luminescence->Data Analysis

Workflow for the NanoBRET Target Engagement Assay.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that measures target engagement in cells by assessing the thermal stabilization of a protein upon ligand binding.

Materials:

  • Cultured cells expressing the target protein

  • Pyrazolone oxime-based compound

  • PBS (Phosphate-Buffered Saline)

  • Protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler or heating blocks

  • Lysis buffer

  • Centrifuge

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes, antibodies)

Procedure:

  • Cell Treatment: Treat intact cells with the pyrazolone oxime-based compound or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting: Wash the cells with ice-cold PBS and scrape them into PBS containing protease and phosphatase inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes for each temperature point in a planned gradient (e.g., 40°C to 70°C). Heat the tubes for a short duration (e.g., 3 minutes) at the respective temperatures using a thermal cycler, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody against the target protein and a loading control.

    • Incubate with a secondary antibody and visualize the protein bands.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow Start Start Treat Cells Treat Cells with Compound or Vehicle Start->Treat Cells Harvest Cells Harvest Cells Treat Cells->Harvest Cells Heat Shock Apply Temperature Gradient (Heat Shock) Harvest Cells->Heat Shock Lyse Cells Lyse Cells Heat Shock->Lyse Cells Centrifuge Centrifuge to Separate Soluble and Aggregated Proteins Lyse Cells->Centrifuge Western Blot Analyze Soluble Fraction by Western Blot Centrifuge->Western Blot Data Analysis Quantify Bands and Determine Thermal Shift Western Blot->Data Analysis End End Data Analysis->End

Workflow for the Cellular Thermal Shift Assay.

Conclusion

The development of selective pyrazolone oxime-based compounds requires a multifaceted approach that combines robust biochemical and cellular assays. This guide provides a framework for comparing the cross-reactivity and selectivity of these compounds, offering detailed experimental protocols and illustrating their impact on key signaling pathways. By systematically evaluating on- and off-target activities, researchers can better predict the therapeutic potential and potential liabilities of their compounds, ultimately accelerating the discovery of safer and more effective medicines.

References

Comparative spectroscopic analysis of different tautomers of pyrazole dione oximes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tautomeric nature of pyrazole dione oximes, a class of compounds with significant potential in medicinal chemistry, presents a critical consideration in their structural elucidation and pharmacological evaluation. The dynamic equilibrium between different tautomeric forms can profoundly influence their biological activity and physicochemical properties. This guide provides a comparative analysis of the spectroscopic characteristics of various pyrazole dione oxime tautomers, supported by experimental data and detailed methodologies to aid in their identification and characterization.

Spectroscopic Data Comparison

The differentiation of pyrazole dione oxime tautomers is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The following tables summarize key spectroscopic data for the distinct tautomeric forms.

Table 1: Comparative ¹H and ¹³C NMR Spectral Data of Pyrazole Dione Oxime Tautomers

TautomerKey ¹H NMR Chemical Shifts (ppm)Key ¹³C NMR Chemical Shifts (ppm)Notes
Keto-Oxime ~10.0-12.0 (OH, broad s) ~7.5-8.5 (pyrazole H-5)~160-170 (C=O) ~140-150 (C=N)The presence of a distinct carbonyl signal in the ¹³C NMR is a key indicator of this form. The solvent can significantly influence the chemical shifts.[1][2][3][4]
Nitroso-Enol ~11.0-13.0 (enol OH, broad s) ~5.5-6.5 (pyrazole H-4)~155-165 (C-OH) ~95-105 (C-4)The upfield shift of the pyrazole H-4 proton is characteristic of the enol form.
Z- and E-Diastereomers Distinct sets of signals for each diastereomer may be observed.Corresponding distinct signals for each carbon in the different diastereomers.In some cases, particularly in solvents like DMSO-d₆, the presence of both Z and E diastereomers of the oxime tautomer can be observed.[5][6]

Note: Chemical shifts are approximate and can vary based on substituents and the solvent used.

Table 2: Comparative IR and UV-Vis Spectroscopic Data of Pyrazole Dione Oxime Tautomers

TautomerKey IR Absorption Bands (cm⁻¹)Key UV-Vis Absorption Maxima (λ_max, nm)Notes
Keto-Oxime ~3400-3200 (O-H stretch) ~1700-1650 (C=O stretch) ~1640-1600 (C=N stretch)~250-280The strong carbonyl absorption is a defining feature in the IR spectrum.[7]
Nitroso-Enol ~3500-3300 (O-H stretch, enol) ~1620-1580 (C=C stretch) ~1550-1500 (N=O stretch)~300-350The absence of a strong C=O band and the appearance of C=C and N=O stretching vibrations are indicative of this tautomer.

Tautomeric Equilibrium Pathway

The tautomerism in pyrazole dione oximes typically involves an equilibrium between the keto-oxime and the nitroso-enol forms. This equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazole ring.

Tautomerism KetoOxime Keto-Oxime Tautomer Equilibrium KetoOxime->Equilibrium NitrosoEnol Nitroso-Enol Tautomer Solvent Solvent Polarity Solvent->Equilibrium Substituents Substituent Effects Substituents->Equilibrium Equilibrium->NitrosoEnol

Caption: Tautomeric equilibrium of pyrazole dione oximes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible spectroscopic analysis of pyrazole dione oxime tautomers.

Synthesis of Pyrazole Dione Oximes

A common synthetic route involves the nitrosation of a precursor pyrazolone.[5][6][8]

  • Dissolution: Dissolve the starting 1-aryl-3-methyl-5-pyrazolone in a suitable solvent, such as a mixture of ethanol and acetic acid.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Nitrosation: Add a solution of sodium nitrite in water dropwise to the cooled pyrazolone solution with constant stirring.

  • Reaction: Continue stirring the reaction mixture at low temperature for a specified period (e.g., 1-2 hours).

  • Isolation: The resulting precipitate of the pyrazole dione oxime is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent like ethanol.

Spectroscopic Analysis Workflow

The following workflow outlines the steps for a comprehensive spectroscopic analysis.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Pyrazole Dione Oxime Purification Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C in CDCl₃, DMSO-d₆) Purification->NMR IR FTIR Spectroscopy (KBr pellet) Purification->IR UVVis UV-Vis Spectroscopy (in Ethanol, Methanol) Purification->UVVis TautomerID Tautomer Identification NMR->TautomerID IR->TautomerID UVVis->TautomerID EquilibriumAnalysis Equilibrium Analysis TautomerID->EquilibriumAnalysis

Caption: Experimental workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole dione oxime in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.[9]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. The spectral width should be sufficient to cover the expected chemical shift range (e.g., 0-15 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans may be required to achieve an adequate signal-to-noise ratio.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to identify the protons and carbons associated with each tautomer.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.[9]

  • Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for functional groups such as O-H, C=O, C=N, and N=O to distinguish between the tautomeric forms.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the pyrazole dione oxime in a UV-transparent solvent (e.g., ethanol or methanol).

  • Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength of maximum absorption (λ_max) for the observed electronic transitions. The position of λ_max can help differentiate between the conjugated systems present in the different tautomers.[10]

By employing these spectroscopic techniques and comparative data, researchers can confidently identify the predominant tautomeric forms of pyrazole dione oximes in different environments, a crucial step in understanding their chemical behavior and biological function.

References

Safety Operating Guide

Navigating the Disposal of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime (CAS No. 1080-89-3). In the absence of a specific, detailed Safety Data Sheet (SDS) for this compound, a conservative approach based on general best practices for hazardous chemical waste is mandatory.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for analogous pyrazole compounds, the following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: If handling fine powders or creating dust, use a NIOSH-approved respirator.

Ensure all handling occurs in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

  • Waste Identification and Classification:

    • Treat this compound as a hazardous chemical waste.

    • Consult your institution's Environmental Health & Safety (EHS) department for specific waste classification codes that may apply under local, state, and federal regulations.

  • Waste Segregation and Collection:

    • Solid Waste: Collect pure compound, contaminated labware (e.g., weigh boats, filter paper), and spill cleanup materials in a designated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.

    • Liquid Waste: If the compound is in solution, collect it in a designated, leak-proof, and chemically compatible container for hazardous liquid waste. Do not mix with other incompatible waste streams.

  • Labeling:

    • Clearly label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" and its CAS number: "1080-89-3"

      • An accurate list of all constituents and their approximate concentrations if it is a mixed waste.

      • The date when waste was first added to the container.

      • The name of the principal investigator and the laboratory location.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area within the laboratory.

    • Ensure the storage area is away from heat, ignition sources, and incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Provide the contractor with a complete and accurate description of the waste.

Quantitative Data Summary

Hazard CategoryClassificationPrecautionary Statements
Acute Oral ToxicityCategory 4 (Harmful if swallowed)P264, P270, P301+P310, P330, P501[1][2]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)P264, P280, P302+P352, P332+P313, P362+P364[3][4]
Serious Eye Damage/IrritationCategory 2 (Causes serious eye irritation)P280, P305+P351+P338, P337+P313[1][2][3][4]
Specific target organ toxicityMay cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Precautionary statement codes correspond to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Consult a full GHS guide for detailed explanations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Need to dispose of 5-Methyl-2-phenyl-2H- pyrazole-3,4-dione 4-oxime ppe Wear appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe handling Handle in a well-ventilated area ppe->handling classify Classify as Hazardous Chemical Waste handling->classify segregate_solid Segregate Solid Waste: - Pure compound - Contaminated labware classify->segregate_solid Solid segregate_liquid Segregate Liquid Waste: - Solutions containing the compound classify->segregate_liquid Liquid container Use compatible, sealed, and properly labeled hazardous waste container segregate_solid->container segregate_liquid->container storage Store in a designated, secure waste accumulation area container->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a guide and is based on general principles of chemical waste management. Always consult your institution's specific waste disposal policies and procedures, and contact your EHS department for definitive guidance.

References

Essential Safety and Operational Guide for Handling 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime (CAS No. 1080-89-3) is readily available. The following safety and handling information is based on the SDS for the closely related compound, 1-Phenyl-3-methyl-5-pyrazolone (CAS No. 89-25-8), and should be treated as a precautionary guide.[1] It is imperative to handle this chemical with care in a controlled laboratory environment.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational procedures and disposal plans to ensure the safe handling of this compound.

Hazard Identification and Classification

Based on the analog compound, this compound is anticipated to have the following hazards:

Hazard ClassGHS ClassificationDescription
Acute Oral ToxicityCategory 4Harmful if swallowed.[1]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H319: Causes serious eye irritation.[1]

Precautionary Statements:

  • P264: Wash hands and any exposed skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.[1]

  • P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the required PPE.

Body PartProtective Equipment
Eyes/Face Chemical safety goggles or a face shield.
Skin Protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Ensure gloves are inspected before use.
Respiratory In case of dust formation or inadequate ventilation, use a NIOSH-approved particulate respirator.
Body A chemical-resistant apron or suit may be necessary for larger quantities or in case of potential splashing.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

Handling Procedures:
  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Safe Handling Practices:

    • Avoid contact with skin and eyes.

    • Avoid inhalation of dust.

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly after handling.[1]

    • Keep the container tightly closed when not in use.

Storage Procedures:
  • Store in a tightly closed, suitable container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency and First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor.[1] Rinse mouth. Do NOT induce vomiting.
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
Skin Contact Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.

Disposal Plan

Proper disposal of this compound and its containers is vital to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal:
  • Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.

  • The waste should be treated as hazardous.

Container Disposal:
  • Empty containers should be triple-rinsed with an appropriate solvent.

  • The rinsate should be collected and disposed of as hazardous waste.

  • Dispose of the cleaned containers in accordance with local regulations.

Workflow for Safe Handling and Disposal

Safe Handling and Disposal Workflow for this compound cluster_preparation Preparation cluster_handling Handling cluster_procedure Experimental Procedure cluster_disposal Waste Disposal cluster_cleanup Post-Procedure prep1 Review Safety Data Sheet (Analog) prep2 Don Personal Protective Equipment (PPE) prep1->prep2 handle1 Work in a well-ventilated area (Fume Hood) prep2->handle1 handle2 Weigh and handle the solid chemical handle1->handle2 handle3 Avoid dust generation handle2->handle3 proc1 Conduct experiment handle3->proc1 proc2 Keep container closed when not in use proc1->proc2 disp1 Collect solid waste in a labeled hazardous waste container proc2->disp1 disp2 Collect contaminated materials (e.g., gloves, wipes) disp1->disp2 disp3 Triple rinse empty containers disp2->disp3 disp4 Dispose of all waste according to institutional and local regulations disp3->disp4 clean1 Decontaminate work surfaces disp4->clean1 clean2 Remove and dispose of PPE properly clean1->clean2 clean3 Wash hands thoroughly clean2->clean3

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.